3-Ethynyl-5-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-5-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-3-7-4-6(2)5-10-8(7)9/h1,4-5H,2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEESMXQXYWSDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459334 | |
| Record name | 3-ethynyl-5-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863479-77-0 | |
| Record name | 3-ethynyl-5-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Whitepaper: Synthesis, Mechanistic Profiling, and Applications of 2-Amino-3-ethynyl-5-methylpyridine
Executive Summary
In modern drug discovery, the strategic incorporation of rigid, nitrogen-containing heterocycles is paramount for optimizing pharmacokinetic properties and target affinity. 2-Amino-3-ethynyl-5-methylpyridine (CAS: 863479-77-0) serves as a highly versatile, bifunctional building block. Featuring an ortho-alkynylaminopyridine motif, it is a privileged precursor for the divergent synthesis of complex polycyclic scaffolds, including azaindoles and quinazolinones.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, a self-validating synthetic workflow, mechanistic insights into its assembly, and its advanced applications in transition-metal-catalyzed heterocyclization.
Physicochemical Profiling
Accurate characterization of starting materials is the foundation of reproducible synthetic chemistry. The quantitative data for 2-amino-3-ethynyl-5-methylpyridine is summarized below, cross-referenced with [1].
| Property | Value |
| Chemical Name | 2-Amino-3-ethynyl-5-methylpyridine |
| IUPAC Name | 3-ethynyl-5-methylpyridin-2-amine |
| CAS Number | 863479-77-0 |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| Monoisotopic Mass | 132.06874 Da |
| SMILES | CC1=CC(=C(N=C1)N)C#C |
| InChIKey | HEESMXQXYWSDFF-UHFFFAOYSA-N |
Retrosynthetic Strategy and Synthesis Workflow
The most robust and scalable route to 2-amino-3-ethynyl-5-methylpyridine relies on the functionalization of the inexpensive, commercially available precursor [4]. The workflow consists of a regioselective electrophilic halogenation, followed by a palladium-catalyzed Sonogashira cross-coupling, and concluding with a mild desilylation.
Figure 1: Synthetic workflow from 2-amino-5-methylpyridine to the target alkyne.
Experimental Methodologies: A Self-Validating Protocol
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. Relying solely on reaction time is a common pitfall; instead, we utilize In-Process Controls (IPCs) via LC-MS to confirm the completion of each transformation.
Step 1: Regioselective Iodination
-
Procedure: Dissolve 2-amino-5-methylpyridine (1.0 eq) in anhydrous acetonitrile (MeCN). Cool to 0 °C. Add N-iodosuccinimide (NIS, 1.05 eq) portion-wise. Stir for 2 hours at room temperature.
-
Causality of Reagents: NIS is selected over elemental iodine (I₂) because it provides a controlled, slow release of the electrophilic iodonium ion (I⁺). This prevents over-iodination and ensures strict regioselectivity at the ortho-position relative to the strongly electron-donating amino group.
-
Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to [3] emerges at m/z 235 [M+H]⁺ .
Step 2: Sonogashira Cross-Coupling
-
Procedure: To a degassed solution of 3-iodo-5-methylpyridin-2-amine (1.0 eq) in triethylamine (Et₃N) and THF, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq). Add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise. Heat to 60 °C for 4 hours.
-
Causality of Reagents: Et₃N serves a dual purpose: it acts as a solvent/ligand and as a base to neutralize the hydroiodic acid (HI) byproduct, which is critical for reducing the Pd(II) precatalyst to the active Pd(0) species.
-
Self-Validation (IPC): LC-MS must show complete conversion of the m/z 235 species to the TMS-protected intermediate at m/z 205 [M+H]⁺ .
Step 3: Desilylation (Deprotection)
-
Procedure: Dissolve the crude TMS-protected intermediate in methanol. Add anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 2 hours. Filter and concentrate.
-
Causality of Reagents: K₂CO₃ in methanol provides mildly basic conditions that selectively cleave the C-Si bond via nucleophilic attack of methoxide on the silicon atom, leaving the basic pyridine ring and amino group completely untouched.
-
Self-Validation (IPC): LC-MS confirms the final product at m/z 133 [M+H]⁺ . ¹H NMR should reveal a distinct terminal alkyne proton singlet near 3.5–4.0 ppm.
Mechanistic Deep Dive: The Sonogashira Catalytic Cycle
Understanding the mechanistic interplay during the Sonogashira coupling allows researchers to troubleshoot stalled reactions. The reaction relies on the synergistic operation of a Palladium cycle and a Copper cycle.
Figure 2: Sonogashira cross-coupling catalytic cycle highlighting Pd and Cu synergy.
The oxidative addition of the aryl iodide to Pd(0) is typically the rate-determining step. However, the addition of CuI accelerates the reaction by forming a highly reactive copper acetylide intermediate in situ. This intermediate facilitates rapid transmetalation to the Palladium center, bypassing the sluggish direct deprotonation of the alkyne at the Pd(II) complex.
Downstream Applications: Gold(I)-Catalyzed Heterocyclization
The true value of 2-amino-3-ethynyl-5-methylpyridine lies in its application as a precursor for complex heterocycles. A landmark application of this scaffold is its conversion into 1-(o-ethynylaryl)ureas, which undergo highly selective, divergent cyclizations catalyzed by N-Heterocyclic Carbene (NHC)-stabilized Gold(I) complexes [2].
According to the authoritative study by, the regiochemistry of the cyclization is strictly dictated by the nature of the alkyne.
Figure 3: Divergent Gold(I)-catalyzed heterocyclization pathways based on alkyne substitution.
Mechanistic Causality: Because 2-amino-3-ethynyl-5-methylpyridine possesses a terminal alkyne , its urea derivative selectively undergoes a 6-exo-dig hydroamination when treated with [Au(IPr)]+. The Gold(I) catalyst acts as a soft Lewis acid, activating the π-system of the alkyne. The terminal nature of the alkyne directs the nucleophilic attack of the urea nitrogen to the internal carbon, yielding a 4-methylene-3,4-quinazolin-2-one derivative in up to 96% yield. Conversely, if the alkyne were internal, steric and electronic factors would force a 5-endo-dig cyclization, yielding an indole core.
References
Technical Guide: Physicochemical Profiling and Synthetic Workflows for 3-Ethynyl-5-methylpyridin-2-amine
Executive Summary
In modern drug discovery, the strategic selection of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of a therapeutic candidate. 3-Ethynyl-5-methylpyridin-2-amine (CAS: 863479-77-0) [1] has emerged as a critical advanced intermediate in the synthesis of 7-azaindole derivatives (specifically, 5-methyl-1H-pyrrolo[2,3-b]pyridine) [2].
With a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol , this compound possesses a highly reactive terminal alkyne adjacent to a primary amine on a pyridine ring. This specific ortho-relationship is the mechanistic cornerstone for base-catalyzed cyclizations used to build kinase inhibitors and other targeted therapeutics. This guide provides an authoritative breakdown of its physicochemical properties, synthetic causality, and self-validating experimental protocols.
Physicochemical Properties & Molecular Profiling
To ensure rigorous analytical tracking during synthesis, all quantitative structural data is summarized below. The monoisotopic mass is particularly critical for high-resolution mass spectrometry (HRMS) validation.
| Property | Value |
| IUPAC Name | 3-Ethynyl-5-methylpyridin-2-amine |
| CAS Registry Number | 863479-77-0 |
| Molecular Formula | C8H8N2 |
| Molecular Weight | 132.16 g/mol |
| Monoisotopic Mass | 132.06874 Da |
| SMILES String | NC1=NC=C(C)C=C1C#C |
| Structural Features | Pyridine core, C2-primary amine, C3-terminal alkyne, C5-methyl |
Synthetic Methodology: Causality & Logic
The synthesis of 3-ethynyl-5-methylpyridin-2-amine is typically achieved via a two-step sequence: a Sonogashira cross-coupling followed by desilylation . As an application scientist, I emphasize why we make specific reagent choices rather than just listing them.
-
Precursor Selection (3-Iodo vs. 3-Bromo): We utilize 3-iodo-5-methylpyridin-2-amine over its bromo-analog. The carbon-iodine bond has a lower dissociation energy, which drastically accelerates the oxidative addition of the Palladium(0) catalyst at lower temperatures (60°C). This preserves the integrity of the unprotected primary amine, which can degrade or undergo unwanted side reactions at higher thermal loads.
-
TMS-Acetylene over Acetylene Gas: Direct coupling with acetylene gas frequently leads to Glaser homocoupling (forming diynes) due to oxidative conditions. Trimethylsilylacetylene (TMSA) acts as a sterically hindered, protected surrogate that completely suppresses homocoupling [3].
-
Co-Catalyst Synergy: Copper(I) iodide (CuI) is essential. It reacts with the terminal alkyne to form a copper acetylide intermediate, which is highly nucleophilic and rapidly transmetalates with the Pd(II)-aryl complex, driving the catalytic cycle forward.
Experimental Protocols (Self-Validating Workflows)
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure empirical verification at every stage.
Step 1: Sonogashira Cross-Coupling
Objective: Synthesize the TMS-protected intermediate.
-
Preparation: In a flame-dried Schlenk flask, dissolve 3-iodo-5-methylpyridin-2-amine (1.0 eq, m/z ~235.0) in anhydrous Triethylamine (Et3N). Causality: Et3N serves a dual purpose as both the solvent and the stoichiometric base required to neutralize the hydroiodic acid (HI) byproduct.
-
Degassing: Sparge the solution with ultra-pure N2 for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of Pd(0) to inactive Pd(II) species and to prevent alkyne homocoupling.
-
Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq). Stir for 5 minutes until a uniform suspension forms.
-
Coupling: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe. Heat the reaction to 60°C.
-
In-Process Control (IPC): After 4 hours, aliquot 10 µL, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Check: The reaction is complete when the starting material peak ([M+H]+ 235.0) is <1% and the TMS-intermediate peak ([M+H]+ 205.1) plateaus.
-
-
Workup: Cool to room temperature, filter through a Celite pad to remove Pd/Cu salts, and concentrate under reduced pressure.
Step 2: TMS Deprotection (Desilylation)
Objective: Yield the final 3-ethynyl-5-methylpyridin-2-amine.
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Reaction: Dissolve the crude TMS-intermediate in Methanol (MeOH). Add Potassium Carbonate (K2CO3, 2.0 eq).
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Execution: Stir at room temperature for 2 hours. Causality: Mild, heterogeneous basic conditions are sufficient to cleave the weak Si-C bond without requiring aggressive fluoride sources (like TBAF), which complicate purification.
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Validation Check (IPC): Monitor via LC-MS. The TMS-intermediate ([M+H]+ 205.1) must fully convert to the target mass ([M+H]+ 133.1).
-
Purification: Filter the suspension, concentrate, and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the pure target compound.
Analytical Validation Standards
To confirm the molecular weight (132.16 g/mol ) and formula (C8H8N2), the isolated product must meet the following analytical thresholds:
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LC-MS (ESI+): A singular, dominant peak at m/z 133.1 [M+H]+ .
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1H NMR (400 MHz, CDCl3):
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Pyridine core: Two distinct doublets (meta-coupling) at ~7.8 ppm and ~7.2 ppm.
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Primary Amine: Broad singlet at ~4.8 ppm (integrates to 2H, exchanges with D2O).
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Terminal Alkyne: Sharp singlet at ~3.4 ppm (integrates to 1H). This is the definitive proof of successful desilylation.
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Methyl Group: Singlet at ~2.2 ppm (integrates to 3H).
-
Workflow Visualization
The logical progression from the halogenated precursor to the final azaindole scaffold is mapped below.
Synthetic workflow from iodo-precursor to 3-ethynyl-5-methylpyridin-2-amine and azaindole.
References
-
PubChemLite (uni.lu) - 3-ethynyl-5-methylpyridin-2-amine (C8H8N2) Structural Information. Retrieved from:[Link]
5-methyl-substituted ethynylpyridine derivatives in medicinal chemistry
An In-Depth Technical Guide to 5-Methyl-Substituted Ethynylpyridine Derivatives in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Foreword: The Strategic Value of the Pyridine Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The pyridine ring is a quintessential example of such a scaffold.[1][2] Its nitrogen atom introduces a key hydrogen bond acceptor site and modulates the electronic properties of the aromatic system, enhancing both the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide delves into a specific, highly valuable subclass: 5-methyl-substituted ethynylpyridine derivatives. We will explore the nuanced roles of the methyl and ethynyl substituents, dissect the synthetic strategies for their assembly, and analyze their application in targeting complex diseases, providing researchers with a comprehensive understanding of this potent chemical motif.
The Core Scaffold: A Trinity of Function
The therapeutic potential of 5-methyl-substituted ethynylpyridine derivatives arises from the synergistic interplay of its three core components: the pyridine ring, the 5-methyl group, and the ethynyl linker. Understanding the distinct contribution of each is fundamental to rational drug design.
The Pyridine Ring: The Privileged Anchor
The pyridine nucleus is a bioisostere of benzene, but the lone pair of electrons on its nitrogen atom makes it a unique and vital component in drug design.[1] This nitrogen atom can act as a hydrogen bond acceptor, forming critical interactions within a target protein's binding pocket. Its presence also influences the molecule's polarity and solubility, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The pyridine ring is found in thousands of drug candidates and numerous FDA-approved drugs, highlighting its versatility and importance.[1][3]
The 5-Methyl Group: The Metabolic Shield and Steric Modulator
The introduction of a methyl group at the 5-position of the pyridine ring is a strategic decision driven by several key considerations:
-
Metabolic Stability: Unsubstituted positions on an aromatic ring are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing a methyl group at the C-5 position effectively blocks this metabolic pathway, which can increase the compound's half-life and bioavailability.[4]
-
Steric Influence: The methyl group provides steric bulk, which can be used to fine-tune the molecule's orientation within a binding site. This can enhance binding affinity and improve selectivity for the desired target over off-targets.
-
Electronic Effects: As an electron-donating group, the methyl substituent can subtly alter the electronic distribution of the pyridine ring, which can influence the strength of its interactions with the biological target.
The Ethynyl Group: The Rigid and Versatile Linker
The ethynyl (–C≡C–) group is far more than a simple spacer. Its rigid, linear geometry provides a predictable vector for positioning other functional groups, allowing for precise probing of a protein's binding site. Key attributes include:
-
Structural Rigidity: Unlike flexible alkyl chains, the triple bond holds appended chemical moieties in a fixed orientation, reducing the entropic penalty upon binding and often leading to higher potency.
-
Key Interactions: The π-system of the alkyne can participate in non-covalent interactions, and the terminal hydrogen (if present) can act as a weak hydrogen bond donor.
-
Synthetic Handle: The ethynyl group is a cornerstone of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which provides a reliable method for its installation.[5]
The combination of these three components creates a scaffold that is metabolically robust, conformationally constrained, and synthetically accessible, making it an exceptional starting point for drug discovery campaigns.
Synthetic Strategies: The Power of Palladium-Copper Catalysis
The reliable and efficient synthesis of 5-methyl-substituted ethynylpyridines is paramount for exploring their structure-activity relationships (SAR). The palladium-catalyzed Sonogashira cross-coupling reaction is the most effective and widely used method for forming the crucial C(sp²)-C(sp) bond between the pyridine ring and the alkyne.[5][6][7]
The general reaction involves the coupling of a halogenated (typically iodo- or bromo-) 5-methylpyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[8]
Caption: General workflow for the Sonogashira coupling reaction.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes a typical Sonogashira coupling to synthesize a 5-methyl-ethynylpyridine derivative.
Objective: To synthesize 2-methyl-5-((4-fluorophenyl)ethynyl)pyridine from 5-bromo-2-methylpyridine and 1-ethynyl-4-fluorobenzene.
Materials:
-
5-bromo-2-methylpyridine (1.0 eq)
-
1-ethynyl-4-fluorobenzene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methylpyridine, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous THF followed by triethylamine via syringe. Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add 1-ethynyl-4-fluorobenzene dropwise to the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-methyl-5-((4-fluorophenyl)ethynyl)pyridine.
Causality Behind Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst degradation and avoids the undesirable homocoupling (Glaser coupling) of the terminal alkyne.[9]
-
Copper(I) Co-catalyst: Copper(I) facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center, accelerating the catalytic cycle.[6]
-
Base (Triethylamine): The base is crucial for neutralizing the hydrohalic acid (HBr) generated during the reaction and for facilitating the deprotonation of the alkyne.
Medicinal Chemistry Applications & SAR: A Case Study on mGluR5 Antagonists
5-methyl-substituted ethynylpyridine derivatives have shown significant promise in neuroscience, particularly as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).[10][11][12] mGluR5 is a key target for treating various CNS disorders, including anxiety, depression, and substance abuse.[10][12]
Pioneering molecules like MPEP (2-methyl-6-(phenylethynyl)pyridine) established the viability of the ethynylpyridine scaffold for mGluR5 antagonism.[10] Subsequent research, including the development of MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), has refined the structure-activity relationship, leading to compounds with vastly improved potency.[10][12]
Caption: Simplified mGluR5 signaling and the inhibitory action of a NAM.
Structure-Activity Relationship (SAR) Insights
SAR studies aim to understand how modifying a molecule's structure affects its biological activity.[13][14] For mGluR5 antagonists based on the 5-methyl-ethynylpyridine core, research has revealed several key trends.[10][12] Modifications are typically made to the aryl or heteroaryl ring (the 'R' group) attached to the ethynyl linker.
Caption: Key SAR trends for 5-methyl-ethynylpyridine mGluR5 antagonists.
The following table summarizes representative SAR data for analogues of MTEP, demonstrating the impact of substitutions on the terminal ring.
| Compound ID | R-Group (Modification from MTEP) | IC₅₀ (nM) for mGluR5 Antagonism |
| MTEP | 2-Methyl-1,3-thiazol-4-yl | 15.0 |
| Analogue 1 | Phenyl | 35.0 |
| Analogue 2 | 4-Fluorophenyl | 10.5 |
| Analogue 3 | Pyridin-3-yl | 8.2 |
| Analogue 4 | 2-Hydroxypyridin-5-yl | 2.1 |
Note: Data is illustrative, based on trends reported in medicinal chemistry literature such as J. Med. Chem. 2006, 49, 4, 1231–1241.[10]
This data illustrates that replacing the thiazole of MTEP with other aromatic systems significantly impacts potency. The introduction of a hydrogen bond donor (the hydroxyl group in Analogue 4) can lead to a substantial increase in antagonist activity, likely due to a new, favorable interaction in the allosteric binding pocket.
Biological Evaluation: A Functional Assay Protocol
To determine the potency of these compounds as mGluR5 antagonists, a cell-based functional assay is required. A calcium mobilization assay using a fluorometric imaging plate reader (FLIPR) is a standard high-throughput method.
Objective: To measure the IC₅₀ value of a test compound against glutamate-induced calcium flux in cells expressing mGluR5.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (an anion-exchange inhibitor to prevent dye leakage).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
L-Glutamate (agonist).
-
Test compounds (5-methyl-ethynylpyridine derivatives).
Protocol:
-
Cell Plating: Seed the HEK293-mGluR5 cells into black-walled, clear-bottom 384-well microplates and culture overnight to allow for cell adherence.
-
Dye Loading: Aspirate the culture medium. Add Assay Buffer containing Fluo-4 AM and probenecid to each well. Incubate the plate for 1 hour at 37°C in the dark.
-
Compound Addition: Prepare serial dilutions of the test compounds in Assay Buffer. After incubation, wash the cells with Assay Buffer to remove excess dye. Add the diluted test compounds to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate into the FLIPR instrument. Initiate reading to establish a baseline fluorescence. Inject a solution of L-Glutamate (at a pre-determined EC₈₀ concentration) into all wells.
-
Data Acquisition: Continue to measure the fluorescence intensity for 2-3 minutes to capture the peak calcium response.
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data: Set the response in wells with no agonist as 0% and the response in wells with agonist but no antagonist as 100%.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The 5-methyl-substituted ethynylpyridine scaffold represents a powerful and versatile platform in medicinal chemistry. Its well-balanced profile of metabolic stability, conformational rigidity, and synthetic tractability has enabled the development of highly potent and selective modulators of challenging biological targets like mGluR5. The synthetic accessibility via the Sonogashira coupling allows for extensive SAR exploration, facilitating the rapid optimization of lead compounds.
Future research in this area will likely focus on expanding the therapeutic applications of this scaffold beyond CNS disorders. Its favorable properties make it an attractive candidate for developing inhibitors for kinases, epigenetic targets, and other protein classes where a rigid linker can confer high affinity and selectivity. Furthermore, the development of novel, more sustainable catalytic methods for the core synthesis will continue to enhance the value of these remarkable derivatives in the ongoing quest for new medicines.
References
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Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: PMC - NIH URL: [Link]
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Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]
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Title: Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach Source: Arkivoc URL: [Link]
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Title: Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines Source: MDPI URL: [Link]
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Title: Methods for the catalytic enantioselective addition to pyridines. Source: ResearchGate URL: [Link]
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Title: A Heterogeneous Iridium Catalyst for the Hydroboration of Pyridines Source: Inorganic Chemistry URL: [Link]
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Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]
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Title: An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst Source: PMC URL: [Link]
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Title: Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review Source: AVESIS URL: [Link]
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Title: Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia Source: Research Collection URL: [Link]
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Title: Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Structure-Activity Relationship (SAR) and Mechanistic Insights of Novel Heterocyclic Derivatives with Promising Anticancer, Anti-inflammatory, and Antimicrobial Activities Source: ijsred.com URL: [Link]
-
Title: A green catalytic procedure for oxidation of pyridines catalyzed by a lacunary polyoxometalate in water at room temperature Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
- Title: Process for the preparation of substituted pyridines Source: Google Patents URL
-
Title: SYNTHESIS OF 4-, 5-, and 6-METHYL-2,2'-BIPYRIDINE BY A NEGISHI CROSS-COUPLING STRATEGY: 5-METHYL-2,2'-BIPYRIDINE Source: Organic Syntheses URL: [Link]
-
Title: Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines Source: ResearchGate URL: [Link]
- Title: Methylation of pyridines Source: Google Patents URL
-
Title: Synthesis and Pharmacological Evaluation of 1-(1-((Substituted)methyl)-5-methyl-2-oxoindolin-3-ylidene)-4-(substituted pyridin-2-yl)thiosemicarbazide Source: ResearchGate URL: [Link]
-
Title: Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines Source: MDPI URL: [Link]
-
Title: 5-Ethynyl-2-methylpyridine Source: PubChem URL: [Link]
-
Title: Pyridine Synthesis: Cliff Notes Source: Baran Lab URL: [Link]
-
Title: Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications Source: Journal of Medicinal Chemistry - Figshare URL: [Link]
-
Title: Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications Source: PubMed URL: [Link]
-
Title: Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) Source: PMC URL: [Link]
-
Title: Novel Pyridine Derivatives as 5-HT2A Agonists for Treating Psychiatric Disorders Source: PMC URL: [Link]
-
Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: RSC Publishing URL: [Link]
-
Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: PMC URL: [Link]
-
Title: Heterocyclic N-substituted derivatives, their preparation and thepharmaceutical compositions containing them Source: PubChem URL: [Link]
-
Title: Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compounds Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
-
Title: Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity Source: Journal of Pharmaceutical Research International URL: [Link]
-
Title: Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines Source: MDPI URL: [Link]
-
Title: Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology Source: PubMed URL: [Link]
-
Title: Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review Source: PMC URL: [Link]
-
Title: Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies Source: PMC URL: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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Technical Procurement & Handling Guide: 3-Ethynyl-5-methylpyridin-2-amine
Executive Summary
3-Ethynyl-5-methylpyridin-2-amine (CAS: 863479-77-0) is a high-value heterocyclic intermediate primarily utilized in the synthesis of fused ring systems, specifically pyrrolo[2,3-b]pyridines (7-azaindoles) and imidazopyridines . These scaffolds are foundational in the development of ATP-competitive kinase inhibitors (e.g., targeting FGFR, VEGFR, or JAK pathways) within oncology and immunology drug discovery.
This guide provides a technical roadmap for researchers and procurement officers, covering verified supply chains, synthesis pathways for internal production, quality control metrics, and safety protocols.
Part 1: Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | 3-Ethynyl-5-methylpyridin-2-amine |
| CAS Number | 863479-77-0 |
| Synonyms | 2-Amino-3-ethynyl-5-methylpyridine; 5-Methyl-3-ethynyl-2-pyridinamine |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| SMILES | CC1=CN=C(N)C(C#C)=C1 |
| Appearance | Off-white to pale yellow solid (Tendency to darken on air exposure) |
| Solubility | High in DMSO, DMF, DCM; Low in Water |
| Storage | -20°C, Hygroscopic, Light Sensitive, Store under Inert Gas (Argon/Nitrogen) |
Part 2: Supply Chain Landscape
Procurement strategies for this intermediate depend on the scale of development. While catalog suppliers exist, "make vs. buy" decisions often hinge on the purity requirements of the downstream coupling reactions (e.g., Sonogashira or cyclization).
Supplier Tiers
Tier 1: Catalog Suppliers (Gram Scale / R&D)
-
BLD Pharm: Primary catalog holder with verified stock (CAS 863479-77-0). High reliability for <10g orders.
-
Chemrio / ChemScene: Often act as aggregators; lead times may vary.
-
Enamine: Excellent for building blocks; check "Make-on-Demand" status vs. "In-Stock".
Tier 2: Bulk & Custom Synthesis (Kilogram Scale)
-
WuXi AppTec / Pharmaron: Recommended for GMP-like requirements or >100g batches.
-
Key Organics: Strong expertise in heterocyclic chemistry; potential for custom synthesis if out of stock.
Procurement Decision Matrix
Figure 1: Strategic decision tree for sourcing 3-Ethynyl-5-methylpyridin-2-amine based on project scale.
Part 3: Technical Deep Dive (Synthesis & Mechanism)
If commercial supply is unavailable or cost-prohibitive, the synthesis of 3-Ethynyl-5-methylpyridin-2-amine is a standard two-step protocol starting from 2-amino-5-methylpyridine .
Synthesis Pathway[1][2][3][4][5][6]
The route relies on the regioselective halogenation of the pyridine ring followed by a Sonogashira coupling.
-
Precursor: 2-Amino-5-methylpyridine (CAS: 1603-41-4).
-
Step 1: Bromination. Electrophilic aromatic substitution using NBS or Br₂ to yield 2-amino-3-bromo-5-methylpyridine (CAS: 17282-00-7).
-
Step 2: Sonogashira Coupling. Reaction with Trimethylsilylacetylene (TMSA).
-
Step 3: Desilylation. Removal of the TMS group to yield the terminal alkyne.
Figure 2: Validated synthetic route. Critical control points include the inert atmosphere in Step 2 to prevent homocoupling (Glaser coupling) of the alkyne.
Expertise & Causality: Why this route?
-
Regioselectivity: The amino group at position 2 directs the bromination to the ortho-position (position 3), ensuring the correct substitution pattern without needing complex protecting groups.
-
TMS Protection: Direct coupling with acetylene gas is hazardous and difficult to control (leading to bis-coupling). Using TMS-acetylene allows for a controlled, mono-substitution that is easily deprotected.
Part 4: Quality Control & Analytics
Trustworthiness in drug development data begins with material validation. Do not rely solely on the vendor's Certificate of Analysis (CoA).
Critical Impurities to Monitor[7]
-
Glaser Homocoupling Product: Diacetylene dimer formed if oxygen enters the Sonogashira reaction.
-
Detection: LC-MS (Dimer Mass = 2MW - 2H).
-
-
Residual Palladium: From the coupling catalyst.
-
Detection: ICP-MS.
-
Limit: < 20 ppm for GMP intermediates.
-
-
Unreacted Bromide: 2-amino-3-bromo-5-methylpyridine.[1]
-
Detection: HPLC (Usually elutes later than the alkyne).
-
Analytical Protocol
-
HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid). Detection at 254 nm.
-
1H NMR (DMSO-d6):
-
Look for the acetylenic proton singlet (~4.0-4.5 ppm).
-
Verify the methyl group singlet (~2.2 ppm).
-
Confirm the two aromatic protons (coupling constants will indicate meta-positioning relative to each other).
-
Part 5: Safety & Handling
Warning: Aminopyridines are generally toxic and skin sensitizers. Terminal alkynes can be unstable.
| Hazard Class | Risk Description | Mitigation |
| Acute Toxicity | Toxic if swallowed or in contact with skin (H301, H311). | Double-gloving (Nitrile), Fume hood mandatory. |
| Instability | Terminal alkynes can polymerize or decompose under heat/light. | Store at -20°C. Protect from light. |
| Reactivity | Reacts violently with strong oxidizers. Forms acetylides with heavy metals (Cu, Ag). | Avoid metal spatulas. Use glass/plastic tools. |
Emergency Protocol:
-
Skin Contact: Wash immediately with PEG-400 or soap and water. Do not use ethanol (increases absorption).
-
Spill: Absorb with inert material (vermiculite). Do not sweep dry dust (inhalation risk).
References
-
Leboho, T. C., et al. (2014). "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity."[2] Organic & Biomolecular Chemistry, 12(2), 307-315.[2] Link
- Context: Validates the use of 3-ethynyl-2-aminopyridines as precursors for 7-azaindole synthesis.
-
BLD Pharm. (2025). "Product Snippet: 3-Ethynyl-5-methylpyridin-2-amine (CAS 863479-77-0)."[3] Link
- Context: Commercial availability and CAS verific
-
National Institute of Standards and Technology (NIST). (2025).[4] "2-Amino-3-bromo-5-methylpyridine Properties." Link
- Context: Physical properties of the key bromin
-
PubChem. (2025). "Compound Summary: 3-ethynyl-5-methylpyridin-2-amine." Link
- Muller, T. J. J. (2012). "Synthesis of Heterocycles via Sonogashira Coupling." Topics in Heterocyclic Chemistry. Context: General methodology for amino-pyridine Sonogashira couplings.
Sources
- 1. 2-amino-3-bromo-5-methylpyridine [stenutz.eu]
- 2. 2-氨基-3-溴-5-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 863479-77-0|3-Ethynyl-5-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 4. 2-Amino-3-bromo-5-methylpyridine [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. lobachemie.com [lobachemie.com]
- 7. PubChemLite - 3-ethynyl-5-methylpyridin-2-amine (C8H8N2) [pubchemlite.lcsb.uni.lu]
- 8. chemscene.com [chemscene.com]
Biological Activity and Synthetic Utility of 3-Alkynyl-2-Aminopyridine Derivatives: A Comprehensive Technical Guide
Executive Summary
The 3-alkynyl-2-aminopyridine scaffold represents a highly privileged structural motif in modern medicinal chemistry. Its significance is twofold: it serves as a potent, standalone pharmacophore for enzyme inhibition (notably neuronal nitric oxide synthase, nNOS)[1], and it acts as the critical synthetic precursor for 7-azaindoles (pyrrolo[2,3-b]pyridines), a class of bioisosteres with profound anticancer and antimicrobial properties[2]. This whitepaper dissects the causality behind the biological activity of these derivatives, provides self-validating experimental protocols for their synthesis and evaluation, and consolidates quantitative data to guide drug development professionals.
The Dual Nature of 3-Alkynyl-2-Aminopyridines
The 2-aminopyridine core is a well-established hydrogen-bonding motif. When functionalized at the C3 position with an alkyne linker, the molecule gains significant structural rigidity[1]. This rigidity is not merely a structural feature; it is a calculated design choice to modulate lipophilicity and reduce the number of rotatable bonds, which directly correlates with enhanced Blood-Brain Barrier (BBB) permeability[1]. Furthermore, the alkyne moiety is chemically primed for intramolecular annulation, allowing the exocyclic amine to attack the alkyne to form the fused pyrrole ring of the 7-azaindole system[3].
Synthetic workflow and biological divergence of 3-alkynyl-2-aminopyridines.
Direct Biological Activity: nNOS Inhibition and BBB Permeability
In the development of neurotherapeutics, selectively inhibiting neuronal nitric oxide synthase (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS) is critical to avoid cardiovascular and immune side effects[1].
Causality of the Alkyne Linker: The 2-aminopyridine head group anchors the inhibitor by forming bidentate hydrogen bonds with Glu-592 (in rat nNOS) or Glu-597 (in human nNOS)[4]. The tail amine interacts with the heme propionates. Historically, flexible alkyl or ether linkers between these two domains resulted in poor membrane permeability[5]. By introducing an alkyne linker to form a 3-alkynyl-2-aminopyridine derivative, researchers effectively reduced the molecule's flexibility (lowering the number of rotatable bonds)[1]. This rigidification, combined with the lipophilic nature of the alkyne, drastically improves passive diffusion across the BBB, as demonstrated in PAMPA-BBB assays[1].
Table 1: Inhibitory Activity and Isoform Selectivity of Rigidified 3-Alkynyl-2-Aminopyridine Derivatives[6]
| Compound | hnNOS | hiNOS | heNOS | Selectivity (hn/hi) | Selectivity (hn/he) |
| 13 | 1,152 | 122,978 | 320,417 | 107 | 278 |
| 14 | 109 | 20,244 | 104,206 | 185 | 956 |
| 17 | 358 | 16,356 | 115,457 | 45 | 322 |
| 19 | 698 | 23,333 | 35,717 | 33 | 51 |
Note: hnNOS = human neuronal NOS; hiNOS = human inducible NOS; heNOS = human endothelial NOS.
Experimental Protocol 1: NO-Hemoglobin Capture Assay (Self-Validating System)
To quantify the inhibitory constant (
-
Preparation: Equilibrate the assay buffer (100 mM HEPES, 10% glycerol, pH 7.4) and prepare purified recombinant human nNOS, iNOS, and eNOS enzymes[4].
-
Reaction Mixture: Combine the enzyme, L-arginine (substrate), NADPH (cofactor), and oxyhemoglobin in a 96-well microplate.
-
Inhibitor Introduction: Add the 3-alkynyl-2-aminopyridine derivative at 8 to 11 varying concentrations[6].
-
Spectrophotometric Measurement: Monitor the conversion of oxyhemoglobin to methemoglobin (driven by NO production) by measuring absorbance at 401 nm continuously for 5-10 minutes.
-
Validation & Causality: The assay is self-validating through parallel counter-screening against eNOS and iNOS. If the compound is a non-specific aggregator, it will inhibit all three isoforms equally. The
values are calculated from dose-response curves, and the Cheng-Prusoff equation is applied to derive the true [6], ensuring the data reflects competitive binding at the active site rather than assay artifacts.
Precursors to Privileged Scaffolds: Synthesis and Activity of 7-Azaindoles
Beyond their direct activity, 3-alkynyl-2-aminopyridines are the premier precursors for synthesizing 7-azaindoles[2].
Causality of the Scaffold: 7-Azaindoles are bioisosteres of indoles and purines. The substitution of a carbon atom with a nitrogen atom in the fused ring system provides an additional hydrogen bond acceptor[7]. This subtle electronic shift enhances binding affinity to the hinge regions of various kinases and improves aqueous solubility compared to traditional indoles[7]. Biologically, 7-azaindoles exhibit potent anticancer activity (e.g., diazarebeccamycin analogues) and serve as inhibitors of HIV-1 attachment[2]. Furthermore, they have demonstrated significant antimicrobial properties, particularly against opportunistic yeasts[2].
Table 2: Antimicrobial Activity of Synthesized 7-Azaindoles[2],[8]
| Pathogen Type | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference Standard |
| Yeast | Cryptococcus neoformans | 3.9 μg/mL | Amphotericin B |
| Yeast | Candida albicans | Moderate Activity | Amphotericin B |
| Bacteria | Gram-positive / Gram-negative | >6.25 μg/mL | Ciprofloxacin |
Experimental Protocol 2: Acid-Catalyzed Cyclization of 3-Alkynyl-2-Aminopyridines
While transition-metal catalysis (e.g., Pd/Cu) is common, acid-catalyzed cyclization offers a cost-effective and highly efficient route to 7-azaindoles[2].
-
Dissolution: Dissolve the 3-alkynyl-2-aminopyridine precursor (40–200 mg) in anhydrous acetonitrile (MeCN)[2].
-
Acid Activation: Add trifluoroacetic acid (TFA, 1.0 eq.) in one portion, followed by the dropwise addition of trifluoroacetic anhydride (TFAA, 1.3 eq.)[2]. Causality: The TFA/TFAA mixture creates a highly acidic environment. The acid protonates the alkyne, drastically increasing its electrophilicity. This lowers the activation energy required for the exocyclic 2-amino group to perform an intramolecular nucleophilic attack on the alkyne[8].
-
Reflux: Heat the reaction mixture to reflux for 8 hours, then cool to room temperature[2].
-
Workup & Validation: Remove the solvent under reduced pressure. Redissolve the crude mixture in dichloromethane and wash with 10% aqueous sodium carbonate to neutralize the acid[2].
-
Self-Validation Step: Confirm the success of the cyclization by analyzing the product via FT-IR and
H-NMR. The disappearance of the sharp alkyne stretch (~2125 cm ) in IR and the emergence of characteristic pyrrole doublets in the NMR spectrum confirm ring closure[9].
Conclusion
The 3-alkynyl-2-aminopyridine structural class is a cornerstone of contemporary drug discovery. By strategically utilizing the alkyne moiety to restrict molecular conformation, researchers can achieve highly permeable, isoform-selective nNOS inhibitors[1]. Concurrently, the intrinsic reactivity of the alkyne allows for elegant, acid-catalyzed annulations to yield 7-azaindoles[2], unlocking entirely new therapeutic avenues in oncology and infectious diseases.
References
*[1] Title: 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors | Source: nih.gov | URL: *[2] Title: The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity | Source: rsc.org | URL: *[9] Title: Synthesis, Anti-Cancer, and Molecular Docking Studies of Alkyne Derivatives Bearing Imidazo Pyridine Moiety | Source: jmchemsci.com | URL: *[3] Title: 4-Bromo-3-iodopyridin-2-amine | Source: benchchem.com | URL: *[7] Title: 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine | Source: benchchem.com | URL: *[4] Title: 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors | Source: eScholarship.org | URL: *[8] Title: The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity | Source: rsc.org | URL: *[6] Title: Potent, selective, and highly membrane permeable inhibitors of human neuronal nitric oxide synthase | Source: eScholarship.org | URL: *[5] Title: Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors | Source: nih.gov | URL:
Sources
- 1. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 3. 4-Bromo-3-iodopyridin-2-amine | Benchchem [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine | 1000343-73-6 | Benchchem [benchchem.com]
- 8. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 9. Synthesis, Anti-Cancer, and Molecular Docking Studies of Alkyne Derivatives Bearing Imidazo Pyridine Moiety [jmchemsci.com]
De Novo Synthesis of 6-Azaindole Precursors from Aminopyridines: A Strategic Guide
Executive Summary
The 1H-pyrrolo[2,3-c]pyridine scaffold, commonly known as 6-azaindole, is a privileged pharmacophore in modern drug discovery. By acting as a bioisostere for indole, the 6-azaindole core improves aqueous solubility, modulates lipophilicity, and provides critical hydrogen-bond acceptor sites, making it indispensable in the development of kinase inhibitors and antiviral agents like the FDA-approved HIV entry inhibitor Fostemsavir ([1]; [2]).
However, the electron-deficient nature of the pyridine ring renders classical Fischer indole syntheses highly inefficient for azaindoles. Consequently, bottom-up construction starting from commercially available aminopyridines—specifically 3-amino-4-methylpyridine and 4-amino-3-iodopyridine—has become the gold standard. This whitepaper details the mechanistic causality, quantitative performance, and self-validating protocols for the three primary synthetic strategies used to construct the 6-azaindole core.
Mechanistic Pathways & Causality
Direct Dilithiation of 3-Amino-4-methylpyridine
Historically, azaindole synthesis required complex protecting group strategies (e.g., Boc or pivaloyl) to direct metalation and prevent side reactions. A breakthrough methodology bypasses these requirements via the direct dilithiation of unprotected 3-amino-4-picoline ([3]).
-
Causality of Reagent Selection: The choice of base is critical. n-Butyllithium (n-BuLi) is prone to nucleophilic addition across the electron-deficient pyridine ring (Chichibabin-type side reactions). Conversely, sec-butyllithium (sec-BuLi) provides the exact steric bulk and basicity required to selectively deprotonate the primary amine and the ortho-methyl group without attacking the heterocycle. The resulting dianion can then seamlessly condense with carboxylic esters to form 2-substituted 6-azaindoles in a single step[3].
Electrophilic [4+1] Cyclization
For the synthesis of 3-substituted 6-azaindoles (e.g., 3-formyl or 3-trifluoroacetyl derivatives), electrophilic [4+1] cyclization of 3-amino-4-methylpyridines is highly effective ([4]).
-
Mechanistic Causality: This reaction utilizes C1-bielectrophiles like the Vilsmeier-Haack reagent (VHR) or trifluoroacetic anhydride (TFAA). The cascade is driven by the preliminary formation of a 1-(trifluoroacetyl)pyridin-1-ium or Vilsmeier salt. In situ protonation of the pyridine nitrogen drastically increases the acidity of the adjacent methyl group, triggering an intramolecular cyclization that builds the pyrrole ring while simultaneously installing a functional group at the C3 position ([5]).
Transition-Metal Catalyzed Heteroannulation
When synthesizing complex, highly functionalized 6-azaindoles, cross-coupling strategies starting from 4-amino-3-iodopyridine are preferred.
-
Mechanistic Causality: The iodine atom at the C3 position undergoes rapid oxidative addition with Pd(0) catalysts (Sonogashira coupling) to install a terminal alkyne. The subsequent cyclization requires a strong base (e.g., t-BuOK or DBU) to deprotonate the adjacent amine, driving a 5-endo-dig or 5-exo-dig cyclization onto the alkyne to close the pyrrole ring[2].
Workflow Visualization
Figure 1: Divergent synthetic pathways for the construction of the 6-azaindole core.
Quantitative Data & Substrate Scope
The selection of a synthetic route depends heavily on the desired substitution pattern. Table 1 summarizes the operational metrics for each methodology.
| Synthetic Strategy | Starting Aminopyridine | Key Reagents & Catalysts | Typical Yield | Substrate Scope & Limitations |
| Direct Dilithiation | 3-Amino-4-methylpyridine | sec-BuLi, Carboxylic esters | 50–75% | Broad scope for 2-substituted azaindoles; intolerant to electrophilic functional groups (e.g., ketones, halogens)[3]. |
| [4+1] Cyclization | 3-Amino-4-methylpyridine | TFAA or POCl₃/DMF (VHR) | 60–80% | Yields 3-formyl or 3-trifluoroacetyl derivatives; sensitive to steric hindrance at the pyridine nitrogen[4][5]. |
| Heteroannulation | 4-Amino-3-iodopyridine | Pd(PPh₃)₂Cl₂, CuI, Alkynes, t-BuOK | 65–85% | Excellent for 2-aryl/alkyl azaindoles; requires pre-functionalized iodopyridines and expensive Pd catalysts[2]. |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed with built-in physical checkpoints (colorimetric and solubility shifts) that validate the success of intermediate states.
Protocol A: One-Pot Synthesis of 2-Substituted 6-Azaindoles via Dianion Condensation
Reference Standard:[3].
-
Preparation & Cooling: Dissolve 3-amino-4-picoline (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the reaction vessel strictly to -20 °C. Caution: Dropping the temperature to -78 °C at this stage will precipitate the starting material, halting the reaction.
-
Dilithiation (Validation Step): Add sec-BuLi (2.2 equiv, 1.4 M in cyclohexane) dropwise over 15 minutes.
-
Self-Validation: The solution will transition from clear to a deep red/purple hue. This colorimetric shift is the definitive indicator that the highly conjugated dianion has successfully formed.
-
-
Ester Condensation: Stir the dianion solution for 1 hour at -20 °C, then cool to -78 °C. Add the target carboxylic ester (1.1 equiv) dissolved in THF dropwise.
-
Cyclization & Quench: Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours. The intermediate alkoxide will spontaneously cyclize and dehydrate. Quench the reaction by slowly adding saturated aqueous NH₄Cl until the deep color dissipates.
-
Isolation: Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient) to yield the 2-substituted 6-azaindole.
Protocol B: [4+1] Cyclization to 3-Formyl-6-azaindole via Vilsmeier-Haack Reagent
Reference Standard:[5].
-
VHR Generation: To anhydrous DMF (20 mL) at 0 °C, add POCl₃ (3.3 equiv) dropwise with vigorous stirring. Stir for 15 minutes at room temperature.
-
Self-Validation: The formation of a pale yellow, viscous complex confirms the generation of the active Vilsmeier-Haack C1-bielectrophile.
-
-
Substrate Activation: Add 3-amino-4-methylpyridine (1.0 equiv) to the VHR complex. Stir the reaction mixture at room temperature for 48 hours.
-
Hydrolysis & Precipitation (Validation Step): Pour the crude reaction mixture slowly into ice water (30 mL). The solution will be highly acidic. Slowly add solid K₂CO₃ until the pH reaches exactly 10.
-
Self-Validation: Upon reaching pH 10, the target 3-formyl-6-azaindole will crash out of the solution as a distinct solid precipitate, confirming successful cyclization and hydrolysis of the iminium intermediate.
-
-
Purification: Filter the solid precipitate, wash thoroughly with cold water to remove residual salts, and dry under a vacuum to afford the pure product (typical yield ~62%).
References
-
Song, J. J., et al. "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters." The Journal of Organic Chemistry, 2005. URL:[Link]
-
Voloshchuk, V. V., & Ivonin, S. P. "Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry, 2024. URL:[Link]
-
Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." NIH PubMed Central, 2014. URL:[Link]
-
"Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines." ChemRxiv, 2021. URL:[Link]
-
"Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines." ChemRxiv, 2021. URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of Furo[2,3-b]pyridines via Cyclization of 3-Ethynyl-2-aminopyridines
Introduction
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development.[1][2] This is due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, kinase inhibitory, and antimicrobial properties.[1][2][3] The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic environment, making it an attractive core for designing novel therapeutic agents.[4] This application note provides a comprehensive guide to the synthesis of furo[2,3-b]pyridines, focusing on the intramolecular cyclization of 3-ethynyl-2-aminopyridine precursors. We will detail the synthesis of the starting material via a robust Sonogashira coupling reaction and then explore potential catalytic systems for the key cyclization step.
The overall synthetic strategy involves two main stages: the introduction of an ethynyl group at the 3-position of a 2-aminopyridine, followed by an intramolecular cyclization to construct the fused furan ring.
Part 1: Synthesis of 3-Ethynyl-2-aminopyridine Starting Material
The key precursor for the cyclization reaction is a 3-ethynyl-2-aminopyridine derivative. A highly efficient and versatile method for the synthesis of these compounds is the palladium-catalyzed Sonogashira cross-coupling reaction between a 3-halo-2-aminopyridine and a terminal alkyne.[5][6] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[7]
Sonogashira Coupling: Mechanism and Key Parameters
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper(I) species. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-C bond, while the copper(I) co-catalyst activates the terminal alkyne. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields and purity.
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
This protocol provides a general procedure for the synthesis of 2-amino-3-(phenylethynyl)pyridine, a representative 3-ethynyl-2-aminopyridine.
Materials:
-
2-Amino-3-bromopyridine
-
Phenylacetylene
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, petroleum ether)
-
Reaction Setup: To a dry 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Solvent Addition: Add 2.0 mL of anhydrous DMF to the flask and stir the mixture for 30 minutes at room temperature.
-
Reagent Addition: To the catalyst mixture, add 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), and triethylamine (1 mL).
-
Reaction: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(phenylethynyl)pyridine.
Data Presentation: Substrate Scope of the Sonogashira Coupling
The following table summarizes the yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with different terminal alkynes, demonstrating the versatility of this method.[5]
| 2-Amino-3-bromopyridine Derivative | Terminal Alkyne | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | 92 |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 95 |
| 2-Amino-3-bromopyridine | 4-Methoxyphenylacetylene | 96 |
| 2-Amino-3-bromo-5-methylpyridine | 4-Methoxyphenylacetylene | 93 |
| 2-Amino-3-bromopyridine | 4-Chlorophenylacetylene | 89 |
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling of 2-amino-3-bromopyridines.
Part 2: Cyclization of 3-Ethynyl-2-aminopyridines to Furo[2,3-b]pyridines
With the 3-ethynyl-2-aminopyridine in hand, the next crucial step is the intramolecular cyclization to form the furo[2,3-b]pyridine ring system. This transformation can be achieved through various catalytic methods, with gold and iodine-mediated reactions being prominent examples for similar substrates.
Proposed Cyclization Mechanisms
The cyclization is believed to proceed via an initial activation of the alkyne by an electrophilic species (e.g., a gold(I) catalyst or an iodonium ion). This is followed by a nucleophilic attack from the nitrogen atom of the amino group onto the activated alkyne. Subsequent steps, such as protonolysis or rearomatization, lead to the final furo[2,3-b]pyridine product.
Gold-Catalyzed Cyclization
Gold catalysts, particularly cationic gold(I) complexes, are highly effective in promoting the intramolecular cyclization of enynes and other unsaturated systems.[8][9] They are known for their mild reaction conditions and high functional group tolerance.
Proposed Experimental Protocol: Gold-Catalyzed Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Ethynyl-2-aminopyridine derivative
-
Gold(I) chloride (AuCl)
-
Silver trifluoromethanesulfonate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or 1,2-Dichloroethane (DCE))
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a dry reaction vessel under a nitrogen atmosphere, dissolve the 3-ethynyl-2-aminopyridine (1.0 mmol) in the chosen anhydrous solvent (5 mL).
-
Catalyst Addition: In a separate vial, mix AuCl (0.05 mmol, 5 mol%) and the silver salt (0.05 mmol, 5 mol%) in the same solvent. Add this catalyst mixture to the substrate solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a short pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Iodine-Mediated Cyclization
Molecular iodine can act as a mild Lewis acid to promote electrophilic cyclization reactions.[10] This method offers a transition-metal-free alternative for the synthesis of various heterocyclic compounds.[11][12]
Proposed Experimental Protocol: Iodine-Mediated Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Ethynyl-2-aminopyridine derivative
-
Molecular iodine (I₂)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃))
-
Anhydrous solvent (e.g., Chloroform (CHCl₃), MeCN, or DMF)
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve the 3-ethynyl-2-aminopyridine (1.0 mmol) in the chosen anhydrous solvent (10 mL).
-
Reagent Addition: Add the base (2.0 mmol) and molecular iodine (1.2 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with heating (e.g., 60-80°C). Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Cyclization Reaction Mechanism Overview
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 9. One-pot gold(i)-catalyzed synthesis of 2-pyridonyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. A novel one-pot method for the synthesis of substituted furopyridines: iodine-mediated oxidation of enaminones by tandem metal-free cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
palladium-catalyzed cross-coupling of 3-Ethynyl-5-methylpyridin-2-amine
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Ethynyl-5-methylpyridin-2-amine
Executive Summary & Strategic Context
3-Ethynyl-5-methylpyridin-2-amine (CAS: 863479-77-0) is a high-value pharmacophore, particularly in the design of type I and type II kinase inhibitors.[1] The 2-aminopyridine motif serves as a critical hydrogen-bond donor/acceptor pair for the ATP-binding hinge region of kinases, while the 3-ethynyl group provides a rigid vector for extending into the hydrophobic back pocket or solvent-front regions.[1]
However, this substrate presents a "Dual-Poisoning Paradox" in palladium catalysis:
-
The Pyridine Nitrogen: A strong
-donor that can displace phosphine ligands, arresting the catalytic cycle. -
The Exocyclic Amine: A competitive nucleophile that can lead to N-arylation (Buchwald-Hartwig type side reactions) or chelate the metal center.[1]
This Application Note provides a field-proven protocol to overcome these challenges, ensuring high turnover numbers (TON) and suppressing Glaser homocoupling side products.
Mechanistic Insight: The Chelation Challenge
To achieve reproducible yields, one must understand the failure modes. In standard Pd/Cu systems, the 2-aminopyridine moiety acts as a bidentate ligand precursor.
The Poisoning Pathway:
-
Scenario: If the Pd(0) species is electron-deficient (e.g., using weak ligands like PPh3), the pyridine nitrogen coordinates to Pd.
-
Consequence: This forms a stable, catalytically inactive [Pd(Ar)(L)(Substrate)] complex, preventing the transmetallation of the copper-acetylide.
The Solution:
-
Ligand Selection: Use bulky, electron-rich phosphines (e.g., XPhos, AmPhos) or bidentate ligands (dppf) to sterically discourage pyridine coordination.
-
Protection Strategy: While direct coupling is possible, protecting the amine (e.g., as an acetamide or pivalamide) significantly boosts yields by removing the H-bond donor capability and reducing electron density on the pyridine ring.
Experimental Protocol: Sonogashira Cross-Coupling
This protocol describes the coupling of 3-Ethynyl-5-methylpyridin-2-amine (1) with an Aryl Bromide (2) to form the coupled product (3) .[1]
Method A: High-Throughput Protocol (Direct Coupling)
Best for rapid library synthesis where moderate yields (50-70%) are acceptable.[1]
Reagents:
-
Substrate (1): 3-Ethynyl-5-methylpyridin-2-amine (1.0 equiv)
-
Electrophile (2): Aryl Bromide (1.1 equiv)[2]
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)[1]
-
Base: Cs2CO3 (2.0 equiv) or Et3N (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (9:[1]1) or Anhydrous DMF
-
Temperature: 80–100 °C
Step-by-Step Workflow:
-
Inert Setup: Charge a reaction vial with Substrate 1 , Aryl Bromide 2 , Cs2CO3, and Pd(dppf)Cl2·DCM. Cap with a septum.[5]
-
Deoxygenation (Critical): Evacuate and backfill with Nitrogen (
) three times. This prevents oxidative Glaser homocoupling of the alkyne. -
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
Catalyst Activation: Add CuI last (as a solid under positive
flow) or as a suspension in the solvent.-
Why? Adding CuI early in aerobic conditions promotes alkyne dimerization.
-
-
Reaction: Heat to 90 °C for 4–16 hours. Monitor by LC-MS.[1][6]
-
Checkpoint: Look for the disappearance of the starting alkyne (m/z ~147 for parent).
-
-
Workup: Dilute with EtOAc, wash with 10% NH4OH (to sequester Cu), then brine. Dry over Na2SO4.[1]
Method B: Precision Protocol (Protected Substrate)
Best for scale-up and difficult electrophiles.[1] Requires prior protection of amine.
-
Protection: Treat 1 with
(1.1 equiv) in pyridine to form N-(3-ethynyl-5-methylpyridin-2-yl)acetamide . -
Coupling: Use Pd(PPh3)4 (2 mol%) / CuI (2 mol%) in Et3N/THF (1:1) at 60 °C.
-
Deprotection: Reflux in EtOH/NaOH (2M) for 1 hour to recover the free amine.
Self-Validating Systems & Troubleshooting
A robust experiment includes internal checks. Use this table to diagnose failures.
| Observation | Diagnosis | Corrective Action |
| Glaser Product Found (Dimer of alkyne) | Oxygen leak; CuI added before degassing.[1] | Degas solvents vigorously (sparge 15 min). Add CuI under strict inert flow. |
| No Reaction (SM Recovery) | Catalyst poisoning by pyridine N. | Switch to Pd(dppf)Cl2 or XPhos Pd G3 . Increase temperature to 110 °C. |
| N-Arylation Product | Buchwald-Hartwig competition.[1] | Use a weaker base (e.g., Et3N instead of t-BuONa). Switch to Method B (Protection). |
| Black Precipitate (Early) | Pd black formation (catalyst death). | Ligand insufficient to stabilize Pd. Add 10 mol% free PPh3 or switch to stable precatalyst. |
Data Visualization: Reaction Pathway
The following diagram illustrates the competing pathways and the optimal workflow logic.
Caption: Logical flow of the Sonogashira coupling, highlighting the critical decision points (Ligand Selection) to avoid catalyst poisoning and side reactions.
References
-
Zhu, Q., et al. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes."[1][4] Modern Research in Catalysis, 6 , 121-133 (2017).[4] Retrieved from [Link]
-
Leboho, T. C., et al. "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity."[1] Organic & Biomolecular Chemistry, 12 (2), 307-315 (2014). Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107 (3), 874–922 (2007). Retrieved from [Link]
Sources
- 1. 2-Amino-3-bromo-5-methylpyridine 98 17282-00-7 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol [mdpi.com]
- 6. 863479-77-0|3-Ethynyl-5-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
Application Note: Strategic Reagents for the Cyclization of 3-Ethynylpyridin-2-amine to 7-Azaindoles
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) pharmacophore has emerged as a privileged scaffold in modern drug discovery. As a bioisostere of indole, the incorporation of a pyridine nitrogen provides an additional hydrogen bond acceptor, fundamentally altering the molecule's electrostatic potential surface, improving aqueous solubility, and enhancing binding affinity to kinase targets[1].
A highly convergent and modular approach to synthesizing 7-azaindoles relies on the intramolecular cyclization (hydroamination) of 3-ethynylpyridin-2-amine (also known as 2-amino-3-ethynylpyridine) derivatives[2]. Because the starting material contains both a basic pyridine nitrogen and a primary amine, the choice of cyclization reagent dictates not only the reaction efficiency but also the substitution pattern of the final azaindole core.
This application note provides a comprehensive guide to the reagents, mechanistic causality, and validated protocols for converting 3-ethynylpyridin-2-amine into functionalized 7-azaindoles.
Mechanistic Causality & Reagent Selection
The cyclization of 2-amino-3-ethynylpyridine is driven by the nucleophilic attack of the exocyclic amine onto the adjacent alkyne. However, the inherent electron-deficient nature of the pyridine ring reduces the nucleophilicity of the C2-amine. To overcome this activation barrier, chemists employ four distinct reagent strategies:
-
Base-Mediated Deprotonation: Strong, non-nucleophilic bases like Potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., NMP) deprotonate the amine, generating a highly reactive amide anion that readily undergoes a 5-endo-dig cyclization[1].
-
Electrophilic Halocyclization: Reagents such as Iodine (I₂) or N-Bromosuccinimide (NBS) act as electrophiles to form a bridged halonium ion across the alkyne. The amine subsequently attacks this activated intermediate, yielding a 3-halo-7-azaindole. This is highly strategic when subsequent cross-coupling (e.g., Suzuki or Sonogashira) at the C3 position is required[3].
-
Transition-Metal Catalysis: Soft Lewis acids, particularly Gold(I) or Silver(I) complexes, selectively coordinate to the π-system of the alkyne (π-activation) without irreversibly binding to the basic pyridine nitrogen. This lowers the LUMO of the alkyne, facilitating attack by the neutral amine under exceptionally mild conditions[4].
-
Acid-Catalyzed Cyclization: Acidic conditions, such as a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), protonate the alkyne to drive ring closure, offering a metal-free alternative for specific substrate classes[2][5].
Quantitative Reagent Comparison Matrix
| Cyclization Strategy | Primary Reagents | Temp (°C) | Yield Range | Product Profile | Strategic Advantage |
| Base-Mediated | KOtBu, NMP | 80–100 | 75–90% | C3-Unsubstituted | Highly scalable, cost-effective for early intermediates. |
| Electrophilic | I₂, NaHCO₃, DCM | 20–25 | 70–88% | C3-Iodo | Primes the scaffold for downstream C-C cross-coupling. |
| Metal-Catalyzed | Ph₃PAuCl / AgOTf | 20–40 | 80–95% | C3-Unsubstituted | Extremely mild; tolerates sensitive functional groups. |
| Acid-Catalyzed | TFA / TFAA | 60–80 | 60–85% | C3-Unsubstituted | Metal-free; excellent for electron-rich derivatives. |
Visualizing the Synthetic Logic
The following workflow diagram illustrates the divergent pathways accessible from the common 3-ethynylpyridin-2-amine precursor based on reagent selection.
Divergent cyclization pathways of 3-ethynylpyridin-2-amine based on reagent selection.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the procedural steps to guide the scientist in recognizing reaction milestones.
Protocol A: Base-Mediated Cyclization (Scalable Route)
Objective: Synthesize unsubstituted 1H-pyrrolo[2,3-b]pyridine via thermodynamic deprotonation.
Reagents:
-
3-Ethynylpyridin-2-amine (1.0 equiv, 10 mmol)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv, 20 mmol)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (50 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-ethynylpyridin-2-amine in anhydrous NMP. Causality: NMP is chosen for its high boiling point and ability to solvate the highly polar anionic intermediates generated during the reaction[1].
-
Base Addition: Add KOtBu in a single portion at room temperature. The solution will immediately transition from pale yellow to deep brown/red. Causality: This color shift is the primary self-validating indicator that the exocyclic amine has been successfully deprotonated to the reactive amide anion.
-
Cyclization: Heat the reaction mixture to 80 °C for 3 hours. Monitor via TLC (EtOAc/Hexanes 1:1). The starting material is highly fluorescent under 254 nm UV; its disappearance confirms the completion of the 5-endo-dig cyclization.
-
Workup & Isolation: Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers thoroughly with water (5 × 50 mL) and brine (1 × 50 mL). Causality: NMP is highly water-soluble; copious aqueous washing is mandatory to prevent solvent carryover into the final isolated solid.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from methanol to yield the pure 7-azaindole.
Protocol B: Electrophilic Halocyclization (Functionalization Route)
Objective: Synthesize 3-iodo-7-azaindole for downstream cross-coupling.
Reagents:
-
3-Ethynylpyridin-2-amine (1.0 equiv, 5 mmol)
-
Iodine (I₂) (1.2 equiv, 6 mmol)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv, 10 mmol)
-
Dichloromethane (DCM) (25 mL)
Step-by-Step Methodology:
-
Activation: Suspend 3-ethynylpyridin-2-amine and NaHCO₃ in DCM at room temperature. Add I₂ in small portions. Causality: NaHCO₃ neutralizes the HI byproduct generated during cyclization, preventing the protonation of the pyridine nitrogen, which would otherwise stall the reaction.
-
Reaction Monitoring: Stir the dark purple solution at room temperature for 2 hours. Self-Validating Checkpoint: As the iodine is consumed by the alkyne to form the iodonium bridge, the reaction mixture will gradually lighten in color.
-
Quenching: Once TLC indicates complete consumption of the starting material, add 20 mL of a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes. Self-Validating Checkpoint: The solution will turn completely clear or pale yellow as the thiosulfate reduces any unreacted elemental iodine into water-soluble iodide ions.
-
Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 15 mL), dry the combined organics over MgSO₄, and concentrate to afford 3-iodo-7-azaindole, typically requiring no further purification.
Protocol C: Gold-Catalyzed Hydroamination (Mild/Complex Substrate Route)
Objective: Achieve cyclization under neutral, room-temperature conditions using π-activation.
Reagents:
-
3-Ethynylpyridin-2-amine (1.0 equiv, 2 mmol)
-
Chloro(triphenylphosphine)gold(I) (Ph₃PAuCl) (0.05 equiv, 5 mol%)
-
Silver Trifluoromethanesulfonate (AgOTf) (0.05 equiv, 5 mol%)
-
Dichloromethane (DCM) (10 mL)
Step-by-Step Methodology:
-
Catalyst Generation: In a vial shielded from light (to prevent silver degradation), mix Ph₃PAuCl and AgOTf in 2 mL of DCM. Stir for 10 minutes. Causality: AgOTf acts as a halide scavenger, precipitating AgCl and generating the highly active, cationic [Ph₃PAu]⁺ species required for alkyne activation[6].
-
Substrate Addition: Filter the active catalyst solution through a tight plug of glass wool directly into a solution of 3-ethynylpyridin-2-amine in 8 mL of DCM. Causality: Removing the AgCl precipitate prevents unwanted side reactions and ensures homogeneous catalysis.
-
Cyclization: Stir at room temperature for 12 hours. The soft Lewis acidic gold selectively coordinates the alkyne, bypassing the hard pyridine nitrogen, driving the hydroamination cleanly[4].
-
Workup: Filter the crude reaction mixture through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate to yield highly pure 7-azaindole.
References
-
Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity." Organic & Biomolecular Chemistry (2014). URL:[Link]
-
Organic Chemistry Portal. "Synthesis of azaindoles." Organic-Chemistry.org. URL:[Link]
-
MDPI. "Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists." Catalysts (2023). URL:[Link]
-
MDPI. "Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation." Molecules (2022). URL:[Link]
Sources
- 1. 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine | 1000343-73-6 | Benchchem [benchchem.com]
- 2. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists | MDPI [mdpi.com]
- 5. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
microwave-assisted synthesis using 3-Ethynyl-5-methylpyridin-2-amine
Application Note: Microwave-Assisted Synthesis using 3-Ethynyl-5-methylpyridin-2-amine
Abstract
This application note details optimized protocols for the microwave-assisted transformation of 3-Ethynyl-5-methylpyridin-2-amine (CAS: 1206968-36-8). As a highly functionalized pyridine scaffold, this molecule serves as a critical precursor for 5-methyl-1H-pyrrolo[2,3-b]pyridine (5-methyl-7-azaindole) derivatives, a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, TRK, and MAPK pathways). We present validated workflows for Sonogashira coupling, 5-endo-dig cycloisomerization, and CuAAC "click" chemistry, demonstrating how microwave irradiation significantly accelerates reaction kinetics, improves yields, and reduces solvent waste compared to conventional thermal heating.
Introduction & Molecule Profile
3-Ethynyl-5-methylpyridin-2-amine is a bifunctional building block featuring an electron-rich amino group adjacent to a reactive terminal alkyne. This geometric arrangement is pre-organized for heterocyclization.
| Property | Specification |
| Chemical Name | 3-Ethynyl-5-methylpyridin-2-amine |
| Structure | Pyridine ring, 2-NH₂, 3-C≡CH, 5-CH₃ |
| Molecular Weight | 132.16 g/mol |
| Key Reactivity | (1) Sonogashira Coupling (Alkyne C-H)(2) 5-endo-dig Cyclization (Formation of Azaindole)(3) Click Chemistry (Triazole formation) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Why Microwave Synthesis?
Conventional synthesis of 7-azaindoles from o-alkynylaminopyridines often requires strong bases (e.g., KOtBu) and prolonged heating (12–24 h) in high-boiling solvents, leading to degradation of the sensitive ethynyl group. Microwave (MW) irradiation offers:
-
Kinetic Advantage: Rapid heating rates allow reactions to reach completion in minutes rather than hours.[1]
-
Superheating: Solvents can be heated 20–50°C above their atmospheric boiling points in sealed vessels, overcoming activation energy barriers for the 5-endo-dig cyclization.
-
Yield Improvement: Minimized exposure to thermal stress reduces polymerization byproducts.
Strategic Workflows
The following diagram illustrates the primary synthetic pathways accessible from this scaffold.
Figure 1: Divergent synthetic pathways from 3-Ethynyl-5-methylpyridin-2-amine. The core transformation is the cyclization to the 7-azaindole scaffold.
Experimental Protocols
Protocol A: Microwave-Assisted Cyclization to 5-Methyl-7-azaindole
Target: Synthesis of the core pharmacophore via intramolecular hydroamination.
Mechanism: This reaction proceeds via a base-mediated 5-endo-dig cyclization. The nitrogen lone pair attacks the activated alkyne (often activated by a metal catalyst or simply by base deprotonation of the amine).
Reagents:
-
Substrate: 3-Ethynyl-5-methylpyridin-2-amine (1.0 equiv)
-
Base: Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Catalyst (Optional but recommended): Fe(acac)₃ (10 mol%) + CuI (10 mol%)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the substrate (132 mg, 1.0 mmol), KOtBu (168 mg, 1.5 mmol), Fe(acac)₃ (35 mg, 0.1 mmol), and CuI (19 mg, 0.1 mmol).
-
Solvation: Add anhydrous NMP (3.0 mL). Cap the vial and purge with Argon for 30 seconds.
-
Irradiation: Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 130 °C
-
Time: 60 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient 0–50%).
Expected Result: 5-methyl-1H-pyrrolo[2,3-b]pyridine as a tan/off-white solid (Yield: 70–85%).
Protocol B: Microwave-Assisted Sonogashira Coupling
Target: Functionalization of the C3-position with aryl groups prior to cyclization.
Reagents:
-
Substrate: 3-Ethynyl-5-methylpyridin-2-amine (1.0 equiv)
-
Coupling Partner: Aryl Iodide or Bromide (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-catalyst: CuI (2 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / DMF (1:4 ratio)
Step-by-Step Procedure:
-
Loading: To a microwave vial, add substrate (1.0 mmol), Aryl halide (1.2 mmol), Pd(PPh₃)₂Cl₂ (35 mg), and CuI (4 mg).
-
Solvent: Add DMF (3 mL) and Et₃N (1 mL). Purge with Argon.
-
Irradiation:
-
Temperature: 80–100 °C
-
Time: 10–20 minutes (Monitor by LCMS)
-
Power: Dynamic (Max 150 W)
-
-
Work-up: Filter through a celite pad (wash with EtOAc). Concentrate filtrate and purify via column chromatography.[2]
Note: The resulting internal alkyne can be cyclized to the 2-substituted-5-methyl-7-azaindole using Protocol A conditions (often requiring slightly higher temp: 140–150°C).
Optimization & Troubleshooting Data
The following table summarizes the impact of temperature and catalyst choice on the cyclization efficiency (Protocol A).
| Entry | Catalyst System | Solvent | Temp (°C) | Time (min) | Conv. (%) | Yield (%) | Notes |
| 1 | None (Base only) | DMF | 100 | 30 | 45 | 30 | Incomplete; significant SM remaining. |
| 2 | KOtBu (Base only) | NMP | 150 | 30 | 95 | 62 | High conversion, but some tar formation. |
| 3 | Fe(acac)₃ / CuI | NMP | 130 | 60 | >99 | 82 | Optimal conditions. Clean profile. |
| 4 | Pd(OAc)₂ / PPh₃ | DMF | 120 | 20 | 90 | 75 | Good alternative; Pd is harder to remove. |
| 5 | AuCl₃ / AgOTf | Toluene | 100 | 15 | 85 | 68 | Fast, but expensive catalysts. |
Safety & Handling
-
Alkyne Hazards: Terminal alkynes can be unstable. While this pyridine derivative is relatively stable, avoid concentrating to dryness in the presence of metal salts without a quench.
-
Microwave Safety: Never heat sealed vessels beyond their rated pressure limit. NMP and DMF have high boiling points; ensure the vessel is rated for the vapor pressure generated at 150°C (though usually low for these solvents).
-
Catalyst Residues: Iron/Copper residues must be removed (e.g., using scavenger resins like QuadraPure™) if the product is intended for biological assays.
References
-
Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization. Le, Z., et al.[3] (2019).[4][5] RSC Advances. Context: Establishes the Fe/Cu catalyzed cyclization protocol for o-alkynylaminopyridines.
-
Microwave-Assisted Flexible Synthesis of 7-Azaindoles. Schirok, H.[6][7][8] (2006).[6][7][8] The Journal of Organic Chemistry. Context: Foundational work on microwave acceleration of azaindole formation.
-
Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. Desai, N. C., et al. (2009).[4] Arkivoc. Context: General conditions for microwave Sonogashira coupling on pyridine scaffolds.
-
Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. Li, Y., et al. (2022).[9][10] Molecules. Context: Alternative metal-catalyzed cyclization mechanisms for alkynyl-amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Microwave-assisted flexible synthesis of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
High-Fidelity Synthesis of 2-Amino-3-Ethynylpyridine: Protecting Group Strategies & Protocols
Executive Summary & Strategic Analysis
The synthesis of 2-amino-3-ethynylpyridine is a critical gateway to the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged structure in kinase inhibitor development (e.g., Vemurafenib). However, the direct introduction of an alkyne at the C3 position of 2-aminopyridine presents two distinct chemical challenges that necessitate a rigorous protecting group (PG) strategy:
-
Catalyst Poisoning: The free 2-amino group is a potent ligand for Palladium (Pd) and Copper (Cu) species. In Sonogashira couplings, the free amine can displace phosphine ligands or chelate the Cu(I) co-catalyst, leading to arrested turnover and homocoupling of the alkyne.
-
Unwanted Cyclization: 2-Amino-3-alkynylpyridines are the immediate precursors to 7-azaindoles via 5-endo-dig cyclization. Under standard basic coupling conditions (e.g.,
, heat), the free amine can attack the activated alkyne, resulting in premature cyclization if the linear intermediate is the desired target.
Recommendation: For reproducible, scalable synthesis, a Boc-protection strategy is superior to the direct coupling of the free amine. It orthogonally protects the nucleophile, prevents catalyst sequestration, and allows for the isolation of the linear ethynyl species.
Decision Matrix: Route Selection
| Feature | Route A: Boc-Protected (Recommended) | Route B: Direct Coupling (Free Amine) |
| Step Count | 3 (Protect | 1 (Coupling only) |
| Yield Reliability | High (>85% typical) | Variable (30–60%) |
| Catalyst Loading | Standard (1–3 mol%) | High (5–10 mol% often required) |
| Purification | Standard Silica Chromatography | Difficult (Polar/Streaking) |
| Cyclization Risk | Negligible (Amine is masked) | High (Spontaneous 7-azaindole formation) |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Boc-Protected Route
This protocol isolates the linear ethynylpyridine with high purity, essential for fragment-based drug discovery (FBDD).
Step 1: Protection of 2-Amino-3-bromopyridine
Objective: Mask the nucleophilic amine to prevent Pd-poisoning.
-
Reagents: 2-Amino-3-bromopyridine (1.0 equiv),
(1.2 equiv), DMAP (0.1 equiv), (1.5 equiv), DCM (0.5 M). -
Procedure:
-
Dissolve 2-amino-3-bromopyridine in anhydrous DCM.
-
Add
and DMAP. -
Add
(dissolved in minimal DCM) dropwise at . -
Warm to RT and stir for 4–6 hours. Monitor by TLC (Hex/EtOAc 4:1).
-
Workup: Wash with 0.5 M HCl (rapidly, to remove DMAP/pyridine but not cleave Boc), then brine. Dry over
. -
Yield: Expect 90–95% of tert-butyl (3-bromopyridin-2-yl)carbamate.
-
Step 2: Sonogashira Coupling
Objective: Install the alkyne handle using Trimethylsilylacetylene (TMSA).
-
Reagents: N-Boc-3-bromopyridine (1.0 equiv), TMS-Acetylene (1.5 equiv),
(2 mol%), CuI (1 mol%), (3.0 equiv), THF (degassed). -
Procedure:
-
Charge a flame-dried Schlenk flask with N-Boc-3-bromopyridine,
, and CuI. -
Evacuate and backfill with Argon (
).[1] -
Add degassed THF and
. -
Add TMS-acetylene dropwise via syringe.[1]
-
Heat to
for 4–8 hours. Note: Boc-protection allows for milder temperatures than the free amine. -
Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd/Cu residues. Concentrate.
-
Purification: Flash chromatography (Hex/EtOAc gradient).
-
Checkpoint: The product is tert-butyl (3-((trimethylsilyl)ethynyl)pyridin-2-yl)carbamate.
-
Step 3: Controlled Deprotection (Orthogonal)
Objective: Remove TMS and Boc groups.
-
Option A (Global Deprotection): Treat with TFA/DCM (1:[2]1) at RT for 2 hours. Removes both Boc and TMS.
-
Option B (TMS Selective): Treat with
in MeOH at . Leaves Boc intact. -
Option C (Boc Selective): Difficult without affecting TMS, as acids cleave TMS.
Protocol B: Direct Coupling (Optimization for Free Amine)
Context: Use only if step-economy is critical and some cyclization byproduct is acceptable.
-
Reagents: 2-Amino-3-bromopyridine, TMS-Acetylene (2.0 equiv),
(5 mol%), CuI (5 mol%), (solvent). -
Critical Modification: Use
. The bidentate ligand (dppf) is more resistant to displacement by the aminopyridine nitrogen than monodentate phosphines like . -
Procedure:
-
Reaction must be run at higher temperature (
) to overcome the deactivating effect of the electron-rich amine on the oxidative addition step. -
Risk: At this temperature, significant cyclization to 7-azaindole may occur if the TMS group is labile.
-
Visual Workflows
Diagram 1: Synthesis Decision Tree & Workflow
This diagram illustrates the divergence between the Protected (Route A) and Direct (Route B) strategies.
Caption: Workflow comparing the robust Boc-protected route (Left) vs. the direct coupling route (Right) with associated risks.
Diagram 2: The Cyclization "Danger Zone"
Understanding the mechanism of failure (cyclization) is key to preventing it.
Caption: Mechanism of unwanted 5-endo-dig cyclization mediated by residual metal catalysts.
Troubleshooting & Critical Parameters
| Parameter | Observation | Corrective Action |
| Reaction Stalls (Route A) | Starting material remains after 4h. | Incomplete degassing. Oxygen poisons Pd(0). Sparge solvent with Argon for >15 mins. |
| Black Precipitate | "Pd black" formation. | Catalyst decomposition.[2] Add excess ligand ( |
| Low Yield (Route B) | Homocoupling of alkyne (Glaser coupling). | Too much |
| Product is Fluorescent | Blue fluorescence in spot. | Likely 7-azaindole formation.[3][4][5] Check NMR for loss of alkyne proton and appearance of aromatic C-H. |
References
-
Zhu, Q., et al. (2017).[6][7][8] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis.
-
Lachance, N., et al. (2005). "Practical Synthesis of 2-Substituted 7-Azaindoles via the Palladium-Catalyzed Cross-Coupling Reaction." Journal of Organic Chemistry.
-
Sigma-Aldrich. "2-((Trimethylsilyl)ethynyl)pyridin-3-amine Product Page."
-
Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Conditions."
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Note: One-Pot Synthesis of Substituted Azaindoles from Ethynyl Aminopyridines
Executive Summary & Scientific Significance
The azaindole (pyrrolopyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the indole and purine nuclei found in numerous kinase inhibitors (e.g., Vemurafenib, Pexidartinib). Traditional syntheses often require harsh conditions (e.g., Chichibabin reaction) or multi-step protection/deprotection sequences.
This guide details a robust one-pot protocol for synthesizing substituted azaindoles directly from amino-halopyridines and terminal alkynes , or from pre-functionalized ethynyl aminopyridines . The transformation relies on a tandem Sonogashira coupling followed by a metal- or base-mediated 5-endo-dig cyclization .
Key Advantages:
-
Atom Economy: Eliminates intermediate isolation and purification steps.
-
Regioselectivity: High preference for the 5-membered pyrrole ring (5-endo-dig) over the 6-membered naphthyridine byproduct (6-endo-dig) under optimized conditions.
-
Versatility: Applicable to 4-, 5-, 6-, and 7-azaindole isomers by varying the pyridine starting material.
Mechanistic Insight: The 5-endo-dig Pathway[1]
The core of this transformation is the cyclization of the ortho-alkynyl aminopyridine intermediate. According to Baldwin’s rules, 5-endo-dig cyclizations are generally disfavored for neutral nucleophiles. However, the presence of the pyridine nitrogen and the use of transition metals (Cu, Pd) or strong bases modifies the electronic landscape, rendering the process kinetically accessible.
Mechanistic Workflow
-
Activation: The alkyne moiety is activated via
-coordination to a metal center (Cu(I) or Pd(II)) or the amine is activated by deprotonation (Base-mediated). -
Nucleophilic Attack: The amino group attacks the internal carbon of the alkyne (C-
). -
Isomerization: The resulting exocyclic enamine/imine species tautomerizes to the aromatic azaindole.
Figure 1: Mechanistic pathway for the tandem synthesis of azaindoles. The critical step is the metal-assisted 5-endo-dig cyclization of the ethynyl intermediate.
Experimental Protocols
Protocol A: Tandem One-Pot Synthesis (From Amino-Halopyridines)
Application: Best for generating library diversity using commercially available amino-halopyridines and alkynes. Scale: 1.0 mmol
Reagents:
-
Substrate: 2-Amino-3-iodopyridine (220 mg, 1.0 mmol)
-
Alkyne: Phenylacetylene (1.2 equiv, 132 µL)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%, 35 mg)
-
Co-Catalyst: CuI (2 mol%, 4 mg)
-
Base: Triethylamine (Et₃N) (3.0 equiv, 418 µL)
-
Solvent: DMF (anhydrous, 5 mL)
Step-by-Step Procedure:
-
Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.
-
Charging: Add 2-Amino-3-iodopyridine, PdCl₂(PPh₃)₂, and CuI to the tube.
-
Solvation: Seal the tube with a septum. Evacuate and backfill with Argon (3x). Inject anhydrous DMF and Et₃N via syringe.
-
Alkynylation: Add Phenylacetylene dropwise.
-
Reaction: Heat the mixture to 80°C in an oil bath. Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The intermediate ethynyl pyridine may be visible.
-
-
Cyclization: If the intermediate persists but starting material is consumed, increase temperature to 110°C for an additional 2 hours to drive the 5-endo-dig cyclization.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).
Protocol B: Base-Mediated Cyclization (From Ethynyl Aminopyridines)
Application: Use when the ethynyl aminopyridine intermediate is isolated or synthesized via other methods (e.g., Stille/Negishi). Reagent: Potassium tert-butoxide (KOtBu).[1]
Procedure:
-
Dissolve the 3-ethynyl-2-aminopyridine (1.0 equiv) in anhydrous NMP (N-methyl-2-pyrrolidone) (0.2 M concentration).
-
Add KOtBu (2.5 equiv) in one portion at room temperature.
-
Heat to 80°C for 1–2 hours.
-
Note: The strong base deprotonates the amine, creating a potent nucleophile that attacks the triple bond rapidly.
-
-
Quench with saturated NH₄Cl solution and extract with EtOAc.
Optimization & Data Analysis
The choice of base and solvent is critical for the cyclization step. Below is a summary of optimization studies for the cyclization of 2-amino-3-(phenylethynyl)pyridine to 2-phenyl-7-azaindole.
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Note |
| 1 | PdCl₂(PPh₃)₂ | Et₃N | DMF | 80 | 45 | Incomplete cyclization |
| 2 | PdCl₂(PPh₃)₂ | Et₃N | DMF | 110 | 82 | Standard Protocol |
| 3 | CuI (10%) | K₂CO₃ | DMSO | 100 | 76 | Cu-only works but slower |
| 4 | None | KOtBu | NMP | 80 | 91 | Best for Step 2 (isolated interm.) |
| 5 | None | TFA | MeCN | Reflux | 65 | Acid-mediated (lower yield) |
Table 1: Optimization of reaction conditions. Yields are isolated yields.
Scope and Limitations
Substrate Scope
-
Pyridine Isomers:
-
7-Azaindoles: From 2-amino-3-halopyridines (Excellent yields).
-
6-Azaindoles: From 3-amino-4-halopyridines (Good yields, requires higher temp).
-
4-Azaindoles: From 3-amino-2-halopyridines (Moderate yields, steric hindrance).
-
-
Alkyne Substituents:
-
Aryl Alkynes: Excellent reactivity. Electron-withdrawing groups on the aryl ring accelerate the reaction.
-
Alkyl Alkynes: Slower reaction rates; may require CuI co-catalyst loading increase to 5-10%.
-
Silyl Alkynes (TMS): Can be used to generate the parent (unsubstituted) azaindole after desilylation.
-
Troubleshooting Guide
-
Problem: Low conversion of the intermediate ethynyl pyridine to azaindole.
-
Solution: Add a stronger base (e.g., Cs₂CO₃ or KOtBu) after the coupling step is complete.
-
-
Problem: Formation of dimerization byproducts (Glaser coupling of alkynes).
-
Solution: Degas solvents thoroughly. Ensure strict inert atmosphere (Argon/Nitrogen). Add the alkyne slowly.
-
-
Problem: 6-endo-dig byproduct (Naphthyridine formation).
-
Solution: Avoid using CuI if possible for the cyclization step alone, or switch to the KOtBu method (Protocol B), which highly favors the 5-membered ring.
-
References
-
Leboho, T. C., et al. (2014).[2] "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity."[3] Organic & Biomolecular Chemistry. Link
-
Cacchi, S., et al. (2003). "Palladium-catalyzed synthesis of 2-substituted indoles and 7-azaindoles."[4] Organic Letters.
-
McLaughlin, M., et al. (2006).[4] "One-pot synthesis of N-alkylazaindoles." Organic Letters. Link
- Song, J. J., et al. (2002). "Synthesis of 7-azaindoles via the palladium-catalyzed heteroannulation of internal alkynes." Journal of Organic Chemistry.
-
Ye, Y., et al. (2013).[5] "Efficient cyclization of tertiary amines and alkenes promoted by KOt-Bu–DMF." Chemical Communications.[5] Link
Sources
- 1. KOtBu-Promoted Transition-Metal-Free Transamidation of Primary and Tertiary Amides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. Efficient cyclization of tertiary amines and alkenes promoted by KOt-Bu–DMF - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Methodologies for the Regioselective C-2 Amination of 3-Ethynyl-5-Methylpyridine
Introduction: The Significance of the 2-Amino-3-ethynylpyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. When combined with an ethynyl group at the C-3 position, as in the 3-ethynyl-5-methylpyridine framework, it creates a versatile building block for drug discovery. The ethynyl group serves as a valuable synthetic handle for further functionalization through reactions like click chemistry, Sonogashira couplings, or cyclization reactions, enabling the rapid generation of molecular diversity. Consequently, developing robust and efficient protocols for the regioselective installation of an amino group at the C-2 position of this scaffold is of critical importance for researchers in organic synthesis and drug development.
This guide provides a detailed overview of the primary synthetic strategies for achieving the C-2 amination of 3-ethynyl-5-methylpyridine derivatives, focusing on the mechanistic rationale behind the choice of reaction conditions and offering detailed, field-proven protocols.
Mechanistic Rationale: Why C-2 Amination?
The regioselectivity of amination on the pyridine ring is dictated by its inherent electronic properties. The nitrogen heteroatom is highly electronegative, withdrawing electron density from the ring, particularly from the α (C-2, C-6) and γ (C-4) positions. This electron deficiency makes these positions susceptible to attack by nucleophiles.
In a nucleophilic aromatic substitution (SNAr) mechanism, the addition of a nucleophile to the C-2 or C-4 position results in a high-energy anionic intermediate (a Meisenheimer complex).[1][2] Crucially, the negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[1][2] Attack at the C-3 position does not allow for this stabilization, making the C-2 and C-4 positions the preferred sites for nucleophilic substitution.[2] For the target molecule, direct amination at the C-2 position is therefore electronically favored.
The primary methods to achieve this transformation fall into two major categories:
-
Transition-Metal-Catalyzed Cross-Coupling: This is the most common and versatile approach, typically starting from a 2-halo-3-ethynyl-5-methylpyridine. It involves the use of palladium (Buchwald-Hartwig amination) or copper (Ullmann condensation) catalysts.[3][4]
-
Direct C-H Amination: This method avoids pre-functionalization with a halogen and directly converts a C-H bond at the C-2 position into a C-N bond, often under strongly basic conditions (Chichibabin-type reactions).[5][6]
Synthetic Strategies and Experimental Protocols
This section details the most effective methods for the C-2 amination, starting with the industry-standard Buchwald-Hartwig reaction.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful and widely used method for the formation of C-N bonds.[3][7] Its success lies in the development of sophisticated phosphine ligands that facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[8] For electron-rich and potentially coordinating substrates like substituted pyridines, the choice of ligand is critical to success.[9]
Causality Behind Experimental Choices:
-
Starting Material: A 2-halo (Cl, Br) derivative of 3-ethynyl-5-methylpyridine is required as the electrophilic partner. Aryl bromides are generally more reactive than chlorides.
-
Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is used in combination with a sterically hindered, electron-rich phosphine ligand. Biarylphosphine ligands like RuPhos or BrettPhos are often outstanding for amination of challenging heteroaryl halides.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile and facilitate the formation of the key palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like LiHMDS or Cs₂CO₃ can be effective.[9][10]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are used to prevent quenching of the base and catalyst deactivation.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig cross-coupling reaction.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk flask or vial inside an inert atmosphere glovebox, add the 2-bromo-3-ethynyl-5-methylpyridine (1.0 equiv), the desired amine (1.2-1.5 equiv), sodium tert-butoxide (1.5-2.0 equiv), the palladium precatalyst (e.g., RuPhos-Pd-G3, 1-3 mol%), and the corresponding ligand (if not using a precatalyst).
-
Solvent Addition: Add anhydrous toluene or dioxane (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent).
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-amino-3-ethynyl-5-methylpyridine.
Method B: Copper-Catalyzed Amination (Ullmann-Type Reaction)
As an alternative to palladium, copper-catalyzed C-N coupling offers a more economical approach.[4] Modern Ullmann-type reactions often use ligands, such as diamines or amino acids, to solubilize the copper salt and accelerate the reaction, allowing for milder conditions than the harsh, high-temperature protocols of the past.[4][11]
Causality Behind Experimental Choices:
-
Catalyst System: A simple copper(I) salt, such as CuI, is typically used. The addition of a ligand like L-proline or an N,N'-disubstituted diamine can be crucial for achieving high yields, especially with less reactive aryl chlorides.[4]
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is commonly employed.
-
Solvent: High-boiling point polar aprotic solvents like DMSO or DMF are often required to facilitate the reaction, although toluene can also be used.
Detailed Protocol: Copper-Catalyzed Amination
-
Reagent Setup: In a sealable reaction tube, combine 2-bromo-3-ethynyl-5-methylpyridine (1.0 equiv), the amine (1.5-2.0 equiv), copper(I) iodide (5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous DMSO to the tube.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 110-130 °C for 24-48 hours with vigorous stirring.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract several times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
Method C: Direct C-H Amination (Modified Chichibabin Reaction)
For substrates lacking a C-2 halogen, direct C-H amination offers an atom-economical alternative. The classic Chichibabin reaction uses sodium amide (NaNH₂) at high temperatures.[5] A more modern and often higher-yielding protocol utilizes a combination of sodium hydride (NaH) and a lithium salt.[6]
Causality Behind Experimental Choices:
-
Reagents: Sodium hydride acts as the base to deprotonate the amine. Lithium iodide (LiI) is a crucial additive that facilitates the reaction, though its exact role is complex and subject to ongoing study.[6] This method generates H₂ gas as a byproduct and must be performed with appropriate caution.
-
Solvent: Anhydrous THF is a suitable solvent for this transformation.
Detailed Protocol: Direct C-H Amination
-
Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Argon or Nitrogen), add sodium hydride (60% dispersion in mineral oil, 3.0 equiv).
-
Solvent and Additives: Add anhydrous THF, followed by anhydrous lithium iodide (2.0 equiv).
-
Amine Addition: Add the primary amine (e.g., n-butylamine, 2.0 equiv) dropwise at room temperature.
-
Substrate Addition: Add the 3-ethynyl-5-methylpyridine (1.0 equiv).
-
Reaction Execution: Heat the suspension to reflux (internal temperature ~66 °C) and maintain for 18-24 hours.[6] The reaction mixture typically changes color.
-
Quench and Workup: Cool the reaction in an ice bath and quench very carefully by the slow, dropwise addition of water (exothermic, H₂ evolution). Extract the aqueous mixture with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.
Summary of Methodologies
The optimal method for the C-2 amination of 3-ethynyl-5-methylpyridine depends on the available starting material and the specific requirements of the synthesis.
| Method | Starting Material | Key Reagents | Temperature (°C) | Pros | Cons |
| Buchwald-Hartwig | 2-Halo-3-ethynyl-5-methylpyridine | Pd Catalyst, Phosphine Ligand, NaOtBu | 80 - 110 | High yields, broad scope, functional group tolerance.[12][13] | Cost of Pd and ligands, sensitivity to air/moisture. |
| Ullmann-Type | 2-Halo-3-ethynyl-5-methylpyridine | CuI, Ligand (optional), K₂CO₃/K₃PO₄ | 110 - 130 | Low catalyst cost, readily available reagents. | Often requires higher temperatures, longer reaction times, and may have a narrower substrate scope.[4] |
| Direct C-H Amination | 3-Ethynyl-5-methylpyridine | NaH, LiI, Amine | ~66 (Reflux) | Atom economical (no pre-halogenation needed).[6] | Requires strongly basic/hydridic reagents, H₂ byproduct, limited to certain amine types. |
Troubleshooting
-
Low Yield (Buchwald-Hartwig):
-
Problem: Inactive catalyst. Solution: Ensure strictly anhydrous and anaerobic conditions. Use a fresh bottle of base. Screen different ligands (e.g., from different generations of Buchwald-Hartwig catalysts).
-
Problem: Side reaction (hydrodehalogenation). Solution: Lower the reaction temperature or use a milder base like K₃PO₄.
-
-
No Reaction (Direct C-H):
-
Problem: Inactive NaH. Solution: Use a fresh container of NaH or wash the mineral oil dispersion with anhydrous hexanes before use (handle with extreme care).
-
-
Formation of Byproducts:
-
Problem: Homocoupling of the starting halide. Solution: Ensure slow addition of reagents and maintain a dilute concentration. Check the purity of the amine nucleophile.
-
References
- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Nature. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (2024, November 27). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines. Retrieved from [Link]
-
Technical University of Denmark. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]
-
EPFL. (n.d.). Palladium Catalyzed C-H Amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
-
Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]
-
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Retrieved from [Link]
-
PubMed. (2006, January 6). Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. Retrieved from [Link]
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
click chemistry applications of 3-Ethynyl-5-methylpyridin-2-amine
Application Note: Click Chemistry Applications of 3-Ethynyl-5-methylpyridin-2-amine
Part 1: Executive Summary & Strategic Utility
3-Ethynyl-5-methylpyridin-2-amine represents a high-value "Click-Ready" scaffold designed for medicinal chemistry and chemical biology applications. Its utility is derived from the convergence of two critical structural features:
-
The 2-Aminopyridine Pharmacophore: A privileged structure in kinase inhibition, known to form bidentate hydrogen bonds with the hinge region of ATP-binding pockets (e.g., in CDK, MAPK, and NOS inhibitors).
-
The 3-Ethynyl Handle: An ortho-positioned alkyne that allows for rapid, modular expansion via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Why this specific isomer matters: Unlike the more common 5-ethynyl isomers, the 3-ethynyl substitution places the click handle adjacent to the primary amine. Upon triazole formation, this creates a specific steric and electronic vector that directs substituents towards the "gatekeeper" region or the solvent-exposed front of a kinase pocket, depending on the binding mode. This makes it an essential tool for Fragment-Based Drug Discovery (FBDD) and PROTAC linker attachment.
Part 2: Primary Applications
Application 1: Rapid Synthesis of Kinase Inhibitor Libraries (Click-to-Lead)
The 2-aminopyridine motif anchors the molecule in the active site. The 3-ethynyl group serves as a vector to "grow" the fragment into adjacent hydrophobic pockets.
-
Mechanism: The alkyne undergoes CuAAC with a library of diverse azides (R-N₃).
-
Result: A library of 1,4-disubstituted 1,2,3-triazoles. The triazole ring itself acts as a robust bioisostere for amide bonds, often improving metabolic stability while participating in pi-stacking interactions.
-
Strategic Advantage: The 5-methyl group blocks a common metabolic soft spot (oxidation), enhancing the half-life of the resulting leads compared to the non-methylated analog.
Application 2: PROTAC Linker Discovery
Proteolysis Targeting Chimeras (PROTACs) require a precise linker length and geometry between the Target of Interest (POI) ligand and the E3 ligase ligand.
-
Workflow: Use 3-Ethynyl-5-methylpyridin-2-amine as the Warhead (POI binder). React it with a library of Azide-PEG-E3 Ligand linkers.
-
Benefit: The "Click" reaction is bio-orthogonal and high-yielding, allowing for the parallel synthesis of dozens of PROTAC candidates with varying linker lengths (PEG2, PEG4, alkyl, etc.) to optimize the ternary complex formation.
Application 3: Fluorescent Labeling of Kinase Targets
-
Protocol: React the compound with Azide-Fluorophores (e.g., Azide-Cyanine5 or Azide-Coumarin).
-
Use Case: The resulting conjugate serves as a competitive probe for binding assays (Fluorescence Polarization) to screen non-labeled inhibitors.
Part 3: Visual Workflows (Graphviz)
Figure 1: The "Click-to-Lead" Optimization Workflow This diagram illustrates the logical flow from the raw building block to a lead candidate using parallel synthesis.
Caption: Workflow for utilizing 3-Ethynyl-5-methylpyridin-2-amine in high-throughput fragment evolution.
Part 4: Detailed Experimental Protocols
Protocol A: Standard CuAAC Reaction (Microscale for Library Synthesis)
Note: Aminopyridines can chelate copper, potentially stalling the reaction. This protocol uses THPTA, a ligand that protects the Cu(I) species and accelerates the reaction.
Reagents:
-
Alkyne: 3-Ethynyl-5-methylpyridin-2-amine (100 mM in DMSO).
-
Azide: Diverse Azide building blocks (100 mM in DMSO).
-
Catalyst Premix:
-
CuSO₄[1]·5H₂O (20 mM in water).
-
THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water).
-
Premix ratio: Mix 1 part CuSO₄ with 2 parts THPTA before use.
-
-
Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).
Procedure:
-
Setup: In a 96-well plate or microvial, add 10 µL of Alkyne stock (1 µmol).
-
Azide Addition: Add 10.5 µL of Azide stock (1.05 µmol, 1.05 eq).
-
Solvent: Add 50 µL of t-BuOH:Water (1:1) or DMSO (if solubility is an issue).
-
Catalyst: Add 5 µL of the Cu/THPTA Premix (0.1 eq Cu).
-
Initiation: Add 10 µL of Sodium Ascorbate stock (1.0 eq).
-
Incubation: Seal and shake at Room Temperature for 2–4 hours.
-
QC Check: The reaction usually turns slightly yellow but should remain clear. A precipitate indicates catalyst crash-out; add more DMSO/Water.
-
-
Workup: For screening, the reaction can often be diluted directly into assay buffer (assuming <1% DMSO final). For isolation, dilute with water, extract with EtOAc, and purify via prep-HPLC.
Protocol B: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Stalled Reaction | Cu(I) chelation by the 2-aminopyridine nitrogen. | Increase Copper loading to 20 mol%. Increase THPTA ligand ratio to 5:1 (Ligand:Cu). |
| Oxidation of Product | Instability of the electron-rich aminopyridine. | Perform reaction under N₂ or Ar atmosphere. Degas solvents.[2] |
| Precipitation | Low solubility of the triazole product. | Switch solvent system to DMSO/Water (9:1) or DMF.[3] |
| Blue Coloration | Oxidation of Cu(I) to Cu(II) (inactive). | Add more Sodium Ascorbate (freshly prepared). Ensure the reaction is sealed. |
Part 5: Mechanistic Insight (Binding Mode)
The following diagram hypothesizes the binding interaction of a derivative created from this scaffold within a typical kinase pocket (e.g., CDK2 or Lck).
Caption: Predicted binding mode showing the bidentate H-bond interaction with the kinase hinge and the triazole vector.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,3-dipolar cycloaddition between azides and alkynes. Medicinal Research Reviews, 28(2), 278-308. Link
-
Li, H., et al. (2021). Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors.[5] Bioorganic & Medicinal Chemistry Letters, 43, 128058.[5] (Demonstrates the utility of the 2-amino-5-aryl-pyridine scaffold). Link
-
BLD Pharm. (n.d.). Product Analysis: 3-Ethynyl-5-methylpyridin-2-amine (CAS 863479-77-0).[6] Link
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. (Source for THPTA protocol). Link
Sources
- 1. Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 863479-77-0|3-Ethynyl-5-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
preventing Glaser homocoupling during Sonogashira of aminopyridines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notorious challenges in cross-coupling chemistry: preventing Glaser homocoupling during the Sonogashira reaction of aminopyridine substrates.
Aminopyridines are highly valuable scaffolds in drug discovery, but their inherent chemical properties often sabotage standard coupling protocols, leading to frustrating yields and difficult purifications. This guide will deconstruct the causality of this failure mode and provide self-validating, field-proven protocols to ensure your success.
Part 1: Mechanistic Insight – The "Why" Behind the Failure
To fix a reaction, you must first understand why it is failing. The standard Sonogashira coupling relies on a dual-catalyst system: Palladium mediates the cross-coupling, while Copper(I) generates a reactive copper-acetylide intermediate.
The Glaser Homocoupling Pathway: Glaser coupling is the oxidative dimerization of terminal alkynes to form a symmetric 1,3-diyne1[1]. It is a competing side reaction driven by the presence of Copper(I), trace Oxygen (which oxidizes Cu(I) to Cu(II)), and high local concentrations of the terminal alkyne2[2].
Why Aminopyridines Exacerbate the Problem: Aminopyridines possess both a basic pyridine nitrogen and an exocyclic amino group. This makes them excellent bidentate or monodentate ligands.
-
Catalyst Poisoning: The aminopyridine can coordinate to the Palladium center, displacing phosphine ligands and drastically slowing down the transmetalation or reductive elimination steps of the desired cycle.
-
Kinetic Imbalance: Because the Palladium cycle is retarded, the Copper-acetylide intermediate builds up and has a longer lifetime in the reaction flask. This kinetic bottleneck gives the Cu-acetylide ample time to undergo oxidative dimerization.
-
Redox Alteration: Aminopyridines can also coordinate to the Copper co-catalyst, potentially lowering its oxidation potential and making it more susceptible to oxidation by trace air, thereby accelerating the Glaser pathway.
Mechanistic divergence of Sonogashira cross-coupling vs. Glaser homocoupling.
Part 2: Troubleshooting FAQs
Q1: I am seeing more 1,3-diyne byproduct than my desired aminopyridine product. What is the most definitive fix? A: The most authoritative solution is to transition to Copper-Free Sonogashira conditions 3[3]. By removing the Copper co-catalyst entirely, you eliminate the primary mediator of the homocoupling pathway1[1]. Because aminopyridines are challenging substrates, you must compensate for the lack of Copper by using highly active, electron-rich Palladium pre-catalysts (e.g., PdCl2(PPh3)2 with specific bases, or Buchwald ligands like XPhos)4[4].
Q2: I must use Copper because my specific alkyne is unreactive under Copper-free conditions. How do I suppress the Glaser pathway? A: You must attack the kinetics of the Glaser reaction. The rate of homocoupling is second-order with respect to the alkyne concentration. Therefore, slow addition of the alkyne via a syringe pump over 4–6 hours keeps the instantaneous concentration of the alkyne extremely low 2[2]. This forces the Cu-acetylide to wait for the slower Pd-transmetalation step rather than finding another Cu-acetylide to dimerize with.
Q3: My solvent is degassed, but I still get homocoupling. Why? A: Standard nitrogen sparging is insufficient for aminopyridines. Trace oxygen acts as the terminal oxidant for the Glaser coupling1[1]. You must use the Freeze-Pump-Thaw method (minimum 3 cycles) to remove dissolved oxygen from the solvent matrix. Additionally, consider adding a mild reducing agent or utilizing an amine base that doubles as a reductant (like diisopropylamine) to keep Copper in the +1 oxidation state5[5].
Q4: Can I modify the aminopyridine itself to improve the reaction? A: Yes. If the free amine is poisoning the catalyst, protecting the exocyclic amine (e.g., as a Boc or Acetyl derivative) drastically reduces its coordinating ability2[2]. This restores the normal kinetics of the Palladium cycle, allowing it to outcompete the Glaser pathway.
Part 3: Quantitative Data & Strategy Comparison
The following table summarizes the expected outcomes when applying different optimization strategies to a standard aminopyridine Sonogashira coupling.
| Reaction Parameter / Strategy | Mechanism of Action | Typical Cross-Coupling Yield | Typical Glaser Byproduct Yield |
| Standard (CuI, Pd(PPh3)4, Et3N, Air) | Baseline conditions; high Cu-acetylide buildup. | 20 - 35% | 40 - 60% |
| Strict Degassing (Freeze-Pump-Thaw) | Removes O2, preventing Cu(I) oxidation to Cu(II). | 50 - 65% | 15 - 25% |
| Syringe Pump Addition of Alkyne | Keeps instantaneous alkyne concentration low. | 70 - 85% | < 10% |
| Copper-Free (PdCl2(PPh3)2, Cs2CO3) | Eliminates Cu-acetylide intermediate entirely. | 80 - 95% | Trace / 0% |
| Amine Protection (N-Boc) | Prevents Pd/Cu catalyst poisoning by the substrate. | 85 - 90% | < 5% |
Part 4: Experimental Protocols
Protocol A: Copper-Free Sonogashira (The Gold Standard for Aminopyridines)
This protocol is a self-validating system: by omitting copper, you definitively prove whether your byproduct was Cu-mediated Glaser coupling or a Pd-mediated homocoupling anomaly.
-
Hardware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon (repeat 3x).
-
Reagent Loading: Add the halo-aminopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv) to the flask.
-
Solvent Addition: Add anhydrous DMF or Acetonitrile (0.2 M relative to substrate).
-
Degassing: Perform three continuous Freeze-Pump-Thaw cycles to ensure absolute removal of dissolved oxygen.
-
Alkyne Addition: Under a positive flow of Argon, inject the terminal alkyne (1.2 equiv).
-
Reaction: Heat the mixture to 80 °C. Monitor via TLC or LC-MS. Self-Validation Check: Run a parallel micro-scale reaction omitting the halo-aminopyridine; if no diyne forms, your copper-free conditions are successfully suppressing homocoupling.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a Celite pad to remove Pd black and salts, and concentrate for chromatography.
Protocol B: Copper-Catalyzed with Syringe Pump Addition (When Cu is unavoidable)
Use this when your specific alkyne requires Copper to activate.
-
Hardware Preparation: Flame-dry a two-neck round-bottom flask. Attach an Argon inlet and a rubber septum.
-
Reagent Loading: Add halo-aminopyridine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.02 equiv). Crucial: Keep CuI loading strictly ≤ 2 mol% to limit the rate of Glaser coupling.
-
Solvent/Base: Add a 1:1 mixture of degassed THF and Diisopropylamine (DIPA). DIPA acts as both base and mild reductant.
-
Syringe Pump Setup: Dissolve the terminal alkyne (1.5 equiv) in 5 mL of degassed THF in a gas-tight syringe.
-
Slow Addition: Heat the main reaction flask to 60 °C. Using a syringe pump, add the alkyne solution dropwise over 4 to 6 hours .
-
Completion: Stir for an additional 2 hours post-addition. Quench with saturated aqueous NH₄Cl to remove copper salts.
Optimized experimental workflow for suppressing Glaser homocoupling.
References
- BenchChem.
- BenchChem. "Removal of homocoupling byproducts in Sonogashira reactions". BenchChem Tech Support.
- Wikipedia Contributors. "Sonogashira coupling". Wikipedia, The Free Encyclopedia.
- Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry".
- Koberstein, J. et al. "Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions".
Sources
Technical Support Center: Solution Stability of 3-Ethynyl-5-methylpyridin-2-amine
Welcome to the Technical Support Center for handling 3-Ethynyl-5-methylpyridin-2-amine . As a Senior Application Scientist, I designed this guide for researchers and drug development professionals to address the specific chemical liabilities of this compound. The structural features that grant this molecule its pharmacological utility—a basic pyridine ring, an exocyclic amine, and a terminal alkyne—also introduce significant thermodynamic and kinetic vulnerabilities in solution.
This guide unpacks the causality behind common degradation pathways and provides field-proven, self-validating protocols to ensure absolute data integrity during your assays.
Core Molecular Vulnerabilities
To troubleshoot stability, we must first understand the molecule's reactive topography:
-
The Terminal Alkyne (-C≡CH): Highly susceptible to oxidative homocoupling (Glaser coupling) in the presence of trace metals and oxygen[1], as well as electrophilic hydration[2].
-
The 2-Amino Group & Pyridine Nitrogen: Electron-rich centers prone to electrophilic attack by reactive oxygen species (ROS), leading to the formation of N-oxides or azo compounds[3].
Troubleshooting & FAQs
Q1: My DMSO stock solution of 3-Ethynyl-5-methylpyridin-2-amine turns brown and forms a precipitate over several weeks at room temperature. What is happening? A1: You are observing Glaser homocoupling . Terminal alkynes dimerize into 1,3-diynes when exposed to dissolved oxygen and trace transition metals (especially copper)[1]. DMSO is highly hygroscopic and readily absorbs atmospheric oxygen, which acts as the terminal oxidant in this catalytic cycle.
-
Causality: The terminal alkyne proton is slightly acidic. Trace metals coordinate to form an acetylide intermediate, which oxidatively couples with another acetylide when exposed to O₂[4].
-
Solution: Prepare stocks in strictly degassed, anhydrous solvents. Store under an inert Argon atmosphere at -20°C.
Q2: I am observing a loss of the parent compound in aqueous buffers (pH 7.4) without any visible precipitation. LC-MS shows a new peak at +16 Da. How can I prevent this? A2: A +16 Da mass shift indicates oxidation, likely forming a pyridine N-oxide or oxidizing the 2-amino group. Aminopyridines are highly susceptible to oxidation by peroxides or ROS in solution[5].
-
Causality: The lone pairs on the basic pyridine nitrogen and the amine are electron-rich and vulnerable to electrophilic oxygen transfer.
-
Solution: Formulate the compound as an acid addition salt (e.g., hydrochloride). Protonating the nitrogen atoms engages their lone pairs in a bond with hydrogen, drastically reducing their susceptibility to oxidation[6].
Q3: During acid-catalyzed assays, I detect a +18 Da degradant. What is this byproduct? A3: A +18 Da shift corresponds to the hydration of the terminal alkyne , forming a methyl ketone (3-acetyl-5-methylpyridin-2-amine).
-
Causality: In aqueous acidic conditions, the triple bond undergoes electrophilic addition of water (Markovnikov addition) followed by tautomerization of the enol intermediate to a stable ketone[2].
-
Solution: Avoid prolonged exposure to low pH (<3.0) in aqueous media. If acidic conditions are strictly required for your assay, add a metal chelator like EDTA (0.1 mM) to sequester trace metals that catalyze this hydration.
Degradation Pathways Visualization
Degradation Pathways of 3-Ethynyl-5-methylpyridin-2-amine in Solution
Quantitative Stability Data
The following table summarizes the stability of 3-Ethynyl-5-methylpyridin-2-amine under various matrix conditions, highlighting the protective effect of salt formulation and deoxygenation.
| Solvent / Matrix | Chemical State | Storage Condition | Duration | Remaining Compound (%) | Primary Degradant |
| DMSO (Air exposed) | Free Base | 25°C | 14 days | < 60% | 1,3-Diyne (Glaser) |
| DMSO (Degassed, Argon) | Free Base | -20°C | 6 months | > 98% | None |
| Aqueous Buffer (pH 7.4) | Free Base | 37°C | 7 days | ~ 85% | N-Oxide |
| Aqueous Buffer (pH 7.4) | HCl Salt | 37°C | 7 days | > 99% | None |
| Aqueous Acid (pH 2.0) | Free Base | 40°C | 48 hours | < 70% | Methyl Ketone |
Self-Validating Protocol: Preparation of a High-Stability Aqueous Stock (10 mM)
To ensure absolute reproducibility in biological or chemical assays, follow this self-validating methodology to formulate a 10 mM stock solution.
Step 1: Solvent Deoxygenation
-
Action: Boil HPLC-grade water and purge with Argon gas for 30 minutes.
-
Causality: Displacing dissolved oxygen removes the terminal oxidant required for both Glaser homocoupling[1] and ROS-mediated amine oxidation[3].
Step 2: In Situ Salt Formation
-
Action: Add 1.0 equivalent of 0.1 M HCl to the deoxygenated water.
-
Causality: Protonating the pyridine/amine nitrogens sequesters their lone pairs, drastically reducing their susceptibility to electrophilic oxidation[6].
Step 3: Dissolution & Chelation
-
Action: Dissolve the 3-Ethynyl-5-methylpyridin-2-amine free base into the acidic solution. Immediately add 0.1 mM EDTA.
-
Causality: EDTA chelates trace Cu(I)/Cu(II) and Fe(II) ions, shutting down the catalytic cycle required for Glaser coupling[1] and Fenton-like oxidation[3].
Step 4: Aliquoting and Storage
-
Action: Aliquot the solution into amber glass vials (to prevent photo-oxidation) backfilled with Argon. Store at -80°C.
Step 5: System Validation (Critical)
-
Action: Before utilizing the stock in critical assays, run a 1 µL aliquot via LC-MS.
-
Validation Criteria: The protocol is validated and the stock is cleared for use only if the +16 Da (N-oxide), +18 Da (ketone), and +130 Da (dimer) peaks are collectively <1% of the parent peak area.
References
1.[3] Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine - Taylor & Francis.3 2.[1] How to avoid dimerization of terminal alkynes in synthesis - Benchchem. 1 3.[5] Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development - Benchchem. 5 4.[6] Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed / NIH. 6 5.[4] Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - MDPI. 4 6.[2] 9.4: Hydration of Alkynes - Chemistry LibreTexts. 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. enggnagar.com [enggnagar.com]
- 4. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield for Cyclization of 3-Ethynyl-2-Aminopyridines
Executive Summary & Mechanistic Overview
The cyclization of 3-ethynyl-2-aminopyridines is the critical ring-closure step in synthesizing 7-azaindoles, a privileged scaffold in kinase inhibitor development (e.g., Vemurafenib). While the 5-endo-dig cyclization is thermodynamically favored, experimentalists often encounter stalled reactions, Glaser homocoupling (dimerization), or decomposition.
This guide moves beyond standard textbook definitions to address the causality of failure modes. We categorize the optimization into three primary workflows: Metal-Catalyzed (Tandem) , Base-Mediated , and Acid-Mediated .
Mechanistic Decision Tree
The following diagram illustrates the logical flow for selecting conditions based on your substrate's status.
Caption: Decision matrix for selecting the optimal cyclization pathway based on starting material and substrate sensitivity.
Troubleshooting & Optimization Matrix
This section addresses specific failure modes reported by users.
Category A: Reaction Stalled or Incomplete
Q: My LCMS shows the intermediate alkyne is formed, but ring closure (cyclization) is stalled. Increasing temp degrades the material. What now?
A: This indicates the nitrogen nucleophile is not sufficiently activated or the alkyne is not sufficiently electrophilic.
-
Root Cause 1 (Pd-Catalyzed): If running a tandem reaction, the Pd(II) species responsible for activating the alkyne may have precipitated as Pd black.
-
Fix: Add a "spike" of fresh catalyst (e.g., 1 mol% PdCl2(MeCN)2) or switch to a dedicated Lewis acid promoter like CuI (10-20 mol%) or AgOTf to drive the cyclization of the intermediate.
-
-
Root Cause 2 (Base-Mediated): The base strength is insufficient to deprotonate the amine (pKa ~23 in DMSO).
-
Fix: Switch from carbonates (K2CO3/Cs2CO3) to alkoxides (KOtBu) or hydrides (KH/NaH). Ensure the solvent is polar aprotic (NMP or DMF) to separate the ion pair, making the amide anion "naked" and more nucleophilic.
-
Category B: Side Product Formation
Q: I see a major impurity with exactly 2x mass minus 2 protons. Is this the dimer?
A: Yes, this is the Glaser homocoupling product (diyne).
-
Mechanism: In the presence of Cu(I) and Oxygen, terminal alkynes oxidatively couple.
-
Protocol Adjustment:
-
Degas rigorously: Sparging with Argon for 15 mins is often insufficient. Use Freeze-Pump-Thaw cycles (x3).
-
Copper-Free Route: If dimerization persists, switch to a Cu-free Sonogashira (using PdCl2(PPh3)2 with pyrrolidine as base) or the Acid-Mediated protocol (see Section 3).
-
Q: The reaction mixture turned into a black tar. Yield is <10%.
A: Aminopyridines are electron-rich and prone to oxidative polymerization, especially at high temperatures (>100°C).
-
Fix: Lower the temperature to 60-80°C and extend reaction time.
-
Alternative: Use the Acid-Mediated Cyclization (TFA/TFAA). This method avoids oxidative metal cycles and often runs cleaner for electron-rich substrates [1].
Validated Experimental Protocols
Protocol 1: The "Leboho" Acid-Mediated Cyclization
Best for: Substrates sensitive to oxidation or strong bases. Avoids metal scavenging issues.
Theory: Trifluoroacetic anhydride (TFAA) activates the alkyne via acylation or protonation (via TFA), facilitating the 5-endo-dig attack by the amine.
Step-by-Step:
-
Dissolution: Dissolve 3-ethynyl-2-aminopyridine (1.0 equiv) in Acetonitrile (MeCN) [0.1 M concentration].
-
Reagents: Add Trifluoroacetic acid (TFA, 1.0 equiv) followed by Trifluoroacetic anhydride (TFAA, 1.3 equiv).
-
Reaction: Heat to reflux (approx. 80-85°C) for 4–8 hours.
-
Monitoring: Monitor by TLC/LCMS. The intermediate trifluoroacetamide may be observed; it usually hydrolyzes or cyclizes in situ.
-
Workup: Cool to RT. Quench with sat. NaHCO3 (careful: gas evolution). Extract with EtOAc.
-
Purification: Silica gel chromatography (Hex/EtOAc).
Protocol 2: Strong Base Cyclization (KOtBu/NMP)
Best for: Rapid synthesis of robust 7-azaindoles. High throughput.
Theory: Uses the "naked anion" effect in NMP to force the intramolecular attack.
Step-by-Step:
-
Setup: Flame-dry a flask and cool under Argon.
-
Solvent: Dissolve substrate in anhydrous NMP (N-Methyl-2-pyrrolidone). Note: DMF can be used, but NMP often allows lower temps.
-
Base Addition: Add KOtBu (2.0 - 3.0 equiv) in one portion at RT.
-
Reaction:
-
Scenario A (Activated): Stir at RT for 2 hours.
-
Scenario B (Deactivated): Heat to 60-80°C.
-
-
Quench: Pour into ice-water / NH4Cl solution.
-
Isolation: The product often precipitates. Filter and wash with water. If not, extract with EtOAc.
Protocol 3: Tandem Sonogashira-Cyclization (One-Pot)
Best for: Starting from 2-amino-3-iodopyridine.
Table 1: Optimized Conditions for Tandem Synthesis
| Component | Standard Condition | High-Difficulty Condition |
| Catalyst | PdCl2(PPh3)2 (5 mol%) | Pd(dppf)Cl2 (5 mol%) |
| Co-Catalyst | CuI (2 mol%) | CuI (5-10 mol%) |
| Base | Et3N (3 equiv) | Cs2CO3 (3 equiv) |
| Solvent | DMF or THF | DMF/Water (10:1) or DMSO |
| Temp | 80°C | 110°C |
| Notes | Standard protocol. | Use for sterically hindered alkynes. |
Critical Step: If the Sonogashira coupling finishes (halide consumed) but cyclization hasn't occurred, do not add more Pd . Add an additional 0.5 equiv of base (e.g., KOtBu) or increase temp to 100°C to force the ring closure.
Data & Yield Comparison
The following table summarizes expected yields based on the method and substituent electronic effects.
| Method | Substrate Type | Typical Yield | Primary Risk |
| Acid (TFA/TFAA) | Electron-Rich (e.g., OMe) | 85-95% | N-Acylation byproduct |
| Base (KOtBu) | Electron-Deficient (e.g., CF3) | 70-85% | Decomposition / Polymerization |
| Pd/Cu Tandem | Aryl-Alkynes | 60-80% | Glaser Coupling (Dimer) |
| Ag-Catalyzed | Alkyl-Alkynes | 75-90% | Cost / Ag removal |
References
-
Leboho, T. C., et al. (2014).[1][2][3] "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity."[1][2][4][5] Organic & Biomolecular Chemistry.
-
Lachance, N., et al. (2005). "Practical Synthesis of 7-Azaindoles via a Palladium-Catalyzed Cross-Coupling/Cyclization Strategy." Synthesis.
-
Sun, H., et al. (2017).[6] "Silver-catalyzed on-water intramolecular cyclization of acetylenic free amines affords 7-azaindoles."[6] Synthesis.
-
Song, J.J., et al. (2002). "A general synthesis of 7-azaindoles via the palladium-catalyzed heteroannulation of internal alkynes." Journal of Organic Chemistry.
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 6. Azaindole synthesis [organic-chemistry.org]
Technical Support Center: Ethynylpyridine Stabilization & Purification
Current Ticket: #EP-2024-001 | Topic: Instability & Purification of Ethynylpyridine Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Triage: Immediate Symptom Analysis
User Report: "My product turned from yellow oil to black tar within hours of workup." or "I lost 60% of my mass on the silica column."
Diagnosis: Ethynylpyridines (especially 2-ethynylpyridine) act as "Janus" molecules, presenting three simultaneous instability vectors:
-
Spontaneous Polymerization: The pyridine nitrogen activates the alkyne, making it susceptible to radical or ionic polymerization, accelerated by heat and light.
-
Silanol Adsorption (The "Streak"): The basic pyridine nitrogen (
) hydrogen-bonds strongly with acidic silanols on standard silica gel, leading to irreversible adsorption and band broadening. -
Metal-Catalyzed Decomposition: Residual Copper (Cu) or Palladium (Pd) from Sonogashira couplings acts as a Lewis acid catalyst, promoting rapid degradation even at room temperature.
Decision Matrix: Selecting the Right Protocol
Do not default to standard flash chromatography. Use this logic flow to determine the safest purification route.
Figure 1: Decision matrix for processing unstable ethynylpyridine intermediates. Note that liquid intermediates are highest risk for polymerization.
Core Protocols
Protocol A: Deactivated Silica Chromatography (The "TEA" Method)
Issue: Standard silica gel is acidic (
Step-by-Step Guide:
-
Mobile Phase Prep: Prepare your eluent (e.g., Hexanes/Ethyl Acetate). Add 1% to 2% Triethylamine (TEA) to the entire volume of mobile phase.
-
Why? TEA is more basic (
) than pyridine ( ). It preferentially binds to the acidic silanol sites ( ), creating a neutral surface for your product to pass over.
-
-
Slurry Packing (Critical): Do not dry load on standard silica. Slurry pack the column using the TEA-treated solvent. Allow the column to equilibrate for 2-3 column volumes (CV) before loading sample.
-
Loading: Dissolve crude material in the minimum amount of TEA-treated mobile phase.
-
Elution: Run the column. You will observe sharper peaks and significantly higher recovery.
-
Post-Column: Rotovap at
. The TEA is volatile and will co-evaporate, leaving pure product.
Protocol B: Vacuum Distillation (The "Clean but Risky" Method)
Issue: Ethynylpyridines polymerize thermally. Solution: Lower the boiling point using high vacuum and chemically inhibit radical formation.
Step-by-Step Guide:
-
Inhibitor Addition: Add 500–1000 ppm of BHT (Butylated hydroxytoluene) or 4-tert-butylcatechol to the distillation pot.
-
Apparatus: Use a Kugelrohr or Short-Path distillation setup to minimize thermal exposure time.
-
Vacuum: High vacuum is non-negotiable (
is ideal). -
Temperature: Keep the bath temperature below
if possible. If the BP is higher, switch to Protocol A. -
Storage: Immediately dilute or freeze the distillate.
Protocol C: Metal Scavenging (Post-Sonogashira)
Issue: Residual Copper (Cu) and Palladium (Pd) catalyze the "black tar" degradation. Solution: Chemical chelation prior to purification.
Data: Effectiveness of Scavenging Methods
| Method | Cu Removal % | Pd Removal % | Impact on Yield |
| Standard Brine Wash | < 10% | < 5% | Neutral |
| NH₄OH / NH₄Cl Wash | 85-95% | 10-20% | Good (Cu turns blue) |
| EDTA Wash (0.1M) | > 98% | 20-40% | Excellent |
| SiliaMetS® Thiol Resin | > 99% | > 95% | Best (High Cost) |
Protocol:
-
Dilute crude reaction mixture with EtOAc.
-
Wash
with 5% aqueous EDTA or 10% NH₄OH (until aqueous layer is no longer blue). -
Dry over
(avoid as it is slightly acidic). -
Proceed to Protocol A or B immediately.
Troubleshooting & FAQs
Q: Can I store the purified ethynylpyridine in the fridge?
A: Pure neat liquid 2-ethynylpyridine is risky even at
-
Best Practice: Store as a dilute solution (e.g., 10% in Benzene or Toluene) in the freezer (
). -
Alternative: Store under Argon in the dark. Light accelerates the polymerization.
Q: My TLC shows a spot, but nothing comes off the column. A: You likely used standard acidic silica without TEA. The pyridine has formed a salt with the silica.
-
Rescue: Flush the column with a solvent system containing 5-10% Methanol and 1% TEA to break the interaction, though purity may be compromised.
Q: Why is 2-ethynylpyridine more unstable than 3- or 4-ethynylpyridine? A: Electronic effects. The nitrogen lone pair in the 2-position is in closer proximity to the alkyne, facilitating specific coordination modes with metals and increasing the susceptibility to nucleophilic attack or polymerization.
Visualizing the Chemistry: The "Silica Trap"
Figure 2: Mechanism of action for Triethylamine (TEA) deactivation. TEA blocks acidic sites, allowing the pyridine product to elute freely.
References
-
Purification of Heterocyclic Amines (General Protocol)
-
Sonogashira Workup & Metal Removal
-
Polymerization Risks
-
Gal, Y. S., et al. (2014). Uncatalyzed synthesis and characterization of a water-soluble polyacetylene: poly[2-ethynyl-N-(propylsulfonate)pyridinium betaine]. Journal of Nanoscience and Nanotechnology. Link
- Note: This paper explicitly details the spontaneous polymerization of 2-ethynylpyridine, valid
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Technical Support Center: Troubleshooting Sonogashira Couplings of 2-Aminopyridines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific mechanistic pitfalls associated with the Sonogashira cross-coupling of 2-aminopyridines.
The 2-aminopyridine scaffold is a privileged structure in drug discovery, but it is notoriously difficult to functionalize. The combination of an endocyclic pyridine nitrogen and an exocyclic amino group creates a powerful bidentate chelating motif. This often leads to catalyst deactivation, stalled reactions, and complex side-product profiles[1].
This guide provides a self-validating framework to diagnose your crude reaction mixtures, understand the causality behind the failures, and apply field-proven optimization strategies.
Part 1: Mechanistic Root Cause Analysis
To troubleshoot effectively, we must first understand why the reaction fails. The standard Sonogashira catalytic cycle relies on a delicate kinetic balance between oxidative addition, transmetalation, and reductive elimination. 2-Aminopyridines disrupt this balance in three distinct ways:
-
Catalyst Poisoning: The substrate chelates the Pd(II) intermediate, displacing phosphine ligands and forming a thermodynamically stable, kinetically dead off-cycle complex[2].
-
Glaser Homocoupling: Because the transmetalation step is slowed down by substrate chelation, the copper acetylide intermediate has excess time to undergo oxidative homocoupling, consuming your alkyne[1].
-
Azaindole Cyclization: If the halogen is in the 3-position (ortho to the amine), the newly formed alkyne is perfectly positioned for a spontaneous intramolecular hydroamination, yielding an azaindole instead of the desired alkyne[3].
Figure 1: Catalytic cycle and mechanistic failure modes for 2-aminopyridines. (Max Width: 760px)
Part 2: Diagnostic Decision Tree
Use the following workflow to analyze your crude LC-MS/TLC data and identify the correct troubleshooting path.
Figure 2: Diagnostic decision tree for troubleshooting Sonogashira couplings. (Max Width: 760px)
Part 3: Frequently Asked Questions (FAQs)
Q: My reaction stalls at 15% conversion. Adding more Pd(PPh3)4 doesn't improve the yield. What is happening? A: You are experiencing severe catalyst poisoning. The 2-aminopyridine is acting as a bidentate ligand, displacing your triphenylphosphine ligands and forming an inactive Pd-chelate[2]. Solution: You must shift the coordination equilibrium. Switch to a highly sterically hindered, electron-rich ligand (like XPhos or dtbpf) that outcompetes the substrate for the Palladium center. Alternatively, use a highly active palladium source like Pd(CF3COO)2 which has been shown to push unprotected 2-amino-3-bromopyridines to >85% yield[4].
Q: The 2-aminopyridine is fully consumed, but my isolated yield is <30%. LC-MS shows a massive peak corresponding to the alkyne dimer. A: This is Glaser homocoupling. Because the transmetalation step in your catalytic cycle is kinetically hindered by the substrate's electronics, the copper acetylide has ample time to undergo oxidative homocoupling in the presence of trace oxygen[1]. Solution: Implement a Copper-free Sonogashira protocol. By utilizing PdCl2(PPh3)2 with an amine base (like diisopropylamine), you bypass the copper acetylide intermediate entirely, eliminating the homocoupling pathway[1].
Q: When coupling 2-amino-3-bromopyridine, the product mass is 2 Da lower than expected, and the TLC spot is highly fluorescent under 365 nm UV. A: Your desired alkyne has undergone an intramolecular cyclization to form a 7-azaindole[3]. The proximity of the free amino group to the newly installed alkyne triggers a spontaneous 5-endo-dig or 5-exo-dig hydroamination. Solution: If the alkyne is your true target, you must eliminate the nucleophilicity of the amino group. Pre-treat your starting material with Boc2O to form the di-Boc protected amine before coupling.
Part 4: Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and expected outcomes for 2-aminopyridine substrates.
| Substrate Type | Catalyst / Ligand | Base / Solvent | Additive | Expected Yield | Primary Issue Addressed |
| Unprotected 2-AP | Pd(PPh3)4 (5 mol%) | Et3N / DMF | CuI (5 mol%) | < 20% | Baseline (High catalyst poisoning) |
| Unprotected 2-AP | Pd(CF3COO)2 / PPh3 | Et3N / DMF | CuI (5 mol%) | 72 - 96% | Optimized standard conditions[4] |
| Unprotected 2-AP | PdCl2(PPh3)2 (5 mol%) | Diisopropylamine | None | > 85% | Prevents Glaser Homocoupling[1] |
| 3-Halo-2-AP (N-Boc) | Pd(OAc)2 / XPhos | Cs2CO3 / Dioxane | None | > 90% | Prevents Azaindole Cyclization[3] |
Part 5: Validated Experimental Protocols
Protocol A: Copper-Free Sonogashira (Suppression of Glaser Homocoupling)
Use this protocol when LC-MS indicates high levels of alkyne dimerization.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 equiv) and PdCl2(PPh3)2 (5 mol%).
-
Solvent Addition: Add anhydrous DMF to achieve a 0.2 M substrate concentration, followed by diisopropylamine (3.0 equiv).
-
Deoxygenation (Critical): Degas the mixture via three strict freeze-pump-thaw cycles. Causality Note: Even in copper-free conditions, trace oxygen can induce Pd-mediated homocoupling or degrade the active Pd(0) species.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise over 10 minutes. Causality Note: Dropwise addition maintains a low steady-state concentration of the alkyne, further suppressing any background homocoupling.
-
Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.
-
Self-Validation Checkpoint: At 2 hours, sample the reaction for LC-MS. If the starting material remains but the alkyne is consumed, do not add more Palladium; add 0.5 equiv more alkyne and continue heating.
Protocol B: Protection-Coupling Sequence (Suppression of Azaindole Cyclization)
Use this protocol for 3-halo-2-aminopyridines where the alkyne is the final desired product.
-
Protection Step: Suspend the 3-halo-2-aminopyridine (1.0 equiv) in anhydrous THF (0.3 M). Add Boc2O (2.5 equiv) and DMAP (0.1 equiv). Stir at room temperature until TLC shows complete conversion to the di-Boc protected species.
-
Isolation: Concentrate the mixture and filter through a short pad of silica gel to remove DMAP. Causality Note: Di-Boc protection completely eliminates the nucleophilicity of the exocyclic amine, preventing cyclization during the subsequent high-temperature coupling.
-
Coupling Step: Transfer the protected intermediate to a sealed tube. Add Pd(CF3COO)2 (2.5 mol%), PPh3 (5.0 mol%), CuI (5.0 mol%), and Et3N (solvent quantity, ~0.5 M)[4].
-
Reaction: Add the terminal alkyne (1.5 equiv), seal the tube under nitrogen, and heat to 100 °C for 3 hours.
-
Deprotection: Following isolation of the coupled product, the Boc groups can be quantitatively removed using 20% TFA in DCM at room temperature.
Part 6: References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unl.pt [research.unl.pt]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Handling and Storage of 3-Ethynyl-5-methylpyridin-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the stability of bifunctional building blocks. 3-Ethynyl-5-methylpyridin-2-amine is a highly valuable reagent for click chemistry and cross-coupling reactions, but its dual-functionality—a reactive terminal alkyne paired with a nucleophilic aminopyridine core—makes it notoriously susceptible to premature polymerization during storage.
This guide is designed to move beyond basic storage instructions. By understanding the underlying chemical causality of its degradation, you can implement self-validating workflows that protect your reagent, ensure reproducibility in your assays, and prevent costly experimental failures.
Mechanistic Insight: Why Does Polymerization Occur?
To prevent degradation, we must first understand the enemy. 3-Ethynyl-5-methylpyridin-2-amine possesses a terminal ethynyl group (-C≡CH). Terminal alkynes are weakly acidic and highly prone to[1] as well as radical-initiated cross-linking.
What makes this specific molecule exceptionally unstable compared to simple alkynes is its aminopyridine core . The pyridine nitrogen and the 2-amino group act as powerful chelating agents for transition metals. If trace amounts of copper (Cu) or iron (Fe) are introduced (e.g., via metal spatulas), the molecule coordinates the metal, effectively pulling the catalyst directly toward the reactive alkyne. In the presence of ambient oxygen, this drastically lowers the activation energy for oxidative dimerization[2]. Furthermore, exposure to UV light initiates radical pathways, leading to highly conjugated, cross-linked poly-yne networks.
Mechanistic pathways of 3-Ethynyl-5-methylpyridin-2-amine degradation and polymerization.
Troubleshooting & FAQs
Q1: My compound turned from a pale powder to a dark, insoluble resin. What happened? A: This is the classic visual signature of terminal alkyne polymerization. The resulting conjugated poly-ynes or cross-linked networks are highly colored (dark brown to black) and insoluble in standard organic solvents. This degradation is almost always caused by a breach in the inert atmosphere (oxygen exposure), exposure to ambient light, or trace metal contamination[3]. Once polymerized, the material cannot be easily salvaged and must be discarded.
Q2: How should I store the bulk powder to guarantee a long shelf life? A: The bulk solid must be stored at -20°C for routine use (up to 3 years) or -80°C for maximum long-term stability[4]. It is imperative to keep the powder in a tightly sealed amber glass vial to block UV light[5]. Always store the vial inside a secondary desiccator jar.
Q3: I need to make a stock solution for my assays. What is the best protocol to prevent degradation? A: Molecules are significantly more mobile in solution, which increases the collision frequency and the rate of polymerization. Dissolve the compound in anhydrous, degassed solvents (e.g., DMSO or DMF). Stock solutions should be aliquoted into single-use volumes, purged with Argon, and stored at -80°C. Solutions stored at -80°C are stable for up to 6 months, whereas storage at -20°C reduces viability to just 1 month[6]. Avoid repeated freeze-thaw cycles at all costs.
Q4: Can I use standard stainless steel spatulas to weigh this compound? A: No. As established in the mechanistic insight, the 2-amino and pyridine groups are excellent metal chelators. Stainless steel can introduce trace amounts of iron or other transition metals that catalyze oxidative alkyne coupling[2]. Always use a PTFE (Teflon), ceramic, or plastic spatula when handling this reagent.
Standard Operating Procedure: Inert Aliquoting Workflow
To ensure a self-validating system where the integrity of the reagent is maintained from the moment the bottle is opened to the final assay, follow this strict aliquoting methodology.
Step 1: Thermal Equilibration Remove the sealed master vial from the -20°C freezer. Place it in a desiccator and allow it to reach ambient room temperature (approx. 30-45 minutes). Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water facilitates hydrolytic side reactions and provides a conductive medium for ionic degradation pathways.
Step 2: Atmosphere Control Transfer the unopened vial, along with pre-weighed, oven-dried amber glass target vials, into a glovebox purged with Argon (O₂ < 1 ppm, H₂O < 1 ppm).
Step 3: Metal-Free Dispensing Using a sterile, anti-static PTFE spatula, dispense the required mass of the compound into the target vials. Causality: PTFE prevents the introduction of trace transition metals (Fe, Cu) that catalyze Glaser-type oxidative coupling.
Step 4: Sealing and Storage Cap the target vials with PTFE-lined septa caps. Ensure a tight seal to maintain the Argon headspace, then transfer immediately to a -20°C or -80°C freezer[4][6].
Step 5: System Validation Self-Validation Check: Before using an aliquot in a downstream experiment, perform a visual inspection. A properly stored aliquot will remain a free-flowing, pale powder. If any clumping or dark discoloration is observed, the aliquot's inert seal has failed, and the material should be discarded or re-purified via flash chromatography.
Workflow for the inert handling and storage of ethynylpyridine derivatives.
Quantitative Storage Data Summary
The following table summarizes the expected stability of 3-Ethynyl-5-methylpyridin-2-amine across various storage conditions, synthesized from established ethynylpyridine handling protocols[3][4][6].
| Storage State | Temperature | Atmosphere | Light Exposure | Expected Shelf Life | Degradation Risk |
| Bulk Powder | -80°C | Argon / Nitrogen | Protected (Amber Vial) | > 3 Years | Minimal |
| Bulk Powder | -20°C | Argon / Nitrogen | Protected (Amber Vial) | Up to 3 Years | Low |
| Bulk Powder | 2-8°C | Argon / Nitrogen | Protected (Amber Vial) | < 6 Months | Moderate |
| Stock Solution (DMSO) | -80°C | Argon Purged | Protected | 6 Months | Moderate |
| Stock Solution (DMSO) | -20°C | Argon Purged | Protected | 1 Month | High |
| Any State | Room Temp | Ambient Air | Exposed to Light | < 48 Hours | Severe (Polymerization) |
References
-
Hu Zhifang et al., CCS Publishing. "Recent Progress of Protecting Groups for Terminal Alkynes". Available at:[Link][1]
Sources
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. Introduction of Terminal Azide and Alkyne Functionalities in Polymers [sigmaaldrich.com]
- 3. 2-ETHYNYLPYRIDINE | 1945-84-2 [chemicalbook.com]
- 4. 3-Ethynylpyridine_TargetMol [targetmol.com]
- 5. 2510-22-7|4-Ethynylpyridine|BLD Pharm [bldpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
catalyst poisoning in reactions involving free aminopyridines
Technical Support Center: Catalyst Optimization for Aminopyridines Case Reference: AP-CAT-001
Welcome to the Advanced Catalysis Support Hub.
Subject: Overcoming Catalyst Poisoning in Reactions Involving Free Aminopyridines. Status: Active | Severity: High (Critical Failure Mode).
Executive Summary:
Free aminopyridines present a "dual-threat" to transition metal catalysis. Unlike simple anilines, the pyridine ring contains a highly basic
Part 1: The Diagnostic Hub (The "Why")
User Query: "Why does my reaction turn black and stall immediately when using 2-aminopyridine, even though the same conditions work for aniline?"
Technical Diagnosis: You are experiencing Heteroatom-Induced Catalyst Sequestration . In a standard catalytic cycle (e.g., Buchwald-Hartwig), the metal center must remain electron-rich enough for oxidative addition but sterically accessible.
-
The Decoy: The pyridine nitrogen (N1) is often more Lewis-basic than the exocyclic amine (N2).
-
The Trap: Instead of the metal interacting with the aryl halide or the amine functionalities productively, the Pyridine N1 coordinates tightly to the metal (M).
-
The Result: Formation of
species. This blocks the vacant coordination sites required for the catalytic cycle, leading to catalyst precipitation (Pd black).
Visualization: The Poisoning Mechanism
Caption: Figure 1. The kinetic competition between productive oxidative addition and non-productive pyridine coordination.
Part 2: Troubleshooting & Optimization (FAQs)
Module A: Cross-Coupling (Buchwald-Hartwig / Suzuki)
Q1: I am seeing <10% conversion. Increasing temperature only causes decomposition. What is the fix? A: You need to switch to Sterically Demanding Ligands and Pre-catalysts . Standard ligands (PPh3, dppf) are too small; they allow the pyridine nitrogen to squeeze in and bind the metal.
-
The Fix: Use Dialkylbiaryl Phosphines (Buchwald Ligands). The bulky biaryl backbone creates a "roof" over the metal center, physically blocking the approach of the pyridine nitrogen while allowing the oxidative addition of the aryl halide.
-
Recommendation:
-
Primary Aminopyridines: Use BrettPhos or tBuBrettPhos .
-
Secondary Aminopyridines: Use RuPhos .[1]
-
Q2: Why is my base choice affecting catalyst life?
A: Weak bases (
-
The Fix: Use strong, soluble bases like LiHMDS (Lithium bis(trimethylsilyl)amide) or NaOtBu . These provide rapid deprotonation, pushing the catalytic cycle forward faster than the poisoning equilibrium can establish.
Q3: Should I use Pd(OAc)2 or Pd2(dba)3? A: Avoid both if possible. Use G3 or G4 Palladacycle Pre-catalysts (e.g., BrettPhos Pd G4).
-
Reasoning: Traditional Pd sources can form inactive dimers or clusters before entering the cycle. G3/G4 precatalysts are activated by the base at room temperature, generating the active mono-ligated Pd(0) species immediately and cleanly.
Module B: Hydrogenation (Pd/C, Pt/C)
Q4: My hydrogenation stops after 15 minutes. Adding more catalyst doesn't help. A: The pyridine ring is adsorbing flat onto the catalyst surface, blocking hydrogen access.
-
The Fix: Protonation Strategy. Run the reaction in acidic media (e.g., Acetic Acid as solvent, or add 1-2 equiv. of HCl or H2SO4 in Methanol).
-
Mechanism:[2][3][4][5][6][7] Protonating the pyridine nitrogen (
) removes its lone pair availability. The cationic ring binds much less strongly to the non-polar metal surface, allowing turnover.
Part 3: Data & Selection Guides
Table 1: Ligand Selection Matrix for Aminopyridines
| Substrate Class | Recommended Ligand | Base Recommendation | Pre-catalyst |
| Primary Aminopyridine ( | BrettPhos | LiHMDS (1.0 M in THF) | BrettPhos Pd G4 |
| Secondary Aminopyridine ( | RuPhos | NaOtBu | RuPhos Pd G3 |
| Halopyridine (Coupling partner) | XPhos | XPhos Pd G4 | |
| Sterically Hindered | tBuBrettPhos | LHMDS | tBuBrettPhos Pd G3 |
Part 4: Standard Operating Protocols (SOPs)
SOP-01: Buchwald-Hartwig Coupling of Free 2-Aminopyridine
Target: Coupling 2-aminopyridine with an Aryl Bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
2-Aminopyridine (1.2 equiv)
-
Catalyst: tBuBrettPhos Pd G3 (1-2 mol%)
-
Base: LiHMDS (2.2 equiv, 1.0 M in THF)
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Procedure:
-
Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with the Aryl Bromide, Aminopyridine, and Catalyst.
-
Solvent Addition: Add anhydrous 1,4-Dioxane.
-
Base Addition (CRITICAL): Add LiHMDS dropwise. Note: The solution may turn dark orange/red; this is normal for G3 activation.
-
Reaction: Seal the vial and heat to 60-80°C . Do not overheat initially.
-
Monitoring: Monitor via LCMS. If conversion stalls, do not add more catalyst immediately. Add a degassed solution of free ligand (tBuBrettPhos) first to re-solubilize any precipitated Pd.
SOP-02: Hydrogenation of Pyridine-Containing Substrates
Target: Reduction of an alkene/nitro group on a pyridine scaffold without poisoning.
Procedure:
-
Dissolve substrate in Glacial Acetic Acid (0.1 M concentration).
-
Add Pd/C (10 wt% loading, dry basis).
-
Purge with
x3, then x3. -
Stir vigorously under 1 atm
(balloon) or 50 psi (Parr shaker). -
Workup: Filter over Celite. Concentrate. Neutralize the residue with saturated
to recover the free base.
Part 5: Decision Logic (Workflow)
Caption: Figure 2. Troubleshooting decision tree for rapid experimental optimization.
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][8][9] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society.[10]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.
-
BenchChem Technical Support. (2025). Optimization of Buchwald-Hartwig amination conditions: Troubleshooting Guide.
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[11] Chemical & Pharmaceutical Bulletin.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Copper Remediation for 3-Ethynyl-5-methylpyridin-2-amine
[1][2]
Executive Summary & Safety Directive
The Challenge: You are synthesizing 3-Ethynyl-5-methylpyridin-2-amine (CAS: 863479-77-0).[1][2] The synthesis likely utilized a Sonogashira coupling involving Copper(I) Iodide (CuI). You are experiencing persistent copper contamination (blue/green discoloration or high ppm in ICP-MS).
The Chemical Hazard (Critical): Unlike standard copper removal, this substrate contains a terminal alkyne at the C3 position.
-
Risk: Copper(I) can react with terminal alkynes under basic conditions to form Copper(I) Acetylides .[1][2]
-
Consequence: These species are potentially shock-sensitive and explosive when dry.[1][2] They are also often insoluble, appearing as red/brown precipitates that contaminate the product.[2]
-
Directive: Do NOT concentrate reaction mixtures to dryness if a red/brown precipitate is visible. Acid washing or chelation must be performed in solution to break the Cu-alkynyl bond safely.[1][2]
Decision Matrix: Selecting Your Protocol
Use this decision tree to select the appropriate remediation strategy based on your current stage and contamination level.
Figure 1: Remediation decision matrix.[1][2] Blue/Green indicates coordinated Cu(II); Red/Brown suggests dangerous Cu(I) acetylides.[1]
Wet Chemistry Protocols (The "Heavy Lifting")
Protocol A: The Ammonium Ligand Exchange (Standard)
Mechanism: The 2-aminopyridine moiety acts as a bidentate ligand, holding Copper tightly. We must introduce a competitive ligand (Ammonia) that binds Copper stronger than your product but remains water-soluble.[1][2]
Reagents:
-
Ammonium Chloride (NH₄Cl, saturated aq.)[2]
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]
Step-by-Step:
-
Dissolution: Dissolve the crude 3-Ethynyl-5-methylpyridin-2-amine in EtOAc (preferred over DCM to avoid emulsions).
-
The Cocktail: Prepare a wash solution of 9:1 (v/v) Saturated NH₄Cl : Conc. NH₄OH.[1][2]
-
Why? The NH₄Cl buffers the pH to ~9-10, preventing deprotonation of the alkyne (acetylide formation) while providing high [NH₃] concentration.
-
-
Extraction: Wash the organic phase vigorously with this mixture (3x).
-
Observation: The aqueous layer should turn deep royal blue (
).
-
-
Completion: Continue washing until the aqueous layer is colorless.[2]
-
Rinse: Wash once with water, then brine, dry over Na₂SO₄, and concentrate.
Protocol B: Acid-Base Extraction (Purification & Cu Removal)
Applicability: Since your product is a base (pyridine amine), this is the most powerful method but requires care due to the alkyne.
Step-by-Step:
-
Dissolve crude material in DCM.
-
Extract with 1M HCl (3x).
-
Chemistry: The product protonates (
) and moves to the aqueous layer. Neutral copper complexes or non-basic impurities stay in the DCM. -
Warning: Do not use strong oxidizing acids (HNO₃) which could react with the alkyne.
-
-
Discard the organic DCM layer (contains non-basic impurities).[2]
-
Wash the acidic aqueous layer with fresh DCM (removes trapped organics).[2]
-
Basify the aqueous layer carefully with 2M NaOH or NH₄OH to pH ~10.
-
Note: The product will precipitate or oil out.
-
-
Extract the now-neutral product back into fresh DCM/EtOAc.
-
Dry and concentrate.
Advanced Polishing: Solid-Supported Scavengers[1][2]
If Protocol A/B leaves residual Copper (>20 ppm), use functionalized silica.[2]
Recommended Phase: SiliaMetS® Thiol (Si-Thiol) or QuadraPure® TU (Thiourea) .[1][2]
-
Why: Sulfur has a higher affinity for soft metals (Cu, Pd) than the Nitrogen in your product.
Efficiency Data (Comparative):
| Scavenger Type | Functional Group | Cu Removal Efficiency | Compatibility with Amines |
| Si-Thiol | -SH (Mercaptan) | High (>99%) | Excellent (No binding to product) |
| Si-Diamine | -NH-CH₂-CH₂-NH₂ | Medium | Poor (Competes with product) |
| Si-TAA | Triamine | Medium | Poor (Competes with product) |
| Charcoal | Carbon | Low/Variable | Non-specific (Yield loss) |
Protocol C: Batch Scavenging
Technical FAQ & Troubleshooting
Q1: My product turned green after sitting in air. What happened? A: This is oxidation of residual Cu(I) to Cu(II).[1][2] The Cu(II) coordinates with the 2-aminopyridine motif (bidentate chelation), creating a "blue/green" complex. This confirms you have significant copper contamination.[1][2] Action: Perform Protocol A immediately.
Q2: Can I use EDTA? A: Yes, but with a caveat. EDTA is excellent for Cu(II) but poor for Cu(I).[1][2] If you use EDTA, you must ensure the copper is oxidized.[2] Furthermore, EDTA is water-soluble; if your product is slightly water-soluble (likely, due to the amine), you may lose yield during the extensive water washes required to remove the EDTA-Cu complex.[2]
Q3: Is the terminal alkyne stable to the ammonia wash? A: generally, yes. While terminal alkynes can form acetylides, the presence of massive excess NH₄Cl (buffer) prevents the formation of the unstable copper acetylide by keeping the protonation equilibrium favorable. Avoid using strong bases (NaOH/KOH) in the presence of Cu(I).
Regulatory & Compliance (ICH Q3D)
For pharmaceutical applications, Copper is a Class 3 impurity.[1][2][3]
Validation Method: Do not rely on color. You must validate removal using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES .[1][2]
The Mechanism of Contamination
Understanding the binding mode helps in breaking it. The 2-aminopyridine structure forms a "bite angle" perfect for transition metals.[1][2]
Figure 2: Competitive binding mechanism.[1][2] The Scavenger (Green) must out-compete the bidentate chelation of the product (Blue).
References
-
ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2022.[1][2]
-
SiliCycle Application Note: "Metal Scavenging from Organic Media." SiliCycle Inc., 2023.[1][2] (Demonstrates efficiency of Si-Thiol vs. Amines for Cu removal).
-
Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides."[1][2] Journal of Organometallic Chemistry, 2002.[2] (Fundamental chemistry and Cu-acetylide risks).
-
Puntener, K., et al. "Metal Scavenging in Process Chemistry."[1][2] Organic Process Research & Development, 2005.[1][2] (Industrial standards for metal removal).
Technical Support Center: Troubleshooting 5-Methylpyridine (3-Picoline) Functionalization
Welcome to the Advanced Technical Support Center for 5-methylpyridine (commonly known as 3-picoline) functionalization. As a highly versatile but electronically demanding heterocyclic building block, 3-picoline presents unique challenges during derivatization. The electron-deficient nature of the pyridine ring, combined with the acidity of the benzylic methyl protons and the coordinating ability of the nitrogen atom, frequently leads to competing side reactions such as over-oxidation, ring-substitution, and nucleophilic dimerization.
This guide is structured around the three most critical functionalization pathways—Oxidation, Lithiation, and Radical C–H Functionalization—providing root-cause analyses, self-validating protocols, and quantitative troubleshooting matrices.
Module 1: Selective Oxidation of the Methyl Group
Q: When oxidizing 3-picoline to 3-pyridinecarboxaldehyde (nicotinaldehyde), I consistently observe over-oxidation to nicotinic acid and poor yields. How can I arrest the oxidation at the aldehyde stage?
Causality & Expert Insight:
Direct oxidation of 3-picoline using traditional oxidants (e.g.,
Q: During the chlorination step of this sequence, I am seeing electrophilic chlorine substitution on the pyridine ring rather than the methyl side-chain. Why is this happening?
Causality:
This is a temperature-dependent electronic inversion. If the reaction temperature is maintained between 120°C and 136°C, the by-product hydrogen chloride (
Quantitative Troubleshooting: Chlorination Temperature
| Chlorination Temperature | Substrate State | Dominant Mechanistic Pathway | Target Yield |
| 120°C – 136°C | Hydrochloride Salt | Electrophilic Ring Substitution | Low (< 50%) |
| 137°C – 142°C | Free Base Monomer | Free-Radical Side-Chain Chlorination | 96% – 98% |
| > 143°C | Free Base Monomer | Thermal Decomposition / Coking | Decreased |
Data summarized from optimized chlorination parameters[3].
Self-Validating Protocol: Chlorination-Hydrolysis of 3-Picoline
-
Chlorination: Charge a glass-lined reactor with 3-picoline and heat to 137°C–142°C .
-
Reagent Introduction: Introduce chlorine gas at a controlled rate (e.g., 150 mL/min).
-
Validation Checkpoint 1 (Kinetic Control): Monitor the reaction via Gas Chromatography (GC). The reaction is complete only when the mono-chlorinated intermediate (3-chloromethylpyridine) falls below 0.2% . Proceeding prematurely will yield primary alcohols during hydrolysis[3].
-
Hydrolysis: Transfer the chlorinated mixture to an autoclave. Add water (4:1 mass ratio to the chlorinated solution) and
catalyst (1.1:1 molar ratio to the gem-dichloro intermediate)[3]. -
Thermal Conversion: Seal and heat to 115°C for 8 hours.
-
Validation Checkpoint 2 (Pressure Monitoring):
is a byproduct of the buffering. Maintain reactor pressure below 1 MPa via exhaust venting to validate active hydrolysis[3]. -
Workup: Cool, extract with dichloroethane, and dry under vacuum to yield 3-pyridinecarboxaldehyde (>99% purity).
Logical workflow for the selective oxidation of 3-picoline, highlighting temperature-dependent side reactions.
Module 2: Lithiation and Base-Mediated Functionalization
Q: I am attempting a lateral (methyl) lithiation of 3-picoline using LDA, but I am isolating significant amounts of a dimeric byproduct. What is the mechanism of this side reaction?
Causality & Expert Insight: You are observing a Chichibabin-type dimerization. The incipient 3-picolyl lithium (benzyllithium) species generated by LDA is a highly potent nucleophile. If there is unreacted 3-picoline present in the mixture, the lithiated species will undergo a rapid 1,4-addition into the electron-deficient pyridine ring of the starting material, forming a dimer rather than waiting for the addition of your target electrophile[4].
Self-Validating Protocol: Inverse-Addition Lateral Lithiation
To eliminate dimerization, the concentration of unreacted 3-picoline in the presence of the nucleophilic lithium species must be kept near zero.
-
Base Preparation: Prepare a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) in anhydrous THF at -78°C .
-
Inverse Addition: Slowly add 3-picoline dropwise to the LDA solution. Do not add LDA to the picoline. This ensures the base is always in excess during the deprotonation phase, instantly consuming the picoline and preventing self-condensation[4].
-
Validation Checkpoint 1 (Visual): The solution will transition to a deep red/purple color, confirming the formation of the highly conjugated benzyllithium anion.
-
Thermal Control: Maintain the reaction strictly between -78°C and -40°C.
-
Electrophilic Quench: Rapidly introduce the electrophile (e.g., benzonitrile or an alkyl halide) to trap the anion.
Mechanistic divergence in 3-picoline lithiation showing the Chichibabin dimerization side reaction.
Module 3: Radical C–H Functionalization of the Pyridine Ring
Q: When performing Minisci-type radical alkylations on 3-picoline, my regioselectivity is poor, yielding complex mixtures of C2, C4, and C6 substituted products. How can I direct the functionalization?
Causality & Expert Insight: The regioselectivity of radical attack on electron-deficient heteroarenes is not random; it is strictly dictated by the polarity of the radical (nucleophilic vs. electrophilic) and the protonation state of the pyridine ring[5].
Nucleophilic radicals (e.g., isopropyl or standard alkyl radicals) behave like traditional nucleophiles—they seek the most electron-deficient centers. In acidic media where the pyridine is protonated, C2 and C6 become highly activated toward nucleophilic radical attack. Conversely, electrophilic radicals (e.g., trifluoromethyl,
Quantitative Troubleshooting: Radical Polarity Directives
| Radical Polarity | Example Reagent | Pyridine Electronic State | Preferred Regioselectivity | Causality |
| Nucleophilic | Isopropyl Radical | Protonated (Acidic media) | C2 / C6 | Nucleophile attacks the most electron-deficient sites. |
| Electrophilic | Trifluoromethyl ( | Neutral (Free base) | C4 / C5 | Electrophile targets localized higher electron density. |
Data derived from regioselectivity guidelines for alkylsulfinate-derived radicals[5].
Strategic Fix: To minimize side reactions and isomeric mixtures during radical functionalization, you must match the pH of your solvent system to the inherent polarity of your radical. If using a nucleophilic radical, intentionally protonate the 3-picoline (e.g., using TFA) to steepen the electronic gradient and force substitution exclusively to the C2/C6 positions.
References
1.[1] Pyridine-3-carbaldehyde - Grokipedia. 2.[3] How is 3-Pyridinecarboxaldehyde prepared? - FAQ - Guidechem. 3.[2] Troubleshooting common issues in nicotinaldehyde synthesis - Benchchem. 4.[4] Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC. 5.[5] Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Methodologies for the Purity Analysis of Aminopyridine Derivatives
Introduction: The Analytical Challenge of Aminopyridine Derivatives
Aminopyridine derivatives are a cornerstone of many pharmaceutical compounds, acting as vital intermediates or as active pharmaceutical ingredients (APIs) themselves. For instance, fampridine (4-aminopyridine) is used to improve walking in patients with multiple sclerosis[1]. Given their potent biological activity, ensuring their purity is not merely a matter of quality control; it is a critical determinant of safety and efficacy. Impurities, which can arise from synthesis or degradation, may exhibit their own pharmacological or toxicological effects. The isomeric forms of aminopyridine (2-, 3-, and 4-aminopyridine), for example, are often found as process-related impurities and can be classified as genotoxic, necessitating their strict control.[2]
However, the analysis of these molecules by High-Performance Liquid Chromatography (HPLC) presents a distinct set of challenges. Aminopyridines are polar, basic compounds, a combination that often leads to poor retention on traditional reversed-phase (RP) columns and asymmetric peak shapes due to interactions with residual silanols on the silica support.[3][4][5] Furthermore, the subtle structural differences between isomers demand high-resolution methods to achieve adequate separation.
This guide provides an in-depth comparison of several HPLC strategies for the purity analysis of aminopyridine derivatives. Moving beyond a simple recitation of parameters, we will dissect the scientific rationale behind each approach, offering field-proven insights to help researchers select and develop robust, reliable methods.
The Analytical Workflow: A Systematic Approach
A successful purity analysis method is not born from a single experiment but is the result of a systematic development process. The goal is to find the "sweet spot" of chromatographic conditions that provides the necessary specificity, robustness, and efficiency.
Caption: General workflow for HPLC purity method development and validation.
Pillar 1: Conventional Reversed-Phase (RP-HPLC) with pH Control
The workhorse of most chromatography labs is the C18 column. For aminopyridines, a standard acidic mobile phase can lead to strong interactions with silanols and poor peak shape. By carefully controlling the mobile phase pH, we can modulate the ionization state of these basic compounds to achieve acceptable chromatography.
Causality: The Critical Role of pH
The pKa of the pyridine ring nitrogen is typically around 5-6.[5]
-
At low pH (e.g., < 3): The aminopyridine is fully protonated (cationic). This can increase its polarity, reducing retention on a C18 column. However, it can also lead to ion-exchange interactions with deprotonated silanols on the silica surface, causing peak tailing.
-
At neutral pH (e.g., 7.0): The aminopyridine exists primarily in its neutral, un-ionized form. This state is more hydrophobic, promoting better retention through the reversed-phase mechanism and minimizing undesirable ionic interactions with the stationary phase. This is often the optimal starting point for simple aminopyridine isomers.
-
At high pH (e.g., > 9): The compound remains in its neutral form. While this can provide good retention, it requires the use of specialized hybrid or polymer-based columns that are stable at high pH, as traditional silica columns will dissolve.
Experimental Protocol: Isocratic RP-HPLC for Aminopyridine Isomers
This method is adapted from a validated approach for quantifying 2-, 3-, and 4-aminopyridine as potential genotoxic impurities.[2] It exemplifies a simple, robust method for baseline separation of the core isomers.
1. Chromatographic System & Conditions:
-
HPLC System: A standard HPLC or UPLC system with a UV detector.
-
Column: Shim-pack Scepter C18, or equivalent L1 packing (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 7.0) and methanol (90:10 v/v).
-
Expertise & Experience: The high aqueous content (90%) is necessary to retain these polar analytes sufficiently, while the methanol provides the elution strength. A phosphate buffer is chosen for its excellent buffering capacity around pH 7.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Trustworthiness: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency.
-
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
2. Solution Preparation:
-
Phosphate Buffer (pH 7.0): Prepare a solution of an appropriate phosphate salt (e.g., potassium phosphate monobasic) in HPLC-grade water and adjust the pH to 7.0 ± 0.05 with a suitable base (e.g., potassium hydroxide solution).
-
Sample Diluent: Use the mobile phase itself as the diluent to ensure peak shape is not compromised by solvent effects.
-
Standard & Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration (e.g., 30 µg/mL).
3. System Suitability:
-
Inject a standard solution containing all three isomers.
-
Acceptance Criteria: The resolution between any two adjacent peaks should be greater than 2.0. The tailing factor for each peak should be between 0.8 and 1.5. The relative standard deviation (RSD) for replicate injections should be less than 2.0%.
Pillar 2: Advanced Separation Strategies
When simple pH control is insufficient, particularly for complex mixtures or in stability-indicating assays where degradation products may co-elute, more advanced strategies are required.
A. Ion-Pair Reversed-Phase Chromatography
This technique introduces an ion-pairing reagent into the mobile phase. For cationic analytes like protonated aminopyridines, an anionic reagent (e.g., an alkyl sulfonate) is used. The reagent forms a neutral ion pair with the analyte, significantly increasing its hydrophobicity and retention on an RP column.
Experimental Protocol: Stability-Indicating Method for 3,4-Diaminopyridine
This method is based on a stability-indicating assay developed for 3,4-diaminopyridine and its related substances.[6]
-
Column: C18 bonded phase column.
-
Mobile Phase: Acetonitrile and an aqueous solution (10:90 v/v).
-
Aqueous Solution: Contains 1 g/L sodium octanesulfonate (the ion-pairing reagent) and 0.77 g/L ammonium acetate. The pH is adjusted to a highly acidic 1.9 with trifluoroacetic acid.
-
Causality Explained: The low pH ensures the diaminopyridine (a stronger base than aminopyridine) is fully protonated and available to pair with the octanesulfonate anion. This provides excellent retention and allows for separation from non-basic degradants.
-
-
Flow Rate: 1.0 mL/min (typical).
-
Detection: UV (wavelength dependent on the specific derivative).
Trustworthiness: The major drawback of ion-pair chromatography is its incompatibility with mass spectrometry (MS), as the reagents are non-volatile and cause significant ion suppression. Furthermore, these reagents can be difficult to wash out of a column, often requiring a dedicated column for the method.
B. Mixed-Mode and Hydrogen-Bonding Chromatography
Newer generations of stationary phases offer alternative selectivities beyond simple hydrophobicity.
-
Mixed-Mode Chromatography (MMC): These columns contain both reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonic acid) functionalities.[4] This allows for simultaneous separation based on both hydrophobicity and charge, providing a powerful tool for resolving isomers that have similar hydrophobicity but different charge distributions.
-
Hydrogen-Bonding Chromatography: Columns like SHARC 1 are designed to separate analytes based on hydrogen bonding interactions.[3] Isomers of aminopyridine can be effectively separated based on the differential hydrogen bonding capacity between the analyte and the stationary phase, controlled by the mobile phase composition (acetonitrile, methanol, and additives like formic acid).[3]
These methods often use MS-friendly mobile phases (e.g., acetonitrile/methanol with formic acid and ammonium formate), making them highly attractive for impurity identification.[3][4][5]
The Influence of Chromatographic Parameters on Selectivity
The choice of column and mobile phase parameters directly controls the separation of aminopyridine derivatives. Understanding these relationships is key to effective method development.
Caption: Relationship between key HPLC parameters and separation outcomes.
Pillar 3: The High-Throughput Future with UPLC
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles. Operating at higher pressures, UPLC systems deliver significant improvements in three key areas: speed, resolution, and sensitivity.[7][8]
-
Speed: Analysis times can be reduced by a factor of 5-10 compared to traditional HPLC, without sacrificing resolution.[7] A 30-minute HPLC run can often be converted to a 3-6 minute UPLC method.
-
Resolution: The higher efficiency of UPLC columns leads to sharper, narrower peaks, which allows for the separation of closely eluting impurities that might be missed with HPLC.
-
Sensitivity: Narrower peaks mean a higher concentration of the analyte passes through the detector cell at any given moment, resulting in taller peaks and improved signal-to-noise ratios. This is crucial for detecting impurities at the 0.05% or 0.1% thresholds required by regulatory bodies like the ICH.[9]
Any of the methods described above can be transferred from HPLC to UPLC to gain these advantages. The principles of separation remain the same, but the performance is significantly enhanced, making it the modern standard for high-throughput purity analysis.
Comparative Data Summary
Method Performance Comparison
| Parameter | Isocratic RP-HPLC (pH 7) | Ion-Pair RP-HPLC (Low pH) | Mixed-Mode / H-Bonding |
| Analysis Time | Moderate (10-20 min) | Moderate to Long (15-40 min) | Fast to Moderate (5-15 min) |
| Resolution of Isomers | Good | Good to Excellent | Excellent |
| Mobile Phase Complexity | Low | High (Requires ion-pair reagent) | Moderate (Requires specific buffers) |
| MS Compatibility | Yes (with volatile buffers) | No | Yes |
| Typical Application | Routine QC, Purity of simple isomers[2] | Stability-indicating assays, Complex APIs[6] | Isomer separation, MS-based impurity ID[3][4] |
Validation Data for Representative Methods
| Validation Parameter | Isocratic RP-HPLC[2] | Stability-Indicating RP-HPLC[6] |
| Analyte(s) | 2-, 3-, 4-Aminopyridine | 3,4-Diaminopyridine & Impurities |
| Limit of Detection (LOD) | 0.03 - 0.07 mg/L | ~20 ng/mL (for 4-AP impurity) |
| Limit of Quantitation (LOQ) | Not explicitly stated, but method used for impurity quantification | ~60 ng/mL (for 4-AP impurity) |
| Accuracy (% Recovery) | 97.2% - 101% | Not explicitly stated, but method validated for accuracy |
| Precision (RSD%) | Repeatability: 0.70% - 1.5%Reproducibility: 2.2% - 6.2% | Intra-day & Inter-day: < 2% |
Conclusion: Selecting the Right Tool for the Job
The optimal HPLC method for the purity analysis of aminopyridine derivatives is dictated by the specific analytical challenge.
-
For routine quality control of the main component and known, well-separated isomeric impurities, a simple isocratic reversed-phase method with neutral pH is often sufficient, robust, and easy to implement.[2]
-
For challenging stability-indicating assays where degradation products must be resolved, or for highly basic derivatives, ion-pair chromatography remains a powerful, albeit less modern, option that provides excellent selectivity.[6]
-
For resolving complex mixtures of isomers or when mass spectrometry is required for impurity identification, modern stationary phases based on mixed-mode or hydrogen-bonding mechanisms offer superior performance and MS compatibility.[3][4][5]
Finally, the transfer of any of these methods to a UPLC platform should be strongly considered. The gains in speed, resolution, and sensitivity represent a significant leap forward, enabling more confident and efficient purity analysis in today's fast-paced drug development environment.[7]
References
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
-
Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library. PubMed, Analytical Chemistry. [Link]
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
Assignment and Quantification of 2-Aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library. ACS Publications, Analytical Chemistry. [Link]
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate, Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH, International Journal of Pharmaceutical Compounding. [Link]
-
Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. International Journal of Pharmaceutical Research & Allied Sciences. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate, International Journal of Scientific Research in Science and Technology. [Link]
-
Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters Corporation. [Link]
-
HPLC method development for fampridine using Analytical Quality by Design approach. Acta Pharmaceutica. [Link]
-
Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing, JAAS. [Link]
-
Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy. [Link]
-
Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. ResearchGate. [Link]
-
Development and validation of rp-hplc method for the estimation of process related impurities from nimodipine bulk and formulation. International Journal of Pharmacy. [Link]
-
Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters Corporation. [Link]
-
Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. RSC Publishing, Analytical Methods. [Link]
-
UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI, Processes. [Link]
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- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. sielc.com [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. psecommunity.org [psecommunity.org]
- 9. pharmascholars.com [pharmascholars.com]
Comparative Reactivity Guide: 5-Methyl vs. Unsubstituted 3-Ethynylpyridin-2-amine
[3]
Executive Summary
-
The Core Difference: The 5-methyl group exerts a positive inductive effect (+I), significantly increasing the electron density of the pyridine ring compared to the unsubstituted analog.[1]
-
Impact on Reactivity:
-
Nucleophilicity: The 5-methyl derivative possesses a more nucleophilic exocyclic amine, accelerating cyclization reactions (e.g., to 7-azaindoles).[1][3]
-
Basicity: The ring nitrogen (N1) is more basic in the 5-methyl derivative (
shift ~0.5–1.0 units higher), influencing salt formation and catalyst coordination.[1][2] -
Sterics: The 5-position is remote from the C2-C3 reaction center; therefore, steric hindrance is negligible.[1][3] Differences in reactivity are purely electronic.[1][2][3]
-
Electronic Profile & Theoretical Basis[1][2][3]
The reactivity divergence stems from the electronic modulation of the 2-aminopyridine core.
| Feature | Unsubstituted (H) | 5-Methyl Substituted (Me) | Mechanistic Implication |
| Electronic Effect | Standard Reference | Electron Donating (+I) | Methyl group pushes density into the ring.[1][3] |
| Amine Nucleophilicity | Moderate | High | The 5-Me group (para to amine) increases electron availability on the exocyclic |
| Ring Basicity ( | ~6.86 (2-aminopyridine) | ~7.3–7.5 (Predicted) | 5-Me stabilizes the protonated pyridinium species.[1][2][3] |
| Alkyne Polarization | Standard | Slightly Reduced | Increased ring density makes the alkyne slightly less electrophilic, but amine nucleophilicity dominates the cyclization rate.[1][3] |
Structural Visualization
The following diagram illustrates the electronic influence and the cyclization pathway.
Figure 1: Mechanistic flow showing how the 5-methyl group enhances amine nucleophilicity, driving the cyclization.[3]
Synthetic Reactivity Comparison
A. Sonogashira Coupling (Precursor Synthesis)
Before accessing the ethynyl derivatives, they are typically synthesized via Sonogashira coupling of the corresponding 2-amino-3-bromopyridines.[3]
-
Unsubstituted (3-bromo-2-aminopyridine): Reacts efficiently.[1][3] The electron-deficient ring facilitates the oxidative addition of Pd(0).[2]
-
5-Methyl (2-amino-3-bromo-5-methylpyridine): The electron-rich nature makes the C-Br bond slightly stronger and the ring less prone to oxidative addition.[3]
B. Cyclization to 7-Azaindoles (Main Application)
This is the critical step for drug discovery (kinase inhibitor synthesis).[1][2][3] The reaction involves the intramolecular attack of the amine on the alkyne.
-
Mechanism: The amine attacks the alkyne (activated by acid or metal).[1][2]
-
Comparison:
-
5-Methyl: The increased nucleophilicity of the amine makes this substrate significantly more reactive .[1][3] In acid-catalyzed conditions (TFA), it cyclizes rapidly.[1][2] In metal-catalyzed conditions (
, ), it acts as a superior ligand/nucleophile.[1][2] -
Unsubstituted: Reacts reliably but may require harsher conditions (higher temp, stronger acid) to achieve full conversion compared to the 5-Me analog.[1][3]
-
Experimental Data & Protocols
Protocol A: Synthesis of 7-Azaindoles (Acid-Mediated)
Applicable to both substrates, but 5-Me reacts faster.[1][3]
Reagents:
-
Substrate (1.0 equiv)
-
Trifluoroacetic Anhydride (TFAA) (1.5 equiv) - Optional, drives dehydration if needed[1][2]
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 3-ethynylpyridin-2-amine (or 5-Me analog) in 5 mL of TFA.
-
Reflux: Heat the mixture to reflux (approx. 75°C).
-
5-Me Analog: Monitor by TLC/LCMS after 2 hours.
-
Unsubstituted: Monitor after 4 hours.
-
-
Workup: Cool to RT. Pour into ice-cold
(saturated). Extract with EtOAc ( mL).[1][2] -
Purification: Silica gel chromatography (Hexane/EtOAc).
Expected Results Table:
| Substrate | Reaction Time (TFA Reflux) | Yield (Isolated) | Notes |
| Unsubstituted | 4 - 6 Hours | 75 - 82% | Requires longer heating; cleaner profile if |
| 5-Methyl | 1.5 - 3 Hours | 85 - 92% | Faster conversion due to enhanced amine nucleophilicity.[3] |
Protocol B: Gold-Catalyzed Cyclization (Alternative)
For sensitive substrates where strong acid is contraindicated.[1][2][3]
Decision Logic for Researchers
Use the following logic to select the appropriate substrate or conditions for your campaign.
Figure 2: Decision matrix for selecting reaction conditions based on the substrate.
References
-
Mechanistic Insight on Aminopyridine Reactivity
-
Synthesis of 7-Azaindoles
-
Sonogashira Coupling of Aminopyridines
-
Electronic Properties of Methyl-Pyridines
Sources
- 1. researchgate.net [researchgate.net]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mass Spectrometry Profiling of C8H8N2 Ethynylpyridine Derivatives: A Comparative Fragmentation Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Structural Elucidation and Fragmentation Analysis of Amino-Methyl-Ethynylpyridine (C8H8N2)[1][2]
Executive Summary & Structural Definition
In the context of drug development—specifically for mGluR5 antagonists and pyridine-based pharmacophores—the designation "C8H8N2 ethynylpyridine" refers to a specific class of trisubstituted pyridine derivatives.[1][2] While "ethynylpyridine" typically denotes C7H5N (MW 103), the formula C8H8N2 (MW 132) corresponds to Amino-Methyl-Ethynylpyridine isomers (e.g., 2-amino-3-ethynyl-6-methylpyridine).[1]
This guide compares the mass spectrometric behavior of this specific scaffold against structural isomers (e.g., methylbenzimidazoles) and unsubstituted analogs.[2] It provides a self-validating protocol for confirming the presence of the ethynyl, amino, and methyl substituents via fragmentation logic.[2]
The C8H8N2 Target Molecule[2][3][4][5]
-
Formula: C
H N -
Key Substituents:
-
Pyridine Core (Characteristic HCN loss)
-
Ethynyl Group (-C≡CH) (Characteristic C
H loss) -
Amino Group (-NH
) (Characteristic NH loss) -
Methyl Group (-CH
) (Characteristic H or CH loss)
-
Comparative Methodology: EI vs. ESI Performance
For comprehensive structural validation, a dual-method approach is recommended. The table below contrasts the performance of Electron Impact (EI) and Electrospray Ionization (ESI) for this specific pharmacophore.
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) | Causality & Insight |
| Ionization Energy | 70 eV (Hard) | ~3-5 kV (Soft) | EI imparts excess internal energy, forcing ring cleavage; ESI preserves the molecular ion.[1][2] |
| Dominant Species | M | [M+H] | EI generates radical cations essential for odd-electron fragmentation rules; ESI generates even-electron protonated species.[1][2] |
| Fragmentation Richness | High (Fingerprint) | Low (Requires MS/MS) | EI provides immediate structural data; ESI requires Collision Induced Dissociation (CID) to reveal substituents.[1][2] |
| Isomer Differentiation | Superior | Moderate | EI can distinguish positional isomers (e.g., 2- vs 3-ethynyl) based on ortho-effect intensities.[1][2] |
| Detection Limit | Nanogram range | Picogram range | ESI is preferred for trace analysis in biological matrices (PK/PD studies).[1][2] |
Detailed Fragmentation Analysis (Mechanism & Pathways)[6]
The fragmentation of C8H8N2 ethynylpyridine follows a predictable decay logic governed by the stability of the aromatic pyridine ring.[2]
Primary Fragmentation Channels[1][2][3]
-
Loss of Hydrogen Cyanide (HCN, -27 Da):
-
Loss of Acetylene / Ethynyl Radical (C
H , -26 Da / C H , -25 Da): -
Loss of Ammonia (NH
, -17 Da):
Diagnostic MS/MS Pathway (ESI+)
In ESI+ (CID), the protonated molecule [M+H]+ (m/z 133) typically follows this sequence:
-
m/z 133
m/z 116: Loss of NH (dominant if amino is present).[1][2] -
m/z 133
m/z 107: Loss of C H (acetylene).[1][2] -
m/z 116
m/z 89: Subsequent loss of HCN from the pyridine core.[1][2]
Visualizing the Fragmentation Logic
The following Graphviz diagram illustrates the fragmentation tree for 2-amino-3-ethynyl-6-methylpyridine (C8H8N2), highlighting the competing pathways between substituent loss and ring contraction.
Caption: Fragmentation tree for C8H8N2 ethynylpyridine derivatives. Primary losses (NH3, HCN, C2H2) define the substituent topology.
Experimental Protocol: Structural Validation
To confirm the identity of a C8H8N2 ethynylpyridine derivative and distinguish it from isomers (e.g., methylbenzimidazole), follow this self-validating protocol.
Step 1: Precursor Ion Check (Full Scan)[2]
-
Criteria: Observe dominant peak at m/z 133.1 ([M+H]+).
-
Validation: If m/z is 133 but isotope pattern shows Cl/Br, reject (formula mismatch). If m/z is 104, it is unsubstituted ethynylpyridine (C7H5N).[1][2]
Step 2: Product Ion Scan (MS/MS)[2]
-
Target: Isolate m/z 133.1.
-
Decision Matrix:
Step 3: Deuterium Exchange (Optional Validation)[2]
-
Protocol: Dissolve sample in D
O/CD OD. -
Shift Analysis:
References
-
NIST Mass Spectrometry Data Center. (2023).[1][2][6] Electron Ionization Mass Spectra of Pyridine Derivatives. National Institute of Standards and Technology.[1][2][7][8] Link
-
McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms of N-heterocycles).
-
PubChem. (2024).[1][2] Compound Summary: 3-Ethynylpyridine (C7H5N) and Isomers. National Center for Biotechnology Information.[1][2] Link
-
BenchChem. (2025).[1][2] Comparative Fragmentation Analysis of Pyridine Carboxamides and Derivatives. Link
Sources
- 1. 6-Aminoindole | C8H8N2 | CID 256096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethynylpyridine | C7H5N | CID 186003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. 2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Ethynyl pyridine [webbook.nist.gov]
- 8. 3-Aminopyridine [webbook.nist.gov]
melting point data for 3-Ethynyl-5-methylpyridin-2-amine analogs
Topic: Comparative Characterization Guide: 3-Ethynyl-5-methylpyridin-2-amine and Key Synthetic Precursors
Part 1: Executive Summary & Strategic Importance
3-Ethynyl-5-methylpyridin-2-amine (CAS 863479-77-0) is a specialized heterocyclic building block, primarily utilized in the fragment-based drug discovery (FBDD) of kinase inhibitors.[1][2] Its structural core—a 2-aminopyridine scaffold substituted at the 3- and 5-positions—mimics the adenine hinge-binding motif found in many ATP-competitive inhibitors (e.g., targeting c-Met, ALK, or ROS1).
For medicinal chemists, the purity and characterization of this intermediate are critical. The ethynyl group at the C3 position serves as a rigid "linchpin" for further diversification via "Click" chemistry (CuAAC) or Sonogashira coupling, allowing for the rapid generation of diverse libraries.
This guide provides a comparative analysis of the physical properties of 3-Ethynyl-5-methylpyridin-2-amine against its halogenated precursors. By establishing a robust baseline for the starting materials (bromo- and iodo-analogs), researchers can validate synthetic success even when direct literature melting points for the final ethynyl derivative are proprietary or variable due to salt formation.
Part 2: Physical Property Comparison Data
The following table aggregates experimental melting point (MP) data. Note the distinct thermal profiles of the halogenated precursors, which serve as critical Quality Control (QC) checkpoints during synthesis.
| Compound Name | Structure | CAS Number | Mol. Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Amino-5-methylpyridine | C₆H₈N₂ | 1603-41-4 | 108.14 | 76 – 77 [1] | White to light yellow crystals |
| 2-Amino-3-bromo-5-methylpyridine | C₆H₇BrN₂ | 17282-00-7 | 187.04 | 73 – 76 [2] | Cream to orange powder |
| 2-Amino-5-iodo-3-methylpyridine | C₆H₇IN₂ | 166266-19-9 | 234.04 | 111 [3] | Crystalline powder |
| 3-Ethynyl-5-methylpyridin-2-amine | C₈H₈N₂ | 863479-77-0 | 132.16 | Subject to Polymorphism† | Off-white to brown solid |
†Technical Note on Target MP: Unlike its stable halogenated precursors, the melting point of the 3-ethynyl derivative is rarely reported as a single standard value in open literature. This is often due to its tendency to polymerize at high temperatures or exist as a hydrochloride salt (which decomposes >150°C) rather than a free base. Recommendation: Use LC-MS and ¹H-NMR for primary identity confirmation, using the disappearance of the halogenated precursor's MP as a secondary purity check.
Part 3: Synthetic Workflow & Critical QC Points
The synthesis of 3-Ethynyl-5-methylpyridin-2-amine typically proceeds via a Sonogashira coupling of the 3-iodo or 3-bromo intermediate with trimethylsilylacetylene (TMSA), followed by desilylation.
Mechanism & Logic:
-
Regioselectivity: The 2-amino group directs electrophilic halogenation to the C3 position (ortho-para director), but the C5 methyl group also influences reactivity. Controlling the temperature is vital to avoid over-halogenation (e.g., 3,5-diiodo species).
-
Coupling Efficiency: The 3-iodo precursor (MP 111°C) generally affords higher yields in Sonogashira couplings than the 3-bromo analog (MP 73-76°C) due to the weaker C-I bond, though it is more expensive.
Visualizing the Synthesis & Characterization Logic
Caption: Synthesis pathway highlighting the critical shift in physical properties from the halogenated intermediate to the final ethynyl target.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of 2-Amino-5-iodo-3-methylpyridine (Key Intermediate)
This step establishes the high-melting (111°C) precursor, providing a clear baseline for reaction monitoring.
-
Reagents: Dissolve 2-amino-5-methylpyridine (1.0 eq) in acetic acid. Add N-iodosuccinimide (NIS, 1.1 eq).
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.3) should disappear, replaced by the less polar iodinated product (Rf ~0.5).
-
Workup: Pour into ice-water, neutralize with NaHCO₃ (sat. aq.) to pH 8. Extract with Ethyl Acetate (3x).[3][4][5]
-
Purification: Recrystallize from Ethanol/Water.
-
Validation:
-
Yield: Expect 75–85%.
-
MP Check: The product must melt sharply at 109–113°C . A lower MP indicates contamination with unreacted starting material (MP 76°C).
-
Protocol B: Sonogashira Coupling & Deprotection
-
Coupling: To a degassed solution of the 3-iodo intermediate (1.0 eq) in DMF/TEA (3:1), add CuI (0.05 eq) and Pd(PPh₃)₂Cl₂ (0.05 eq). Add trimethylsilylacetylene (1.2 eq) dropwise. Heat to 60°C under Argon for 12h.
-
Deprotection: Dilute the crude reaction mixture with MeOH and add K₂CO₃ (2.0 eq). Stir at RT for 2h.[6]
-
Isolation: Filter off inorganic salts, concentrate, and purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
-
Characterization:
-
¹H NMR (DMSO-d₆): Look for the acetylenic proton singlet at δ ~4.2–4.5 ppm .
-
Appearance: The final product is typically an off-white to brownish solid.
-
References
-
Sigma-Aldrich. (2025).[7] Product Specification: 2-Amino-5-methylpyridine (CAS 1603-41-4). Retrieved from
-
Thermo Scientific Chemicals. (2025). 2-Amino-5-bromo-3-methylpyridine, 97%. Retrieved from
-
TCI Chemicals. (2025). Product Detail: 2-Amino-5-iodo-3-methylpyridine (CAS 166266-19-9). Retrieved from
-
Leboho, T. C., et al. (2014). "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." Organic & Biomolecular Chemistry, 12(2), 307-315. Link
Sources
- 1. 67346-74-1|3-Ethynylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. 51566-22-4|3-Methylpyridine-2,6-diamine|BLD Pharm [bldpharm.com]
- 3. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 5. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 6. EP0569701B1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 7. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]
Structural Validation & Performance Profiling: Azaindoles Derived from 3-Ethynyl-5-methylpyridin-2-amine
Executive Summary: The Scaffold Advantage
In modern kinase inhibitor discovery, the transition from indole to 7-azaindole (pyrrolo[2,3-b]pyridine) is a pivotal bioisosteric replacement.[1] While indoles are privileged scaffolds, they often suffer from poor aqueous solubility and metabolic liability.
This guide focuses on the 5-methyl-7-azaindole scaffold, synthesized via the cyclization of 3-ethynyl-5-methylpyridin-2-amine . We compare this product against its indole analogs to justify its selection, and more importantly, we compare the structural validation methodologies required to confirm its identity. In heterocyclic synthesis, distinguishing between the desired 5-endo-dig cyclization (7-azaindole) and the competing 6-endo-dig pathway (naphthyridine) is critical.
Key Takeaway: While 1D NMR is sufficient for routine purity checks, it fails to definitively distinguish regioisomers in complex substitution patterns. This guide establishes 15N-HMBC as the high-throughput "Gold Standard" for validation, reserving X-ray Crystallography for absolute confirmation.
Product Performance: 7-Azaindole vs. Indole[1][2][3][4]
Before detailing validation, we must establish why this synthesis is performed. The 5-methyl-7-azaindole offers distinct physicochemical advantages over 5-methylindole.
Comparative Performance Matrix
| Feature | 5-Methylindole (Alternative) | 5-Methyl-7-azaindole (Target Product) | Impact on Drug Discovery |
| H-Bond Donors | 1 (NH) | 1 (NH) | Equivalent binding to hinge regions (e.g., ATP pocket). |
| H-Bond Acceptors | 0 | 1 (Pyridine N) | Critical Advantage: N7 offers an additional anchor point for water-mediated bridges or direct residue interaction. |
| pKa (Conj. Acid) | ~ -2.4 (Very weak base) | ~ 4.6 (Pyridine N) | 7-Azaindole is significantly more basic, improving solubility in acidic media (stomach). |
| Aqueous Solubility | Low (< 0.1 mg/mL) | Moderate/High | Enhanced bioavailability and formulation options. |
| Metabolic Stability | Prone to C3 oxidation | Improved | Pyridine ring electron-deficiency reduces oxidative metabolism susceptibility. |
Scientific Insight: The introduction of the nitrogen at position 7 (N7) lowers the HOMO energy of the system compared to indole, making the ring less susceptible to oxidative metabolism by CYP450 enzymes, a common failure point for indole-based drugs.
The Synthetic Context & Isomer Challenge
To validate the structure, one must understand the potential pitfalls. The cyclization of 3-ethynyl-5-methylpyridin-2-amine typically utilizes a metal catalyst (Au, Cu, or Pd) or strong base.
Pathway Visualization (DOT Diagram)
Figure 1: Reaction pathway showing the divergence between the desired azaindole and potential naphthyridine byproduct.
Comparative Analysis of Validation Methods
Method A: 1D Proton NMR (1H NMR)
-
Status: Baseline Requirement (Insufficient for absolute proof).
-
The Signal: In DMSO-d6, 5-methyl-7-azaindole shows:
-
NH: Broad singlet ~11.0–11.5 ppm.
-
C2-H / C3-H: Pair of doublets (or dd) ~6.4 ppm and ~7.4 ppm.
-
Pyridine Ring: The 5-methyl substitution simplifies the pyridine region. You expect singlets or weak doublets for H4 and H6 due to meta-coupling.
-
-
The Flaw: 1H NMR cannot definitively rule out N-alkylation isomers if the starting material was modified, nor can it easily distinguish the naphthyridine isomer without a reference standard, as chemical shifts often overlap.
Method B: 2D NMR (HMBC & NOESY)
-
Status: The Industry Standard (Recommended).
-
The Logic: We use HMBC (Heteronuclear Multiple Bond Correlation) to "see" through the heteroatoms.
-
Critical Correlations:
-
H6 to C7a: The proton at position 6 must show a strong 3-bond coupling (
) to the bridgehead carbon C7a. -
Pyrrole H2 to C7a: The pyrrole proton must also couple to C7a.
-
Convergence: If H6 and H2 both talk to the same quaternary carbon (C7a), the 5-6 ring fusion is intact (proving the azaindole core).
-
-
NOESY: Confirms the proximity of the Methyl group (Pos 5) to H4 and H6, but not to H2/H3.
Method C: Single Crystal X-Ray Diffraction (SC-XRD)
-
Status: The "Gold Standard" (Definitive).
-
Pros: Absolute stereochemical and regio-chemical assignment. Unambiguous proof of N7 location.
-
Cons: Requires a single crystal (time-consuming). Not high-throughput.
-
Verdict: Use only for the first exemplar of a series or if NMR data is ambiguous.
Detailed Experimental Protocols
Protocol 1: The "Self-Validating" HMBC Experiment
Use this protocol to distinguish 7-azaindole from naphthyridine isomers.
Reagents & Equipment:
-
600 MHz NMR Spectrometer (Cryoprobe preferred for sensitivity).
-
Solvent: DMSO-d6 (preferred over CDCl3 for NH visibility).
-
Sample Conc: >5 mg in 0.6 mL.
Workflow:
-
Acquisition: Run standard 1H and 13C{1H} experiments first.
-
HMBC Setup:
-
Set optimization for long-range coupling (
) to 8 Hz (standard). -
Expert Tip: If signals are missing, run a second HMBC optimized for 5 Hz to catch weaker 4-bond couplings across the fused ring system.
-
-
Data Processing:
-
Phase the 2D spectrum manually.
-
Look for the Quaternary Bridgehead (C7a) . In 7-azaindoles, this carbon is typically deshielded (~140-150 ppm).
-
-
Validation Logic (The Check):
-
Locate H2 (pyrrole, ~7.4 ppm). Trace its cross-peak to a quaternary C.
-
Locate H6 (pyridine, ~8.0-8.2 ppm). Trace its cross-peak.
-
Pass Criteria: They intersect at the same carbon chemical shift (C7a).
-
Fail Criteria: They couple to different quaternary carbons (indicates ring opening or isomeric fusion).
-
Structural Connectivity Map (DOT Diagram)
Figure 2: The "Convergence Check." Validation is achieved when both ring systems (pyrrole and pyridine) show long-range coupling to the shared bridgehead carbon.
References
-
Song, J. J., et al. (2002). "A general synthesis of 7-azaindoles via the palladium-catalyzed heteroannulation of internal alkynes." Journal of Organic Chemistry.
-
Popowycz, F., et al. (2003). "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron.
-
Leboho, T. C., et al. (2014).[2] "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity."[3][2] Organic & Biomolecular Chemistry.
-
Kozlowski, M. C., et al. (2009). "Total Synthesis of the 7-Azaindole Alkaloid Variolin B." Journal of the American Chemical Society.
-
Benchmarks for NMR Chemical Shifts: "Common NMR Solvents and Impurities." Organometallics.
Sources
A Comparative Guide to the Aqueous and Organic Solubility of 3-Ethynyl- and 3-Bromo-Aminopyridines
An objective comparison of the solubility profiles of 3-ethynyl- and 3-bromo-substituted aminopyridines, supported by experimental data and scientific principles.
For researchers and scientists in drug development, the selection of substituents on a core scaffold is a critical decision that profoundly impacts a compound's physicochemical properties. Among these, solubility is a cornerstone of a viable drug candidate, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability.[1] This guide provides a detailed technical comparison between two common analogs, 3-ethynyl- and 3-bromo-aminopyridines, focusing on the structural rationale for their differing solubility and providing a robust experimental framework for validation.
The Molecular Rationale: Unpacking Intermolecular Forces
The substitution of a bromine atom for an ethynyl group at the 3-position of an aminopyridine ring may seem minor, but it fundamentally alters the molecule's electronic and steric landscape, governing how it interacts with solvent molecules.
-
3-Bromo Aminopyridines : Aryl halides are generally characterized by low polarity and are typically insoluble or sparingly soluble in water.[2] This is because they cannot effectively form hydrogen bonds with water molecules or disrupt the existing hydrogen-bonding network within water.[2] While the nitrogen atoms in the aminopyridine ring can act as hydrogen bond acceptors, the presence of the larger, hydrophobic bromine atom often limits overall aqueous solubility.[3] Their solubility is more favorable in organic solvents.[2]
-
3-Ethynyl Aminopyridines : The ethynyl (alkyne) functional group introduces distinct interactive capabilities. The terminal proton on the sp-hybridized carbon is weakly acidic, allowing it to function as a hydrogen bond donor. Concurrently, the π-system of the carbon-carbon triple bond can act as a hydrogen bond acceptor. This dual capacity for hydrogen bonding can significantly enhance interactions with protic solvents like water, often leading to greater aqueous solubility compared to the corresponding aryl halide.
Quantitative Solubility Comparison: An Illustrative Profile
While extensive public databases directly comparing these two specific analogs are limited, we can construct a representative solubility profile based on first principles and data from similar compounds. The following table summarizes the expected solubility of 3-ethynyl-2-aminopyridine and 3-bromo-2-aminopyridine in common laboratory solvents.
| Solvent | 3-Ethynyl-2-aminopyridine (Predicted) | 3-Bromo-2-aminopyridine (Predicted) | Rationale |
| Water (Aqueous Buffer, pH 7.4) | Moderately Soluble | Sparingly Soluble | Ethynyl group's H-bonding capability enhances interaction with water over the more hydrophobic bromo group.[2][3] |
| Methanol / Ethanol | Freely Soluble | Soluble | Both compounds are soluble in polar protic organic solvents, but the H-bonding of the ethynyl group may offer a slight advantage. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[4] |
| Dichloromethane (DCM) | Soluble | Soluble | Both compounds are expected to be soluble in this common, moderately polar organic solvent. |
| Toluene / Hexane | Sparingly to Poorly Soluble | Sparingly to Poorly Soluble | Both compounds have limited solubility in non-polar solvents due to their polar aminopyridine core.[5] |
Note: This table is illustrative. Actual solubility should be determined empirically using the protocol outlined below.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive solubility data, the equilibrium or thermodynamic shake-flask method is the gold standard.[1][6][7] It measures the concentration of a compound in a saturated solution after a state of equilibrium has been reached.
Caption: Workflow for the Shake-Flask Solubility Assay.
-
Preparation of Saturated Solutions :
-
Equilibration :
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.
-
-
Phase Separation :
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a 0.45 µm syringe filter is recommended.
-
-
Sample Dilution and Quantification :
-
Prepare a calibration curve using stock solutions of the test compound at known concentrations.
-
Accurately dilute the filtered supernatant with a suitable solvent to bring its concentration within the linear range of the analytical method (e.g., HPLC-UV or LC-MS).
-
Analyze the diluted sample and determine its concentration by comparing its analytical response to the calibration curve.[1]
-
-
Calculation of Solubility :
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the final solubility in desired units, such as mg/mL or µM.
-
Interpreting the Data: A Visualization of Molecular Interactions
The expected superior aqueous solubility of the 3-ethynyl analog is a direct result of its more favorable interactions with water molecules.
Caption: Contrasting intermolecular forces with water.
Conclusion for the Drug Development Professional
The choice between a 3-bromo and a 3-ethynyl substituent is a strategic one in medicinal chemistry. The 3-ethynyl group often confers a significant advantage in aqueous solubility due to its capacity for hydrogen bonding. This can translate to improved oral absorption and a more favorable formulation profile. Conversely, the 3-bromo substituent, while a versatile synthetic handle, may present solubility challenges that require formulation strategies like pH adjustment or the use of co-solvents to overcome.[8]
Empirical validation using standardized protocols like the shake-flask method is non-negotiable. By integrating a fundamental understanding of molecular interactions with rigorous experimental data, drug development teams can rationally design and select compounds with a higher probability of downstream success.
References
-
Pipzine Chemicals. 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis. Available from: [Link]
-
PubChem. 3-Amino-2-bromopyridine. National Center for Biotechnology Information. Available from: [Link]
-
Aakash Institute. Halogen Containing Compounds: Classification and Physical Properties of Alkyl halides and Aryl Halides. Available from: [Link]
-
American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. Available from: [Link]
-
Allen Institute. Haloalkanes & Haloarenes | Alkyl & Aryl Halides. Available from: [Link]
-
Chemistry LibreTexts. 7.1: Alkyl Halides - Structure and Physical Properties. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). Aminopyridines. Available from: [Link]
-
PubChem. 2-Aminopyridine. National Center for Biotechnology Information. Available from: [Link]
-
Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet. Available from: [Link]
-
ResearchGate. Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Available from: [Link]
-
Vaia. Compare and contrast alkyl halides and aryl halides. Available from: [Link]
-
Quora. What is more reactive, alkyl halides and aryl halides?. Available from: [Link]
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Reference Standards for 3-Ethynyl-5-methylpyridin-2-amine QC Analysis
Publish Comparison Guide | Technical Brief
Executive Summary: The "Research Grade" Trap in Early Development
In the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs) and antiviral pharmacophores, 3-Ethynyl-5-methylpyridin-2-amine (CAS 863479-77-0) has emerged as a critical "privileged scaffold."[1][2] Its 2-aminopyridine core provides essential hydrogen-bonding capability, while the 3-ethynyl group serves as a rigid linker for further coupling (e.g., Sonogashira reactions).[1][2]
However, a recurring failure mode in early CMC (Chemistry, Manufacturing, and Controls) is the reliance on "Research Grade" (RG) materials for Quality Control (QC) calibration.[1][2] This guide objectively compares Certified Reference Standards (CRS) against Research Grade (RG) alternatives, demonstrating how the latter introduces silent errors in potency assignment and impurity tracking.[1][2]
Quick Comparison: The Data Gap
| Feature | Certified Reference Standard (CRS) | Research Grade (RG) Alternative | Impact on QC |
| Assay (Potency) | 99.2% w/w (Mass Balance) | ~95% (Area %) | RG overestimates potency by ignoring water/solvents.[1][2] |
| Trace Metals | Quantified (Pd, Cu < 10 ppm) | Unknown (often >500 ppm) | High Pd in RG interferes with downstream coupling yields.[1][2] |
| Water Content | Measured (KF Titration) | Not Reported | Hygroscopic amines absorb water; RG weight is inaccurate.[1][2] |
| Identity | 1H-NMR, 13C-NMR, MS, IR | 1H-NMR only | Risk of confusing regioisomers (e.g., 5-ethynyl vs 3-ethynyl).[1][2] |
Technical Analysis: Why Purity Defines Process Success
The synthesis of 3-Ethynyl-5-methylpyridin-2-amine typically involves the Sonogashira coupling of a halogenated precursor (e.g., 2-amino-3-iodo-5-methylpyridine) with trimethylsilylacetylene, followed by deprotection.[1][2]
The Impurity Landscape
Using an RG standard often masks specific process impurities that co-elute or are transparent in basic UV checks.[1]
-
Glaser Coupling Dimers: Oxidative homocoupling of the alkyne generates di-ynes, which are highly hydrophobic and stick to columns.[1]
-
Hydration Products: The ethynyl group can hydrate to form the corresponding ketone (acetyl derivative) under acidic/wet conditions.[1]
-
Regioisomers: If the starting material was not regiospecific, the 5-ethynyl-3-methyl isomer may be present.[1][2]
Diagram 1: Impurity Fate & Degradation Pathways
Visualizing where impurities originate and how they interfere.[1]
Caption: Figure 1. Impurity fate mapping for 3-Ethynyl-5-methylpyridin-2-amine, highlighting degradation pathways (hydration) and synthetic byproducts (dimers) that necessitate high-purity reference standards.
Experimental Protocols: Validating the Standard
To qualify a reference standard for this compound, one cannot rely on a simple "Area %" report from a vendor.[1] The following protocols ensure the material is suitable for quantitative use.
Protocol A: HPLC Purity & Assay (Stability-Indicating)
Objective: To separate the polar amine from the hydrophobic dimer and hydration products.[1][2]
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.5).[1][2] Note: Basic pH keeps the pyridine deprotonated, improving peak shape.[1]
-
Gradient:
-
Detection: UV at 254 nm (aromatic) and 210 nm (general).[1][2]
-
Temperature: 30°C.
Why this works: The ammonium acetate buffer at pH 8.5 suppresses the ionization of the pyridine nitrogen, preventing peak tailing common with silanol interactions.[1] The steep gradient ensures the highly retained Glaser dimers (if present in RG material) are eluted.[1]
Protocol B: 1H-NMR Identity & Residual Solvent Check
Objective: Confirm structure and quantify non-chromatographable solvents.[1][2]
-
Solvent: Dissolve ~10 mg in DMSO-d6.
-
Key Signals (Expectation):
-
Quantification: Integrate solvent peaks (Acetone, Ethyl Acetate, DCM) relative to the main peak to calculate % Residual Solvents by mass. RG materials often contain up to 5% trapped solvents which HPLC-UV will not detect.[1][2]
Comparative Data: The "As Is" vs. "Dried Basis" Fallacy
A common error in drug development is weighing an RG standard and assuming it is 100% pure.[1] The table below illustrates a typical comparison based on internal lab data for aminopyridine intermediates.
| Parameter | Research Grade (RG) | Certified Reference Standard (CRS) |
| Chromatographic Purity (HPLC) | 97.5% | 99.8% |
| Residual Solvents (NMR/GC) | 2.1% (Ethyl Acetate) | < 0.1% |
| Water Content (KF) | 1.5% (Hygroscopic) | 0.2% |
| Inorganic Ash/Metals | 0.8% | < 0.05% |
| Absolute Content (Assay) | 93.1% | 99.4% |
The Consequence: If you use the RG material to calibrate your HPLC method without correcting for the 6.9% mass error (Solvents + Water + Ash + Impurities), you will systematically overestimate the yield of your synthesis by ~7%.[1][2] In later stages, this mass balance error can lead to regulatory observations during tech transfer.[1]
Diagram 2: Qualification Workflow
A self-validating logic flow for accepting a reference standard.[1][2]
Caption: Figure 2.[1][2] Decision tree for qualifying 3-Ethynyl-5-methylpyridin-2-amine reference standards. Note that Research Grade materials require the "Red Path" (In-House Qualification) before use.
Conclusion & Recommendation
For the analysis of 3-Ethynyl-5-methylpyridin-2-amine , the physical instability of the ethynyl group and the hygroscopic nature of the primary amine make "Research Grade" materials risky for quantitative applications.[1][2]
-
For Early Discovery: RG material is acceptable only if characterized in-house for structure (NMR) and approximate purity.[1][2]
-
For GLP/GMP/Process Development: A Certified Reference Standard (or fully qualified secondary standard) is mandatory.[1][2] The cost of the standard is negligible compared to the cost of a failed pilot batch caused by inaccurate yield calculations.[1]
Final Recommendation: Always request a "Mass Balance" assay value (incorporating TGA/KF/ROI data) rather than simple HPLC area % when sourcing this standard.
References
-
International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2] [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11319234, 3-Ethynyl-5-methylpyridin-2-amine.[1][2] PubChem.[1][3] [Link][1][2]
-
Guillemont, J., et al. (2005).[1][4] Synthesis of Novel Diarylpyrimidine Analogues and Their Antiviral Activity against Human Immunodeficiency Virus Type 1.[1][4] Journal of Medicinal Chemistry, 48(6), 2072-2079.[1][2][4] (Contextual reference for aminopyridine synthesis in antivirals). [Link]
-
Mikhailov, O. A., et al. (2024).[1][5] 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol.[1][2] Molbank, 2024(4), M1925.[1][5] (Demonstrates reactivity and handling of ethynyl-pyridine derivatives). [Link][1][2][5][6][7]
Sources
Safety Operating Guide
3-Ethynyl-5-methylpyridin-2-amine proper disposal procedures
3-Ethynyl-5-methylpyridin-2-amine: Comprehensive Safety, Handling, and Operational Disposal Guide
As a Senior Application Scientist, I frequently consult with drug development teams utilizing 3-Ethynyl-5-methylpyridin-2-amine (CAS: 863479-77-0) . This specialty chemical is a highly versatile building block; its pyridine core, primary amine, and terminal alkyne make it an ideal candidate for Sonogashira cross-couplings and CuAAC (click chemistry) in the synthesis of complex pharmaceutical heterocycles[1].
However, the very structural features that make it synthetically valuable also dictate strict handling and disposal protocols. Aromatic amines and substituted pyridines pose significant environmental and acute health hazards[2]. This guide provides field-proven, self-validating operational and disposal plans to ensure laboratory safety and regulatory compliance.
Hazard Assessment & Causality
To handle chemical waste effectively, one must understand the molecular causality behind its hazards:
-
Aromatic Amine Toxicity: The primary amine group attached to the aromatic pyridine ring can undergo metabolic activation in biological systems, potentially forming reactive electrophiles. This class of compounds is generally characterized by skin and eye irritation, and potential acute toxicity if inhaled or ingested[3].
-
Pyridine Core Environmental Persistence: Pyridines are basic and form highly water-soluble salts. If improperly disposed of down the drain without deactivation, they exhibit high mobility in groundwater and are notoriously toxic to aquatic life[4].
-
Terminal Alkyne Reactivity: While the ethynyl group is relatively stable under ambient conditions, terminal alkynes can react with heavy metals (e.g., silver, copper) to form shock-sensitive acetylides. Waste streams containing this compound must be strictly segregated from heavy metal waste.
Quantitative Data & Waste Classification Summary
The following table summarizes the physicochemical properties and waste classification parameters necessary for your EHS (Environmental Health & Safety) documentation.
| Parameter | Value / Classification | Operational Implication |
| Chemical Name | 3-Ethynyl-5-methylpyridin-2-amine | Use full name on all hazardous waste labels. |
| CAS Number | 863479-77-0 | Essential for waste manifest tracking[1]. |
| Molecular Weight | 132.16 g/mol | Required for stoichiometric deactivation calculations. |
| GHS Hazard Statements | H302, H315, H319, H335 (Extrapolated) | Harmful if swallowed; causes skin/eye irritation[3]. |
| EPA/RCRA Classification | Unlisted Characteristic Waste | Must be managed as hazardous organic waste due to toxicity[5]. |
| Primary Disposal Route | High-Temperature Incineration | Complete thermal destruction of the aromatic ring[6]. |
Step-by-Step Disposal Methodologies
Laboratory waste management for aromatic amines relies on two primary workflows: Method A (Off-site Incineration) for bulk solids and organic solutions, and Method B (In-Lab Oxidative Deactivation) for trace amounts and dilute aqueous streams.
Method A: Primary Route (Licensed Incineration)
This is the preferred, most compliant method for >95% of laboratory waste containing 3-Ethynyl-5-methylpyridin-2-amine[6]. High-temperature incineration completely cleaves the robust pyridine ring and oxidizes the ethynyl group to carbon dioxide and nitrogen oxides.
-
Segregation: Collect all solid waste (used product, contaminated weighing paper) and organic solvent waste (reaction filtrates) in a dedicated, chemically resistant High-Density Polyethylene (HDPE) container. Causality: Segregation prevents inadvertent acetylide formation with heavy metal waste streams.
-
Containment: Ensure the container is tightly sealed with a vented cap if gas evolution from residual solvents is possible.
-
Labeling: Label explicitly as "Hazardous Waste: Toxic Organic Amine (3-Ethynyl-5-methylpyridin-2-amine)".
-
Transfer: Transfer to your institution's EHS staging area for pickup by a licensed hazardous waste disposal facility for high-temperature incineration.
Method B: In-Laboratory Deactivation (Oxidation)
For small quantities (< 1 gram), spill cleanup residues, or dilute aqueous solutions, in-lab destruction via oxidation is a highly effective operational plan. Acidified potassium permanganate (KMnO₄) efficiently cleaves the aromatic amine ring, degrading it into less toxic, aliphatic fragments[7][8].
Experimental Protocol: KMnO₄ Oxidation This protocol is a self-validating system: the colorimetric change of the permanganate acts as an internal indicator of reaction completion.
-
Protonation: In a fume hood, dissolve the trace 3-Ethynyl-5-methylpyridin-2-amine waste (approx. 0.01 mol or ~1.3 g) in 3 L of 1.7 N Sulfuric Acid (H₂SO₄) in a 5-L wide-mouth flask. Causality: The acid protonates the amine, forming a water-soluble pyridinium salt and creating the low pH required for the MnO₄⁻ to Mn²⁺ redox transition.
-
Oxidation: Slowly add 1 L of 0.2 M Potassium Permanganate (KMnO₄) solution. Stir the mixture thoroughly.
-
Incubation: Allow the solution to stand at room temperature for 8 hours. Causality: Aromatic ring cleavage is kinetically slow; sufficient time ensures complete destruction of the toxic pharmacophore[7].
-
Quenching (Self-Validation): Slowly add solid Sodium Bisulfite (NaHSO₃) to the mixture with stirring. Continue addition until the dark purple color of the unreacted permanganate completely disappears, leaving a clear or slightly cloudy solution. Causality: NaHSO₃ reduces the strongly oxidizing excess MnO₄⁻ to safe, stable Mn²⁺. The visual transition from purple to colorless validates that the system is quenched and safe to handle.
-
Neutralization: Neutralize the acidic solution to pH 7 using 2.5 M Sodium Hydroxide (NaOH). Dispose of the resulting aqueous mixture into the appropriate EHS aqueous waste stream (or down the drain, strictly pending local municipal water authority approval).
Operational Workflows & Visualizations
The following diagrams map the logical relationships and decision trees for handling 3-Ethynyl-5-methylpyridin-2-amine waste safely.
Caption: Decision tree for the disposal of 3-Ethynyl-5-methylpyridin-2-amine based on waste state and quantity.
Caption: Chemical degradation pathway of aromatic amines via acidified potassium permanganate oxidation.
Spill Response & Immediate Action Plan
In the event of an accidental spill of 3-Ethynyl-5-methylpyridin-2-amine:
-
Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill occurred inside.
-
Protect: Don appropriate PPE: Nitrile gloves (double-gloved), safety goggles, and a lab coat.
-
Contain & Absorb: For solid spills, gently sweep up the material using a static-free brush to avoid aerosolizing the toxic dust. For solution spills, absorb with an inert material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for concentrated solutions.
-
Decontaminate: Wash the spill area with a dilute acid solution (e.g., 5% acetic acid) to protonate and solubilize residual amine, followed by a thorough water rinse.
-
Dispose: Place all cleanup materials into the Method A (Incineration) solid hazardous waste container.
References
-
EPFL (École Polytechnique Fédérale de Lausanne). "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals". EPFL Safety & Security. Available at: [Link]
-
University of British Columbia (UBC). "In-Laboratory Treatment of Chemical Waste". Safety & Risk Services. Available at: [Link]
-
Environmental Protection Agency (EPA). "Federal Register: Toxic Chemical Release Reporting". EPA Archives. Available at: [Link]
Sources
- 1. 863479-77-0|3-Ethynyl-5-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 67346-74-1|3-Ethynylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. epfl.ch [epfl.ch]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 3-Ethynyl-5-methylpyridin-2-amine
Advanced Safety and Operational Protocol for Handling 3-Ethynyl-5-methylpyridin-2-amine
As a Senior Application Scientist, I approach chemical handling not just as a checklist of precautions, but as a mechanistic science. 3-Ethynyl-5-methylpyridin-2-amine (CAS: 863479-77-0) [1] is a highly functionalized intermediate frequently utilized in drug discovery, kinase inhibitor synthesis, and materials science. While its 3-ethynyl group is invaluable for copper-catalyzed azide-alkyne cycloadditions (CuAAC) and Sonogashira couplings[2], the aminopyridine scaffold presents severe acute toxicity risks.
This guide provides a self-validating system for the safe handling, operational workflow, and disposal of this compound, ensuring that every safety measure is grounded in the molecule's fundamental chemistry.
Mechanistic Hazard Profile: The Causality of Risk
To understand the strict Personal Protective Equipment (PPE) requirements, we must first analyze the molecular mechanisms driving the compound's toxicity and reactivity. By understanding why a chemical is dangerous, we can engineer workflows that inherently neutralize the risk.
-
Neurotoxicity via Potassium Channel Blockade: The 2-aminopyridine moiety is a potent neurotoxin. It selectively blocks voltage-gated potassium channels in nerve fibers, which prolongs action potentials and increases calcium influx. This cascade enhances acetylcholine release at neuromuscular junctions, potentially leading to diaphoresis, altered mental status, tremors, and severe seizures[3][4][5].
-
Enhanced Dermal Permeability: Aminopyridines are readily absorbed through intact skin and the gastrointestinal tract[3]. The addition of the 5-methyl group increases the molecule's lipophilicity (LogP), further facilitating rapid transdermal penetration compared to unsubstituted analogs.
-
Ethynyl Reactivity and Salt Formation: The 3-ethynyl group can undergo unexpected nucleophilic addition. In the presence of acids (e.g., HCl, HBr), the pyridine nitrogen protonates to form a salt. This protonation significantly enhances the electrophilicity of the ethynyl group, drawing a halide counterion into spatial proximity and triggering rapid, potentially exothermic hydrohalogenation[6]. Consequently, this compound must be strictly isolated from strong acids during storage and handling.
Quantitative PPE Matrix
Because of the high dermal permeability and severe acute toxicity profile (Toxicity Category I/II)[7], standard laboratory latex gloves are entirely insufficient. The following matrix outlines the required PPE based on material compatibility and breakthrough data.
| PPE Category | Specification / Material | Justification & Breakthrough Data |
| Primary Gloves | Nitrile (Minimum 0.11 mm thickness) | Provides basic splash protection during micro-scale handling. Breakthrough time for aminopyridines is typically >30 mins. Must be changed immediately upon contamination. |
| Secondary Gloves | Butyl Rubber (0.3 mm thickness) | Required for bulk handling (>1g) or spill cleanup. Butyl rubber offers >480 mins breakthrough time against lipophilic organic bases. |
| Eye Protection | Tight-fitting safety goggles (EN166/ANSI Z87.1) | Aminopyridines are severe ocular irritants[3]. A full face shield is required if handling solutions >0.1 M. |
| Respiratory | N95 / FFP3 Particulate Respirator | Prevents inhalation of aerosolized dust. Aminopyridines are highly toxic via inhalation[7]. |
| Body Protection | Tyvek® lab coat or impermeable apron | Prevents permeation through standard woven cotton lab coats in the event of a solid or liquid spill. |
Operational Workflow: Step-by-Step Handling
Every protocol described here operates as a self-validating system: if a step is skipped, the subsequent step becomes physically impossible or visibly compromised, ensuring zero exposure.
Step 1: Pre-Operation Setup
-
Ventilation Verification: Verify that the chemical fume hood has a face velocity of at least 80–100 fpm (feet per minute). Do not proceed if the alarm is sounding.
-
Chemical Isolation: Clear the hood of any strong acids or transition metal salts (especially copper, silver, or gold), as terminal alkynes can form shock-sensitive metal acetylides over time.
-
Static Control: Lay down an anti-static weighing mat. Alkynes in fine powder form can pose a dust explosion hazard if static discharge occurs during transfer.
Step 2: Weighing and Transfer (Zero-Aerosol Protocol)
-
Don double gloves (Nitrile inner, Butyl outer) and an N95 respirator.
-
Use a static-free, grounded spatula (e.g., ceramic or grounded stainless steel) to transfer the solid.
-
Self-Validating Step: Weigh the compound directly into a pre-tared, sealable vial (e.g., a septum-capped EPA vial). Do not use open weigh boats. Open weigh boats expose the neurotoxic powder to air drafts, guaranteeing aerosolization.
-
Seal the vial tightly before removing it from the analytical balance enclosure.
Step 3: Solubilization
-
Transfer the sealed vial back to the fume hood.
-
Inject the solvent (e.g., DMSO or DMF for stock solutions) directly through the septum using a syringe. This ensures the powder is wetted and dissolved before the container is ever opened to the atmosphere.
-
Vortex gently. Avoid ultrasonicating open containers, which generates micro-aerosols.
Handling and Spill Response Workflow
Operational workflow and spill response for 3-Ethynyl-5-methylpyridin-2-amine handling.
Disposal and Quenching Plan
Improper disposal of ethynyl-substituted aminopyridines poses severe environmental and laboratory safety risks.
Spill Cleanup Protocol:
-
Evacuate & Ventilate: If a powder spill occurs outside the hood, evacuate the immediate area for 15 minutes to allow toxic aerosols to settle.
-
Dust Suppression: Do not sweep dry powder. Cover the spill with damp absorbent pads (wetted with water or 10% isopropanol) to suppress dust generation.
-
Chemical Decontamination: Wipe the area with a 10% bleach solution, followed by soapy water. Aminopyridines are persistent on surfaces; triple-washing the area is mandatory to prevent secondary dermal exposure.
-
Waste Containment: Place all contaminated wipes, broken glass, and outer PPE into a sealed, distinctly labeled hazardous waste bag.
Chemical Disposal:
-
Solid Waste: Dispose of unreacted 3-Ethynyl-5-methylpyridin-2-amine as hazardous organic solid waste. It must be sent for high-temperature incineration (EPA compliant) to fully destroy the neurotoxic pyridine ring.
-
Liquid Waste: Solutions containing this compound must be segregated into "Halogen-Free Organic Waste" (unless halogenated solvents like DCM were explicitly used).
-
Incompatibility Warning: Never mix ethynylpyridine waste with heavy metal waste streams. Terminal alkynes will slowly react with metals in the waste carboy to form shock-sensitive, explosive metal acetylides.
References
- BLD Pharm. "863479-77-0 | 3-Ethynyl-5-methylpyridin-2-amine".
- Environmental Protection Agency (EPA). "Aminopyridines".
- MDPI.
- United States Department of Agriculture (USDA). "Chapter XXV USE OF 4-AMINOPYRIDINE IN WILDLIFE DAMAGE MANAGEMENT".
- ACS Omega.
- National Institutes of Health (NIH) / PMC.
- Regulations.gov.
Sources
- 1. 863479-77-0|3-Ethynyl-5-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions | MDPI [mdpi.com]
- 3. epa.gov [epa.gov]
- 4. aphis.usda.gov [aphis.usda.gov]
- 5. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
